Ethyl 4-chloroquinoline-7-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-chloroquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWANQGUWFXQBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00708110 | |
| Record name | Ethyl 4-chloroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282101-16-0 | |
| Record name | 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282101-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 4-chloroquinoline-7-carboxylate
An In-Depth Technical Guide to the
Introduction
Ethyl 4-chloroquinoline-7-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. As a functionalized quinoline, it serves as a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceutical agents. The quinoline scaffold is a privileged structure found in numerous compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of a chloro group at the 4-position and an ethyl carboxylate at the 7-position provides two distinct, reactive sites for further molecular elaboration. The 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution, while the ester can be hydrolyzed, reduced, or converted into an amide.
This guide, intended for researchers and drug development professionals, provides a comprehensive, scientifically-grounded overview of the robust two-stage synthesis of this compound. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, ensuring a reproducible and well-understood synthetic process. The chosen pathway involves the well-established Gould-Jacobs reaction to construct the core quinolone ring system, followed by a targeted chlorination to yield the final product.
Part 1: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate via the Gould-Jacobs Reaction
The initial stage of the synthesis focuses on constructing the fundamental quinoline ring structure. The Gould-Jacobs reaction, first reported in 1939, is a classic and reliable method for preparing 4-hydroxyquinoline derivatives from anilines.[1] This thermal cyclization process is particularly effective for creating the desired Ethyl 4-hydroxyquinoline-7-carboxylate intermediate, which exists in tautomeric equilibrium with its 4-oxo form.[2]
Principle and Mechanism
The Gould-Jacobs reaction proceeds in two distinct mechanistic steps:
-
Condensation: The synthesis commences with the nucleophilic substitution reaction between an aniline derivative (in this case, Ethyl 3-aminobenzoate) and diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[3] This step is typically driven by moderate heating.
-
Thermal Cyclization: This is the critical ring-forming step. The anilidomethylenemalonate intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization. This concerted reaction forms the heterocyclic ring, and a subsequent elimination of another ethanol molecule leads to the aromatic 4-hydroxyquinoline system. This step requires significant thermal energy, often necessitating temperatures above 250 °C, which is typically achieved using a high-boiling inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).[2][4] The use of asymmetrically substituted anilines, such as Ethyl 3-aminobenzoate, controls the regioselectivity of the cyclization, leading predominantly to the 7-substituted quinoline product.
Experimental Protocol: Gould-Jacobs Reaction
Step 1: Condensation of Ethyl 3-aminobenzoate with DEEM
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 3-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the reaction mixture in an oil bath at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline starting material.
-
After completion, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude product, diethyl 2-(((3-(ethoxycarbonyl)phenyl)amino)methylene)malonate, is a viscous oil or low-melting solid and can be used in the next step without further purification.[4]
Step 2: Thermal Cyclization
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, heat a high-boiling solvent such as Dowtherm A (approx. 200 mL) to 250 °C.[4]
-
Slowly add the crude intermediate from the previous step to the vigorously stirred, hot solvent.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes. During this time, the cyclized product, Ethyl 4-hydroxyquinoline-7-carboxylate, will precipitate from the hot solution.[4]
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with a non-polar solvent like hexane or petroleum ether to remove the residual high-boiling solvent.
-
Dry the product under vacuum to yield Ethyl 4-hydroxyquinoline-7-carboxylate as an off-white or pale yellow solid.
Data & Characterization (Intermediate)
| Parameter | Expected Value |
| Product Name | Ethyl 4-hydroxyquinoline-7-carboxylate |
| Alternate Name | Ethyl 4-oxo-1,4-dihydroquinoline-7-carboxylate |
| CAS Number | 206373-19-1 (related structures) |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 80-90% (over two steps) |
| Melting Point | >300 °C |
Note: Full characterization would involve ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.
Workflow Diagram: Gould-Jacobs Synthesis
Caption: Workflow for the Gould-Jacobs synthesis of the quinolone intermediate.
Part 2: Chlorination of Ethyl 4-hydroxyquinoline-7-carboxylate
With the quinolone core successfully assembled, the second and final stage is the conversion of the 4-hydroxy group into a 4-chloro group. This transformation is a critical step that installs the reactive handle for subsequent nucleophilic substitution reactions. The reagent of choice for this deoxychlorination is phosphorus oxychloride (POCl₃).[5]
Principle and Mechanism
The chlorination of a 4-hydroxyquinoline (or its 4-quinolone tautomer) with POCl₃ is a robust and high-yielding reaction.[6][7] The mechanism is thought to proceed via a pathway analogous to a Vilsmeier-Haack reaction.
-
O-Phosphorylation: The oxygen atom of the 4-hydroxy group acts as a nucleophile, attacking the highly electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This attack leads to the formation of a phosphate ester intermediate, converting the hydroxyl group into an excellent leaving group.
-
Nucleophilic Attack by Chloride: A chloride ion (present in abundance from POCl₃) then performs a nucleophilic attack at the C4 position of the quinoline ring.
-
Product Formation: This attack displaces the phosphate group, resulting in the formation of the desired this compound and regenerating a phosphorus-based byproduct.
In many protocols, an excess of POCl₃ is used, allowing it to serve as both the chlorinating agent and the reaction solvent.[6]
Experimental Protocol: Chlorination
Safety Precaution: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
-
In a 100 mL round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, place the dried Ethyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) from Part 1.
-
Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. The POCl₃ will act as both the reagent and the solvent.[6]
-
Heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[6]
-
After completion, allow the mixture to cool to room temperature.
-
Critical Workup Step: Slowly and carefully pour the cooled reaction mixture onto a large beaker filled with crushed ice and water with constant stirring. This quenching process is highly exothermic and will generate HCl gas. Perform this step slowly in a fume hood.
-
Continue stirring until all the ice has melted. The acidic solution should be neutralized carefully by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.
-
Dry the purified product under vacuum.
Data & Characterization (Final Product)
| Parameter | Expected Value |
| Product Name | This compound |
| CAS Number | 59208-83-6 |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| Appearance | White to light tan solid |
| Yield | 85-95% |
| Melting Point | 98-100 °C |
Note: Purity and structure should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Workflow Diagram: Chlorination
Caption: Workflow for the chlorination of the quinolone intermediate using POCl₃.
Overall Synthetic Scheme & Summary
The two-stage process provides an efficient and scalable route to the target compound.
Complete Synthetic Pathway
Caption: The complete two-step synthesis of this compound.
Summary of Reagents and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Gould-Jacobs | Ethyl 3-aminobenzoate, DEEM | None, then Dowtherm A | 120°C, then 250°C | 80-90% |
| 2 | Chlorination | POCl₃ | POCl₃ | ~110°C (Reflux) | 85-95% |
Troubleshooting and Field Insights
-
Low Yield in Cyclization: The high temperature required for the Gould-Jacobs cyclization can sometimes lead to decomposition and lower yields.[2] Ensure the intermediate is added slowly to the pre-heated solvent to maintain a consistent temperature. For sensitive substrates, exploring modern alternatives like microwave-assisted synthesis or using Eaton's reagent (P₂O₅ in methanesulfonic acid) may provide milder conditions and improved yields.[8]
-
POCl₃ Workup: The quenching of POCl₃ is the most hazardous part of this synthesis. The reaction with water is extremely vigorous. Always pour the reaction mixture into ice, never the other way around. Using a larger-than-necessary beaker provides a buffer against splashing.
-
Product Purity: If the final product contains residual starting material (the 4-hydroxy derivative), it indicates incomplete chlorination. Extending the reflux time or ensuring the POCl₃ is fresh and anhydrous can resolve this. Purification via column chromatography on silica gel can be used to separate the product from less polar impurities or more polar starting material if recrystallization is insufficient.
-
Handling Solids: The intermediate, Ethyl 4-hydroxyquinoline-7-carboxylate, can be very fine and may pass through standard filter paper. Using a finer porosity filter or a double layer of paper during filtration is advisable.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage sequence featuring the Gould-Jacobs reaction and subsequent chlorination with phosphorus oxychloride. This pathway is well-documented, high-yielding, and utilizes readily available starting materials. Understanding the mechanistic underpinnings of each step, particularly the conditions for thermal cyclization and the hazards associated with the chlorination workup, is crucial for a successful and safe synthesis. The resulting product is a valuable intermediate, primed for further chemical modification in the pursuit of novel therapeutics and functional materials.
References
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- Reddy, C. S., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 2005.
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Wikipedia. Gould–Jacobs reaction. Accessed January 20, 2026. [Link]
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Saczewski, F., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2021. [Link]
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Mogilaiah, K., et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian Journal of Chemistry - Section B, 2004. [Link]
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Singh, S., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2021. [Link]
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Navarrete-Vázquez, G., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 2009. [Link]
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Singh, P., et al. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar, 2014. [Link]
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PrepChem. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Accessed January 20, 2026. [Link]
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Price, C. C., & Roberts, R. M. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 1946. [Link]
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Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 2020. [Link]
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American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. List of Reagents for Deoxychlorination. Accessed January 20, 2026. [Link]
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Ethyl 4-chloroquinoline-7-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 4-chloroquinoline-7-carboxylate
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Specifically, the 4-chloroquinoline core is a privileged intermediate, renowned for its role in the synthesis of antimalarial drugs like chloroquine and its analogues.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of this compound, a key heterocyclic building block. Due to the relative scarcity of specific public data for the 7-carboxylate isomer, this document leverages extensive data from the closely related and well-documented structural isomer, ethyl 4-chloroquinoline-3-carboxylate , as a primary model. This comparative approach allows for a robust and scientifically grounded exploration of the target molecule's expected behavior, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization in synthetic and medicinal chemistry programs.
The enduring interest in quinoline derivatives stems from their wide-ranging pharmacological properties, targeting diseases from malaria to cancer.[2][3] The value of the ethyl 4-chloroquinoline-carboxylate scaffold lies in the strategic placement of three key functional moieties:
-
The Quinoline Core: A rigid, aromatic heterocyclic system that provides a robust framework for orienting substituents and engaging with biological targets.
-
The 4-Chloro Group: This is not merely a substituent but a highly versatile reactive handle. The electron-withdrawing effect of the ring nitrogen activates the C4 position, making the chlorine an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of diverse functional groups, a critical step in building molecular libraries for drug discovery.[4][5]
-
The Ethyl Carboxylate Group: This functional group serves multiple purposes. It can act as a hydrogen bond acceptor, be hydrolyzed to the corresponding carboxylic acid for further derivatization (e.g., amide coupling), or be reduced to a primary alcohol, offering additional avenues for structural modification.[4]
While both the 7-carboxylate (the topic of this guide) and the 3-carboxylate isomers share these fundamental features, the positioning of the ester group influences the molecule's overall electronics, steric profile, and potential biological interactions.
Physicochemical and Spectroscopic Properties
The physical and spectral properties of these compounds are essential for their identification, purification, and characterization. The data presented below is for the well-characterized model compound, ethyl 4-chloroquinoline-3-carboxylate, which serves as a reliable benchmark for the 7-carboxylate isomer.
Physicochemical Data
| Property | Value (for Ethyl 4-chloroquinoline-3-carboxylate) | Reference |
| CAS Number | 13720-94-0 | [6] |
| Molecular Formula | C₁₂H₁₀ClNO₂ | [7] |
| Molecular Weight | 235.67 g/mol | |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 44.0 to 48.0 °C | |
| Purity | >98.0% | |
| Storage | Recommended in a cool, dark place (<15°C) |
It is anticipated that this compound would exhibit similar properties, though its melting point and solubility may differ due to the change in substitution pattern affecting the crystal lattice packing and polarity.
Predicted Spectroscopic Analysis
While experimental spectra for the 7-carboxylate are not widely available, a robust prediction of its key spectroscopic signatures can be made based on its structure and data from analogous compounds.[8]
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling patterns being highly dependent on the 7-carboxylate substitution. Signals for the ethyl group would appear as a quartet around 4.4 ppm (–O–CH₂ –CH₃) and a triplet around 1.4 ppm (–O–CH₂–CH₃ ).
-
¹³C NMR: The carbon spectrum would display distinct resonances for the carbonyl carbon of the ester at approximately 165-170 ppm.[9] The aromatic region would show signals for the nine carbons of the quinoline ring, and the ethyl group carbons would appear around 61 ppm (–C H₂–) and 14 ppm (–C H₃).
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M⁺) peak with an isotopic pattern (M+2) approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Mechanistic Insights
The synthesis of ethyl 4-chloroquinoline-carboxylates is a well-established process, typically proceeding through a multi-step sequence involving cyclization to form the quinoline core, followed by chlorination.
Synthetic Pathway Overview
The most common route begins with a substituted aniline and a diethyl malonate derivative, which undergo condensation and subsequent thermal cyclization (a variation of the Gould-Jacobs reaction) to form a 4-hydroxyquinoline intermediate. This 4-hydroxy tautomer, a stable enol, is then converted to the target 4-chloroquinoline using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[10]
Caption: General synthetic workflow for ethyl 4-chloroquinoline-carboxylates.
The Role of Phosphorus Oxychloride (POCl₃)
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step. The "hydroxy" group is actually the more stable keto-enol tautomer (a 4-quinolone). This hydroxyl group is a poor leaving group. POCl₃ acts as both a chlorinating and dehydrating agent. It first activates the hydroxyl group by forming a dichlorophosphate ester intermediate, which transforms the hydroxyl into an excellent leaving group. A chloride ion (from POCl₃ itself) then attacks the C4 position, displacing the dichlorophosphate group to yield the final 4-chloroquinoline product.[11]
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of the model compound, ethyl 4-chloroquinoline-3-carboxylate, and is directly applicable to other isomers.[10]
Synthesis of Ethyl 4-chloroquinoline-3-carboxylate from Ethyl 4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, place the starting material, ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2.0 eq) to the solid starting material.
-
Expert Insight: Using an excess of POCl₃ ensures complete conversion and can also serve as the reaction solvent. The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water.
-
-
Heating: Heat the reaction mixture to 110 °C for approximately 20-30 minutes, or until TLC analysis indicates the complete consumption of the starting material.[10]
-
Work-up: After cooling the reaction mixture to room temperature, pour it slowly and cautiously into a beaker containing a stirred mixture of crushed ice and concentrated aqueous ammonia.[10]
-
Trustworthiness: This step is highly exothermic and must be performed with care in a well-ventilated fume hood. The ammonia neutralizes the excess acidic POCl₃ and the HCl generated, while the ice dissipates the heat. This process precipitates the crude product.
-
-
Isolation: Stir the resulting slurry until a granular solid forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or by flash column chromatography to yield the pure ethyl 4-chloroquinoline-3-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its susceptibility to a range of chemical transformations, primarily centered around the activated chlorine atom.
Caption: Key chemical reactions of the ethyl 4-chloroquinoline-carboxylate scaffold.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This is the most significant reaction for this class of compounds. The chlorine at C4 is readily displaced by a wide variety of nucleophiles, including:
-
Amines (R-NH₂): To form 4-aminoquinoline derivatives, a core structure in many antimalarial drugs.[4]
-
Alcohols/Phenols (R-OH): In the presence of a base, to yield 4-alkoxy/aryloxy-quinolines.[4]
-
Thiols (R-SH): To produce 4-thioether derivatives.
This reactivity allows for the late-stage diversification of the quinoline scaffold, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
Transformations of the Ester Moiety
The ethyl ester at the C7 position provides another site for modification:
-
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic work-up readily converts the ester to the corresponding carboxylic acid.[4] This acid can then be coupled with amines to form amides or used in other transformations.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (4-chloroquinolin-7-yl)methanol.[4] This introduces a new functional group for further synthetic elaboration.
Applications in Research and Drug Development
This compound is a high-value building block for creating more complex molecules with potential biological activity. Its primary application is as a key intermediate in the synthesis of novel compounds for screening in:
-
Antimalarial Drug Discovery: As an analogue of the intermediates used to make chloroquine, it is a foundational material for developing new agents to combat drug-resistant strains of Plasmodium falciparum.[4]
-
Anticancer Research: The quinoline core is present in several kinase inhibitors and other anticancer agents. This scaffold allows for the synthesis of novel compounds for oncological screening.
-
Materials Science: Quinoline derivatives can be used in the development of dyes for applications like dye-sensitized solar cells (DSSCs) and as ligands for bioimaging and sensors.[5]
Safety and Handling
Based on aggregated GHS data for the closely related ethyl 4-chloroquinoline-3-carboxylate, this class of compounds should be handled with care.[7]
-
Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[7][12][13]
-
Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][14]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Always consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
This compound is a versatile and synthetically valuable heterocyclic compound. While specific data for this isomer is limited, a thorough understanding of its chemical properties, reactivity, and synthetic pathways can be confidently derived from its well-studied structural analogues. Its strategic combination of a quinoline core, a reactive 4-chloro group, and a modifiable ester function makes it an important building block for researchers in medicinal chemistry and materials science. The robust synthetic protocols and predictable reactivity patterns described herein provide a solid foundation for the effective application of this scaffold in the development of novel and functional molecules.
References
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 4-chloroquinoline-7-carboxylate
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous structural elucidation of Ethyl 4-chloroquinoline-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the principles, experimental causality, and expert interpretation behind Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed protocols, predicted data tables, and in-depth interpretation are provided to serve as a robust reference for researchers, chemists, and quality control professionals. The guide emphasizes a self-validating system of characterization, where data from each spectroscopic technique corroborates the others to confirm the compound's identity and purity with the highest degree of confidence.
Introduction: The Imperative for Rigorous Characterization
This compound is a member of the quinoline family, a privileged scaffold in drug discovery renowned for its presence in compounds with a wide range of biological activities, including antimalarial and anticancer properties[1]. Its specific substitution pattern—a chloro group at the C4 position and an ethyl carboxylate at C7—makes it a versatile intermediate for further synthetic elaboration.
The success of any multi-step synthesis or drug development program hinges on the absolute certainty of the structure and purity of its intermediates. Spectroscopic analysis is the cornerstone of this certainty. This guide will dissect the three primary spectroscopic techniques used to characterize this molecule, providing a holistic and validated analytical profile.
Molecular Structure:
Figure 1: Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful technique for determining the precise structural arrangement of atoms in a molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the electronic environment of each carbon atom. For a substituted quinoline, NMR is indispensable for confirming the exact positions of the chloro and carboxylate groups[2].
Causality in Experimental Design
The choice of solvent and NMR experiments is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined solvent peak. While 1D spectra (¹H and ¹³C) are foundational, 2D experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign overlapping signals and confirm long-range connectivities, respectively[3]. For routine verification, however, high-resolution 1D spectra are typically sufficient.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Predicted Data & In-Depth Interpretation
The following data are predicted based on established substituent effects on the quinoline ring system, where electron-withdrawing groups like chloro and carbonyl functions deshield nearby nuclei, shifting their signals downfield (to higher ppm values)[4].
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| ~8.95 | d | J ≈ 4.8 Hz | 1H | H-2 | The proton at C2 is adjacent to the ring nitrogen, causing significant deshielding. It shows coupling to H-3. |
| ~8.30 | d | J ≈ 2.0 Hz | 1H | H-8 | The proton at C8 is ortho to the electron-withdrawing carboxylate group, leading to a strong downfield shift. It appears as a doublet due to coupling with H-6. |
| ~8.20 | dd | J ≈ 9.0, 2.0 Hz | 1H | H-6 | The proton at C6 is coupled to both H-5 (ortho, ~9.0 Hz) and H-8 (meta, ~2.0 Hz), resulting in a doublet of doublets. |
| ~7.85 | d | J ≈ 9.0 Hz | 1H | H-5 | The proton at C5 is ortho to H-6 and shows a characteristic large ortho coupling constant. |
| ~7.60 | d | J ≈ 4.8 Hz | 1H | H-3 | The proton at C3 is coupled to H-2. |
| 4.45 | q | J ≈ 7.1 Hz | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group. |
| 1.45 | t | J ≈ 7.1 Hz | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165.5 | C=O | The carbonyl carbon of the ester group, typically found in this region for aromatic esters. |
| ~152.0 | C-4 | Carbon bearing the chlorine atom is significantly deshielded. |
| ~151.0 | C-2 | Carbon adjacent to the nitrogen atom. |
| ~149.0 | C-8a | Quaternary carbon at the ring junction. |
| ~138.0 | C-7 | Carbon attached to the carboxylate group. |
| ~130.0 | C-5 | Aromatic CH carbon. |
| ~128.5 | C-6 | Aromatic CH carbon. |
| ~127.0 | C-4a | Quaternary carbon at the ring junction. |
| ~122.0 | C-8 | Aromatic CH carbon ortho to the carboxylate. |
| ~119.0 | C-3 | Aromatic CH carbon. |
| ~61.5 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most diagnostic absorptions will be those corresponding to the aromatic system and the ethyl ester moiety[5].
Causality in Experimental Design
Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal to no sample preparation, preventing potential polymorphic changes or contamination associated with grinding (e.g., for KBr pellets)[6][7]. The evanescent wave in ATR probes the surface of the sample, providing a high-quality spectrum from a small amount of material[8].
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-600 cm⁻¹.
Predicted Data & In-Depth Interpretation
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the quinoline ring system[9]. |
| 2980-2850 | Weak | Aliphatic C-H Stretch | Arises from the C-H bonds of the ethyl group. |
| ~1725 | Strong, Sharp | C=O Stretch (Ester) | This is the most prominent peak in the spectrum. Its position is characteristic of an aromatic ester, where conjugation with the ring slightly lowers the frequency compared to a saturated ester[5]. |
| 1600-1450 | Medium-Strong | C=C & C=N Ring Stretch | Multiple sharp bands corresponding to the vibrations of the fused aromatic quinoline rings. |
| 1300-1250 | Strong | C-C-O Asymmetric Stretch | A key band in the "Rule of Three" for aromatic esters, representing the stretching of the ester linkage[5]. |
| 1150-1100 | Strong | O-C-C Symmetric Stretch | The second key C-O stretching band characteristic of the ethyl ester group[5]. |
| ~750-850 | Medium-Strong | C-Cl Stretch / C-H Out-of-Plane Bending | The C-Cl stretch appears in the fingerprint region and can be difficult to assign definitively. This region is also characteristic of C-H "oop" bending modes that are diagnostic of the aromatic substitution pattern. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound, which is one of its most fundamental properties. Furthermore, analysis of the fragmentation patterns gives corroborating evidence for the compound's structure[10].
Causality in Experimental Design
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for moderately polar, thermally labile molecules[11][12]. It typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, which clearly establishes the molecular weight. Tandem MS (MS/MS) can then be used to induce and analyze fragmentation in a controlled manner[13]. Positive ion mode is chosen because the quinoline nitrogen is basic and readily accepts a proton.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to facilitate protonation.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., +3 to +5 kV) to the ESI needle. Use nitrogen as the nebulizing and drying gas to assist in desolvation.
-
Mass Analysis: Scan a suitable m/z range (e.g., 50-500 Da) to detect the protonated molecule.
-
Tandem MS (Optional): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a fragment ion spectrum.
Predicted Data & In-Depth Interpretation
Molecular Formula: C₁₂H₁₀ClNO₂ Molecular Weight: 249.04 g/mol (for ³⁵Cl), 251.04 g/mol (for ³⁷Cl)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Predicted Ion | Rationale |
|---|---|---|
| 250.05 | [M+H]⁺ | The protonated molecular ion corresponding to the most abundant isotope, ³⁵Cl. This is the base peak in the ESI spectrum. |
| 252.05 | [M+2+H]⁺ | The isotopic peak for ³⁷Cl. Its intensity will be approximately one-third of the m/z 250 peak, providing definitive evidence for the presence of one chlorine atom. |
| 222.05 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide molecule from the parent ion is a common fragmentation pathway for quinolones[14]. |
| 204.04 | [M+H - C₂H₅OH]⁺ | Loss of a neutral ethanol molecule via rearrangement. |
| 176.03 | [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 204 fragment. |
Integrated Analysis Workflow & Data Validation
The true power of spectroscopic characterization lies in the integration of all data points. A self-validating workflow ensures that the proposed structure is consistent with every piece of evidence.
Caption: Workflow for the validated spectroscopic characterization of a synthetic compound.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming the 4,7-substitution pattern. IR spectroscopy offers rapid and definitive identification of the key aromatic ester functional group through its characteristic C=O and C-O stretching vibrations. Finally, high-resolution mass spectrometry confirms the exact molecular weight and the presence of a single chlorine atom via the characteristic M/M+2 isotopic pattern. Together, these techniques provide a comprehensive and validated spectroscopic profile essential for any research or development application.
References
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- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
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Navigating the Quinoline Landscape: A Technical Guide to Ethyl 4-chloroquinoline-3-carboxylate
A Note on Isomeric Specificity: Initial searches for "Ethyl 4-chloroquinoline-7-carboxylate" did not yield a dedicated CAS number or extensive documentation, suggesting it is a less common isomer. This guide will therefore focus on the well-documented and commercially available regioisomer, Ethyl 4-chloroquinoline-3-carboxylate (CAS No: 13720-94-0) , a versatile building block in synthetic and medicinal chemistry. The principles and methodologies discussed herein may, however, provide a foundational framework for the study of other quinoline carboxylate isomers.
This technical guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of Ethyl 4-chloroquinoline-3-carboxylate. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on practical insights and authoritative references.
Core Identifiers and Physicochemical Properties
Ethyl 4-chloroquinoline-3-carboxylate is a polysubstituted quinoline derivative. The quinoline core is a bicyclic aromatic heterocycle, and the substituents—a chlorine atom at position 4, and an ethyl carboxylate group at position 3—confer specific reactivity and physical properties to the molecule.
| Identifier | Value | Reference |
| CAS Number | 13720-94-0 | [1][2][3] |
| IUPAC Name | ethyl 4-chloroquinoline-3-carboxylate | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₂ | [1] |
| Molecular Weight | 235.67 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C=CC=CC2=C1)Cl | [1] |
| InChI Key | DWXQUAHMZWZXHP-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 44-48 °C | [3] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of Ethyl 4-chloroquinoline-3-carboxylate typically involves a multi-step process, with the Gould-Jacobs reaction being a common and adaptable method for constructing the quinoline core.
Synthetic Workflow
A representative synthesis starts from an appropriately substituted aniline and diethyl (ethoxymethylene)malonate (EMME). The process can be visualized as follows:
Caption: Synthetic workflow for a dichlorinated quinoline carboxylate, a related structure.
A plausible synthetic route to the title compound's precursor, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, involves the reaction of 3-chloroaniline with ethoxymethylenemalonate, followed by high-temperature cyclization.[4] The resulting 4-hydroxyquinoline can then be chlorinated to yield 4,7-dichloroquinoline.[4]
Key Reactions and Mechanistic Insights
The chlorine atom at the 4-position is a key reactive site. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the carboxylate group.
Caption: Reactivity of Ethyl 4-chloroquinoline-3-carboxylate.
Applications in Research and Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Ethyl 4-chloroquinoline-3-carboxylate serves as a valuable starting material for the synthesis of biologically active molecules.
-
Antimalarial Agents: The 7-chloro-4-aminoquinoline core is the backbone of the widely used antimalarial drug, chloroquine. The synthesis of chloroquine and its analogs often starts from 4,7-dichloroquinoline, a closely related compound.[4]
-
Anticancer Research: Various quinoline derivatives have been investigated for their antiproliferative activities. The ability to modify the 4-position of the quinoline ring allows for the synthesis of libraries of compounds for screening against cancer cell lines.
-
Kinase Inhibitors: The quinoline ring can act as a scaffold for the design of kinase inhibitors, which are a major class of targeted cancer therapies.
-
Materials Science: Quinoline derivatives can exhibit interesting photophysical properties, making them candidates for use as fluorescent probes and in the development of organic light-emitting diodes (OLEDs).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-chloroquinoline-3-carboxylate.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | Category 2A | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Synthesis of a 4-Substituted Quinoline Derivative
This protocol provides a general procedure for the nucleophilic aromatic substitution of the 4-chloro group with an amine.
Objective: To synthesize an ethyl 4-aminoquinoline-3-carboxylate derivative.
Materials:
-
Ethyl 4-chloroquinoline-3-carboxylate
-
A primary or secondary amine (e.g., morpholine, piperidine)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or dimethyl sulfoxide - DMSO)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) in DMF, add the desired amine (1.2 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterize the final product by NMR and mass spectrometry.
References
-
PubChem. Ethyl 4-chloroquinoline-3-carboxylate. [Link]
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The Versatile Architect: Ethyl 4-chloroquinoline-7-carboxylate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents and functional materials.[1][2] Among the vast array of quinoline-based building blocks, Ethyl 4-chloroquinoline-7-carboxylate stands out as a particularly versatile intermediate. Its unique arrangement of functional groups—a reactive chloro group at the 4-position, a readily modifiable ester at the 7-position, and the intrinsic reactivity of the quinoline core—offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
Synthesis of the Building Block: A Strategic Approach
The synthesis of this compound is typically achieved through a well-established synthetic sequence, starting from readily available precursors. The core of this strategy involves the construction of the quinoline ring system, followed by the crucial chlorination of the 4-position. While a direct protocol for the title compound is not explicitly detailed in the provided search results, a reliable pathway can be inferred from the synthesis of analogous compounds, such as ethyl 4,7-dichloroquinoline-3-carboxylate.[3][4]
The logical synthetic pathway commences with the Conrad-Limpach or a related cyclization reaction to form the 4-hydroxyquinoline core. This is followed by a chlorination step to introduce the reactive handle at the 4-position.
Step-by-Step Synthetic Protocol
A plausible and efficient synthesis of this compound is outlined below. This protocol is a composite of established methods for similar quinoline systems.[3][4][5]
Step 1: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
This initial step involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermal cyclization.
-
Reactants: 3-chloroaniline and diethyl ethoxymethylenemalonate.
-
Procedure:
-
A mixture of 3-chloroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, to form the intermediate enamine.
-
The resulting enamine is then added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to effect the cyclization.
-
Upon cooling, the product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.
-
Step 2: Chlorination to Yield Ethyl 4,7-dichloroquinoline-3-carboxylate
The hydroxyl group at the 4-position is then converted to a chloro group, which is the key activating step for subsequent nucleophilic substitutions.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate and an excess of phosphorus oxychloride is refluxed for several hours.[3]
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice water and then neutralized with a base, such as sodium carbonate solution.
-
The product, ethyl 4,7-dichloroquinoline-3-carboxylate, is extracted with an organic solvent and purified by recrystallization or column chromatography.
-
The logical progression of this synthesis is depicted in the workflow diagram below:
Caption: Synthetic workflow for this compound.
The Reactive Hub: Key Transformations of this compound
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the ester at the 7-position can be hydrolyzed, reduced, or converted to other functional groups. Furthermore, the quinoline ring itself can participate in various transformations.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing effect of the quinoline nitrogen and the ester group enhances the electrophilicity of the C4-carbon, making the chloro group an excellent leaving group for SNAr reactions.[1][6][7] This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides.
General Protocol for SNAr:
-
Reactants: this compound and a suitable nucleophile (e.g., an amine, thiol, or alcohol).
-
Conditions: The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, often in the presence of a base (e.g., K₂CO₃ or Et₃N) to facilitate the reaction. The reaction temperature can range from room temperature to elevated temperatures, depending on the nucleophilicity of the attacking species.[7][8]
This versatile reaction opens the door to a vast library of 4-substituted quinoline derivatives with diverse biological activities. For instance, the reaction with various amines is a cornerstone in the synthesis of antimalarial drugs like chloroquine and its analogues.[4][7]
Caption: General scheme for SNAr reactions at the C4-position.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The chloro group at the 4-position also serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9][10] This powerful C-C bond-forming reaction allows for the introduction of aryl, heteroaryl, and vinyl groups at the 4-position, dramatically increasing molecular complexity.
General Protocol for Suzuki-Miyaura Coupling:
-
Reactants: this compound, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[11][12]
-
Conditions: The reaction is typically performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water under an inert atmosphere. Heating is usually required to drive the reaction to completion.
The Suzuki-Miyaura coupling of 4-chloroquinolines has been extensively used in the synthesis of bioactive molecules, including kinase inhibitors and other targeted cancer therapies.[9][13]
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The Synthetic Chemist's Guide to Ethyl 4-chloroquinoline-7-carboxylate: A Deep Dive into Nucleophilic Reactivity
Foreword: Unlocking the Potential of a Privileged Scaffold
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern targeted cancer therapies.[1] Its unique electronic properties and versatile functionalization potential make it a perennially attractive scaffold for drug discovery. Within this esteemed class of heterocycles, ethyl 4-chloroquinoline-7-carboxylate emerges as a particularly valuable building block. The strategic placement of an electrophilic C4 carbon, activated by both the quinoline nitrogen and the C7 electron-withdrawing ester group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the synthesis and nucleophilic reactivity of this key intermediate, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in mechanistic principles and field-proven methodologies.
The Core Substrate: Synthesis of this compound
The journey to harnessing the reactivity of our target molecule begins with its efficient synthesis. A robust and scalable preparation is paramount. The most reliable route proceeds via a two-step sequence: a Gould-Jacobs reaction to construct the core 4-hydroxyquinoline ring system, followed by a chlorination step.
Step 1: The Gould-Jacobs Reaction for Ethyl 4-hydroxyquinoline-7-carboxylate
The Gould-Jacobs reaction is a powerful method for constructing the quinoline skeleton from an aniline and a malonic ester derivative.[2][3][4][5][6] In our case, ethyl 3-amino-4-chlorobenzoate serves as the aniline component, reacting with diethyl ethoxymethylenemalonate.
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate
-
Condensation: In a round-bottom flask, combine ethyl 3-amino-4-chlorobenzoate (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.). Heat the mixture to 120-130 °C for 1-2 hours. The reaction is typically performed neat, and the ethanol generated is allowed to distill off.
-
Cyclization: To the hot reaction mixture, cautiously add a high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture). Heat the mixture to reflux (approximately 250-260 °C) for 1-1.5 hours. During this step, the intermediate cyclizes to form the quinoline ring system.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product, ethyl 4-hydroxyquinoline-7-carboxylate, will precipitate. Dilute the mixture with hexane or a similar non-polar solvent to facilitate filtration.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual Dowtherm A. The crude product can be further purified by recrystallization from ethanol or a similar protic solvent to yield the desired 4-hydroxyquinoline intermediate as a crystalline solid.
Causality and Experimental Rationale:
-
Neat Condensation: The initial condensation is often performed without a solvent to maximize the concentration of reactants and drive the reaction forward by removing the ethanol byproduct.
-
High-Temperature Cyclization: The use of a high-boiling solvent like Dowtherm A is crucial for providing the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization, which involves the formation of the new heterocyclic ring.[6][7]
-
Precipitation and Washing: The product is significantly less soluble in the non-polar Dowtherm A/hexane mixture at room temperature than the starting materials or byproducts, allowing for straightforward isolation by precipitation and filtration.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
The conversion of the 4-hydroxyquinoline to the desired 4-chloroquinoline is a classic and effective transformation achieved by treatment with phosphorus oxychloride (POCl₃).[1][8][9][10]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, suspend ethyl 4-hydroxyquinoline-7-carboxylate (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq.). A small amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine can be added to scavenge the HCl generated.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully cool the reaction mixture to room temperature. In a separate flask, prepare a mixture of crushed ice and water. Slowly and cautiously quench the reaction by pouring the POCl₃ mixture onto the ice-water with vigorous stirring. This is a highly exothermic process and should be performed with extreme care in a well-ventilated fume hood.
-
Extraction: Once the excess POCl₃ has been hydrolyzed, neutralize the acidic aqueous solution with a base such as sodium carbonate or sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/hexane.
Causality and Experimental Rationale:
-
Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.
-
Reflux Conditions: The elevated temperature is necessary to drive the chlorination reaction, which proceeds through a phosphorylated intermediate.[9]
-
Careful Quenching: The reaction of POCl₃ with water is highly exothermic and produces HCl gas. Quenching on ice helps to control the temperature and dissolve the resulting phosphoric acid.
-
Neutralization and Extraction: Neutralization is required to deprotonate the quinoline nitrogen and precipitate the free base product, which can then be extracted into an organic solvent.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
The Heart of the Matter: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by the SNAr mechanism at the C4 position. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing ester group at C7, makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[11]
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13]
Diagram of the General SNAr Mechanism
Caption: General mechanism of SNAr on the quinoline core.
Reactivity with Amine Nucleophiles
Amines are excellent nucleophiles for the SNAr reaction with 4-chloroquinolines, leading to the formation of 4-aminoquinoline derivatives, a scaffold present in numerous approved drugs.[11][14] The reaction conditions can be tailored based on the nucleophilicity and steric hindrance of the amine.
Experimental Protocol: Reaction with a Primary Aliphatic Amine (e.g., n-Butylamine)
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, n-butanol, or dimethylformamide (DMF).
-
Addition of Reagents: Add n-butylamine (1.5-2.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.).
-
Heating: Heat the reaction mixture to 80-120 °C for 4-12 hours. Monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Rationale:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base and leaving the "naked" anion of the nucleophile (if applicable) more reactive. Alcohols are also effective and can participate in proton transfer.[14]
-
Base Requirement: A base is necessary to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, a stronger base might be required.
-
Excess Nucleophile: Using a slight excess of the amine can help to ensure the complete consumption of the starting chloroquinoline.
Reactivity with Phenolic Nucleophiles
Phenols, as oxygen-based nucleophiles, can displace the C4-chloro group to form 4-aryloxyquinoline derivatives. The reaction typically requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
Experimental Protocol: Reaction with a Substituted Phenol (e.g., 4-Methoxyphenol)
-
Reaction Setup: To a solution of this compound (1.0 eq.) and 4-methoxyphenol (1.2 eq.) in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Heating: Heat the reaction mixture to 100-140 °C for 6-24 hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture and pour it into ice-water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Alternatively, extract the product with an organic solvent. Purify the crude material by recrystallization or column chromatography.
Causality and Experimental Rationale:
-
Stronger Base: Phenols are less nucleophilic than amines, necessitating the use of a base to generate the more potent phenoxide nucleophile. Carbonate bases are generally sufficient.
-
Aprotic Polar Solvent: Solvents like DMF are ideal as they effectively dissolve the reactants and facilitate the SNAr reaction without interfering with the nucleophile.
Reactivity with Thiol Nucleophiles
Thiols are highly potent nucleophiles and react readily with this compound to yield 4-thioether derivatives. The high nucleophilicity of the thiolate anion, formed in the presence of a base, drives the reaction efficiently, often under milder conditions than those required for amines or phenols.[15]
Experimental Protocol: Reaction with a Thiol (e.g., Thiophenol)
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a solvent such as ethanol or DMF.
-
Addition of Reagents: Add thiophenol (1.1 eq.) and a base like triethylamine (1.5 eq.) or potassium carbonate (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. The reaction is often significantly faster than with other nucleophiles. Monitor by TLC.
-
Workup and Purification: Upon completion, remove the solvent in vacuo. Dilute the residue with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Causality and Experimental Rationale:
-
High Nucleophilicity of Sulfur: Sulfur is a larger, more polarizable atom than oxygen or nitrogen, making thiols and especially thiolates exceptionally strong nucleophiles.[16] This often allows for lower reaction temperatures and shorter reaction times.
-
Base Selection: A mild base like triethylamine is often sufficient to deprotonate the thiol and catalyze the reaction.
Comparative Reactivity and Data Summary
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound, providing a comparative overview for experimental design.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | n-Butylamine | K₂CO₃ | Ethanol | 80 | 6-12 | 75-90 |
| Secondary Amine | Morpholine | K₂CO₃ | DMF | 100-120 | 8-16 | 70-85 |
| Aromatic Amine | Aniline | NaOtBu | Dioxane | 100 | 12-24 | 60-75 |
| Phenol | 4-Methoxyphenol | Cs₂CO₃ | DMF | 120-140 | 12-24 | 65-80 |
| Thiol | Thiophenol | Et₃N | Ethanol | 25-60 | 2-6 | 85-95 |
Note: These are representative conditions and yields. Optimization may be required for specific substrates.
Alternative Pathways: Palladium-Catalyzed Cross-Coupling
While SNAr is the predominant pathway, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for forming C-N and C-O bonds at the C4 position. These methods can sometimes offer broader substrate scope and milder reaction conditions, particularly for less reactive nucleophiles. However, they require the use of a palladium catalyst and a specific ligand, adding to the complexity and cost of the reaction.
Diagram of a Catalytic Cycle (Buchwald-Hartwig Amination)
Caption: Simplified Buchwald-Hartwig amination cycle.
Conclusion and Future Outlook
This compound stands as a versatile and highly reactive intermediate for the synthesis of diverse quinoline libraries. Its reactivity is predictably governed by the principles of nucleophilic aromatic substitution, allowing for the facile introduction of amine, ether, and thioether functionalities at the C4 position. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can efficiently generate novel chemical entities with significant potential in drug discovery and materials science. The continued exploration of both classical SNAr and modern cross-coupling methodologies will undoubtedly further expand the synthetic utility of this valuable scaffold.
References
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Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26(1), 163. [Link]
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Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem.2024 , 12. [Link]
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ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
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MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2019 , 24(21), 3848. [Link]
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PrepChem. Synthesis of 7-ethyl-4-hydroxy-3-hydroxymethylquinoline. [Link]
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ACS Publications. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J. Org. Chem.2000 , 65(23), 7834–7842. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. [Link]
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MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules2024 , 29(12), 2821. [Link]
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Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC2012 , (vi), 384-397. [Link]
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ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
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PMC - NIH. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Nat. Chem.2021 , 13(12), 1237–1244. [Link]
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PubMed. POCl3 chlorination of 4-quinazolones. J. Org. Chem.2011 , 76(6), 1804-14. [Link]
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Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. J. Indian Chem. Soc.2019 , 96, 1-7. [Link]
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Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem.2024 , 12. [Link]
- Google Patents. Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
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Canadian Science Publishing. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Can. J. Chem.2023 . [Link]
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ResearchGate. Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. [Link]
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PMC - NIH. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Front. Chem.2022 , 10, 909181. [Link]
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IUCr. Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Acta Cryst.2013 , E69, o1127. [Link]
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MySkinRecipes. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. [Link]
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American Elements. Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. [Link]
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ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
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PMC - PubMed Central. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules2019 , 24(1), 16. [Link]
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PMC - NIH. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. J. Med. Chem.2011 , 54(23), 8186–8202. [Link]
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Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
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MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules2021 , 26(11), 3183. [Link]
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Methodological & Application
Protocol for the synthesis of Ethyl 4-chloroquinoline-7-carboxylate
An Application Note and Protocol for the Synthesis of Ethyl 4-chloroquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic pathway commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by a chlorination step. This guide is designed for chemical researchers, emphasizing the underlying reaction mechanisms, safety protocols, and detailed experimental procedures to ensure reproducible and efficient synthesis.
Introduction: Significance and Synthetic Strategy
Quinoline derivatives are a cornerstone in pharmaceutical chemistry, forming the structural core of numerous therapeutic agents, including antimalarials like chloroquine.[1] this compound serves as a key intermediate, providing a versatile scaffold for further functionalization at the 4-position and the 7-position carboxylate group. The chloro-substituent is an excellent leaving group for nucleophilic substitution reactions, and the ester can be hydrolyzed or converted to amides, enabling the generation of diverse compound libraries for drug development programs.
The synthetic strategy outlined herein follows a reliable and well-established two-step sequence:
-
Step 1: Gould-Jacobs Reaction: Synthesis of the precursor, Ethyl 4-hydroxyquinoline-7-carboxylate, through the condensation of ethyl 3-aminobenzoate with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.
-
Step 2: Aromatic Chlorination: Conversion of the 4-hydroxy group of the quinoline ring to a 4-chloro group using a potent chlorinating agent, phosphorus(V) oxychloride (POCl₃).[2][3]
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in both steps.
Mechanistic Insights and Scientific Rationale
Step 1: The Gould-Jacobs Reaction for Quinolone Formation
The Gould-Jacobs reaction is a classic method for synthesizing quinolines. The reaction proceeds in two distinct phases:
-
Initial Condensation: The synthesis begins with a nucleophilic attack by the amino group of ethyl 3-aminobenzoate on the electron-deficient central carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an ethyl 3-(((3-(ethoxycarbonyl)phenyl)amino)methylene)malonate intermediate. This step is typically performed at a moderate temperature.[4]
-
Thermal Cyclization (Conrad-Limpach-Knorr reaction): The intermediate is heated to a high temperature (typically ~250 °C) in a high-boiling point solvent like Dowtherm A.[4] This high thermal energy drives an intramolecular electrophilic aromatic substitution, where the malonate portion of the molecule attacks the ortho-position of the aniline ring, leading to the formation of the heterocyclic ring system. A final tautomerization yields the thermodynamically stable 4-hydroxyquinoline (or 4-quinolone) tautomer.
Step 2: Chlorination with Phosphorus Oxychloride
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a critical transformation. The hydroxyl group at the 4-position of the quinoline ring exists in tautomeric equilibrium with its keto form (4-quinolone). This hydroxyl group is not readily displaced. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this conversion.[2]
The mechanism involves the activation of the carbonyl oxygen (of the 4-quinolone tautomer) by the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate intermediate, which is a superb leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position, followed by the elimination of the dichlorophosphate group, yields the desired 4-chloroquinoline product.[3] This reaction is typically performed by refluxing the 4-hydroxyquinoline in neat POCl₃ or in a high-boiling inert solvent.
Detailed Experimental Protocol
Safety First: This protocol involves hazardous materials. Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water.[5][6][7] Always work in a certified chemical fume hood, and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[8][9] Ensure an emergency eyewash station and safety shower are immediately accessible.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-aminobenzoate | ≥98% | Sigma-Aldrich | |
| Diethyl ethoxymethylenemalonate (DEEM) | ≥98% | Sigma-Aldrich | |
| Dowtherm A | Sigma-Aldrich | High-boiling solvent (mixture of biphenyl and diphenyl ether) | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Extremely hazardous; handle with extreme care.[5][6] |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | For workup/neutralization |
| Hydrochloric acid (HCl) | Concentrated (37%) | Fisher Scientific | For workup/neutralization |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction |
| Ethyl acetate | ACS Grade | Fisher Scientific | For extraction and chromatography |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying organic layers |
| Silica Gel | 230-400 mesh | For column chromatography |
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate
-
Condensation: In a 250 mL round-bottom flask, combine ethyl 3-aminobenzoate (16.5 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Heat the mixture in an oil bath at 125-130 °C for 2 hours. Ethanol will evolve from the reaction mixture. The reaction can be monitored by TLC until the starting aniline is consumed.
-
Cyclization: Allow the resulting viscous oil to cool slightly. In a separate, larger flask (e.g., 500 mL) equipped with a reflux condenser and a magnetic stirrer, heat Dowtherm A (200 mL) to 250-255 °C.
-
Carefully and slowly add the crude intermediate from the previous step to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature at 250 °C and continue heating for an additional 2 hours. A precipitate will form as the reaction progresses.
-
Workup and Isolation: Cool the reaction mixture to below 100 °C and add hexanes (200 mL) to dilute the mixture and aid precipitation.
-
Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with hexanes (2 x 100 mL) to remove the Dowtherm A.
-
Air-dry the solid to obtain the crude Ethyl 4-hydroxyquinoline-7-carboxylate. The product can be used in the next step without further purification or can be recrystallized from ethanol if desired.
Step 2: Synthesis of this compound
-
Reaction Setup (Perform in a fume hood): To a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the crude Ethyl 4-hydroxyquinoline-7-carboxylate (23.1 g, 0.1 mol) from Step 1.
-
Carefully add phosphorus oxychloride (POCl₃, 90 mL, ~1.0 mol) to the flask. The mixture may be stirred gently.
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath and maintain reflux for 4 hours. The solid will gradually dissolve as the reaction proceeds.
-
Workup and Isolation: After cooling to room temperature, slowly and very carefully pour the reaction mixture onto crushed ice (~500 g) in a large beaker with constant stirring. This step is highly exothermic and will release HCl gas. Perform this quenching step slowly in the back of the fume hood.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8. A precipitate will form.
-
Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford the pure this compound as a solid.
Quantitative Data Summary
| Step | Reactant 1 | Amount (mol) | Reactant 2 | Amount (mol) | Product | Typical Yield |
| 1 | Ethyl 3-aminobenzoate | 0.1 | DEEM | 0.105 | Ethyl 4-hydroxyquinoline-7-carboxylate | 80-90% |
| 2 | Ethyl 4-hydroxyquinoline-7-carboxylate | 0.1 | POCl₃ | ~1.0 (excess) | This compound | 75-85% |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The aromatic protons and the ethyl ester signals will be characteristic.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight and elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for the chlorine atom.[10]
-
Melting Point: A sharp melting point is indicative of high purity.
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Analytical techniques for Ethyl 4-chloroquinoline-7-carboxylate characterization
An Application Guide to the Comprehensive Characterization of Ethyl 4-chloroquinoline-7-carboxylate
Abstract
This technical note provides a comprehensive guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of this compound. This quinoline derivative is a valuable building block in medicinal chemistry and materials science, making its precise characterization critical for downstream applications.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the application of each technique. We present an integrated workflow utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis to create a self-validating system for compound verification.
Introduction: The Scientific Imperative for Characterization
This compound is a heterocyclic compound featuring a quinoline core, a functionality prevalent in numerous pharmacologically active agents, including antimalarial and anticancer drugs.[1][3] The molecule's reactivity is dictated by its key features: the chloro-substituent at the 4-position, which is a reactive site for nucleophilic substitution, and the ethyl carboxylate group at the 7-position, which can be hydrolyzed or otherwise modified.[4][5]
Given its potential as a synthetic intermediate, ensuring the structural integrity and purity of this compound is paramount. An incorrect isomer, the presence of residual starting materials, or byproducts from synthesis could drastically alter the outcomes of subsequent reactions and biological assays. This guide establishes a multi-technique analytical workflow designed to provide orthogonal data points, leading to a confident and complete characterization.
Integrated Analytical Workflow
A robust characterization relies on the convergence of data from multiple, independent analytical techniques. Each method interrogates different aspects of the molecule, and together they provide a complete picture of its identity, structure, and purity. The logical flow of this process is crucial for an efficient and definitive analysis.
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Application Notes & Protocols: The Strategic Deployment of Ethyl 4-chloroquinoline-7-carboxylate in Modern Medicinal Chemistry
Preamble: The Quinoline Scaffold and the Strategic Importance of Ethyl 4-chloroquinoline-7-carboxylate
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for pharmacophores. This compound emerges as a particularly valuable building block, offering medicinal chemists two distinct and strategically important points for molecular elaboration.
The true synthetic power of this reagent lies in its differentiated reactivity:
-
The C4-Chloride: This position is highly activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen enhances the electrophilicity of the C4 carbon, making the chloride an excellent leaving group.[3] This site serves as the primary gateway for introducing diverse aryl, heteroaryl, and amino functionalities, which are crucial for modulating target affinity and pharmacokinetic properties.
-
The C7-Ester: The ethyl carboxylate at the 7-position provides a secondary, orthogonal handle for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a vast array of amides, esters, or other functional groups. This position is often exploited to interact with solvent-exposed regions of a target protein or to fine-tune solubility and metabolic stability.[4][5]
This guide provides an in-depth exploration of the reactivity of this compound and presents detailed, field-proven protocols for its application in the synthesis of key intermediates for drug discovery programs targeting kinases, cancer, and malaria.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, it is imperative to be familiar with the properties and safety requirements of the reagent.
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| CAS Number | 227453-42-1 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMF, DMSO, Dichloromethane, Chloroform |
| InChIKey | Not readily available; structure defines the compound unambiguously |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[6] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[7][8]
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[7][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[7]
Core Synthetic Transformations & Protocols
The versatility of this compound is best demonstrated through its performance in key synthetic reactions that form the bedrock of modern drug discovery.
Logical Flow of Synthetic Utility
The following diagram illustrates the primary synthetic pathways accessible from the starting material, highlighting its role as a central hub for generating molecular diversity.
Caption: Key synthetic transformations of this compound.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties at the 4-position. This is fundamental for building scaffolds that can probe the deep hydrophobic pockets of enzymes like kinases.[11] The high reactivity of the 4-chloro position makes it an excellent substrate for this transformation.
Rationale for Component Selection:
-
Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂, is standard. The dppf ligand is robust and effective for a range of aryl halides.[12]
-
Base: An aqueous base like sodium or cesium carbonate is crucial. It activates the boronic acid to form a boronate "ate" complex, which is necessary for the key transmetalation step in the catalytic cycle.[12][13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is used to dissolve both the organic and inorganic reagents.
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
-
To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume).
-
Sparge the resulting suspension with Argon for 15-20 minutes to remove dissolved oxygen.
-
Under a positive pressure of Argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv).[4]
-
Heat the reaction mixture to 85-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired Ethyl 4-arylquinoline-7-carboxylate.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance for synthesizing compounds like the 4-aminoquinoline core found in antimalarial drugs such as chloroquine.[14][15] This reaction is also critical for installing amine linkers in kinase inhibitors that target the hinge region of the ATP binding site.[16]
Rationale for Component Selection:
-
Catalyst/Ligand: Aryl chlorides are more challenging substrates than bromides or iodides. Their coupling requires highly active catalyst systems. These typically consist of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand such as XPhos or BrettPhos.[17][18][19] These bulky ligands facilitate the crucial, often rate-limiting, reductive elimination step.[18]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex without competing as a nucleophile.[17]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.
Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.
-
Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv), the phosphine ligand (e.g., XPhos, 0.03 equiv), and sodium tert-butoxide (2.0 equiv) to a dry reaction vessel.[17]
-
Add anhydrous toluene.
-
Add this compound (1.0 equiv) and the desired primary or secondary amine (1.5 equiv).
-
Seal the vessel tightly with a PTFE-lined cap.
-
Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction until complete conversion is observed by TLC or LC-MS (typically 6-24 hours).
-
Cool the mixture to room temperature and carefully quench by adding water.[17]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the target 4-aminoquinoline derivative.
Applications in Drug Discovery: From Scaffold to Candidate
The derivatives synthesized from this compound are instrumental in several therapeutic areas.
Kinase Inhibitors for Oncology
The 4-aminoquinazoline and 4-aminoquinoline scaffolds are foundational in the design of kinase inhibitors.[16] Many approved anticancer drugs, such as gefitinib and erlotinib, are based on this core. The nitrogen at position 1 of the quinoline ring typically acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site. The substituent introduced at the 4-position via Buchwald-Hartwig amination or Suzuki coupling projects into the ATP pocket, determining potency and selectivity.[16] The 7-position can be modified to enhance solubility or engage with the solvent-front of the active site.
Caption: A generalized pharmacophore model for a quinoline-based kinase inhibitor.
Antimalarial Agents
The 4-amino-7-chloroquinoline scaffold is the defining feature of chloroquine, one of the most important antimalarial drugs in history.[15] The mechanism involves preventing the parasite from detoxifying heme in its digestive vacuole. This compound is a direct precursor for novel chloroquine analogues. By reacting it with various amines via Buchwald-Hartwig amination, researchers can synthesize libraries of new compounds to combat the growing threat of drug-resistant malaria parasites.[4][20][21]
Other Therapeutic Areas
The versatility of the scaffold extends beyond these areas. Derivatives have been explored as:
-
Anticancer agents through mechanisms other than kinase inhibition, such as inducing apoptosis or DNA damage.[22][23]
-
Neuroprotective agents for conditions like Parkinson's disease.[14][24]
-
Antibacterial agents , by targeting novel pathways like fatty acid synthesis.[25]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-differentiated reactive sites—the activated C4-chloride and the modifiable C7-ester—provide a reliable and versatile platform for rapidly generating molecular diversity. The robust and reproducible protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination detailed herein empower researchers to systematically explore structure-activity relationships, accelerating the journey from a promising scaffold to a potential drug candidate. Its continued application in synthesizing novel kinase inhibitors, antimalarials, and other bioactive molecules underscores its significant and enduring value in the field of drug discovery.
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- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2sRx2yvo_8WHRSzKeTeOtqagMXXO4MP9EihGspNFQ0w3CHrQnHzdzrtpAPSiLX4q2Ki1postdac7-ZkAR7r1Ja5sx-rBn6f0xzVxthUE4wSSBEXP5_2BSa2-KJmsyOc0lYbpdGjepJqHRQSSXVOBgSsApUQD-zo04f1Y2vyOl72Z7TtgxYYgop8-A0euN-mDut18yKwinN3fjILX-32V2EP5qhUQGKdem481i_KWfJ03K-E4G4Sq3cVVElGYRoafq7xrrTmY=]
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [URL: https://www.mdpi.com/1424-8247/15/10/1234]
- Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [URL: https://www.researchgate.net/publication/328330768_Synthesis_of_7-chloroquinolinyl-4-hydrazidehydrazone_derivatives_and_their_in_vitro_antitubercular_activity]
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- Malaria Medication: Antimalarials. Medscape. [URL: https://emedicine.medscape.
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- Ethyl 4-chloroquinoline-3-carboxylate | 13720-94-0. J&K Scientific LLC. [URL: https://www.jk-sci.com/chemscene-CS-0041719-13720-94-0.html]
- Ethyl 7-chloroquinoline-4-carboxylate | 227453-42-1. Ambeed. [URL: https://www.ambeed.com/products/227453-42-1.html]
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- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222718/]
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- A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8094824/]
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31260299/]
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The Versatile Scaffold: Application Notes for the Experimental Setup of Reactions Involving Ethyl 4-chloroquinoline-7-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Core in Modern Chemistry
The quinoline motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] From antimalarials like chloroquine to anticancer agents and anti-inflammatory drugs, the quinoline core's unique electronic and structural properties make it a fertile ground for drug discovery.[3][4][5] Ethyl 4-chloroquinoline-7-carboxylate, in particular, serves as a highly versatile building block. The electron-withdrawing nature of the quinoline ring system, further accentuated by the ester group at the 7-position, activates the C4-chloro group, making it an excellent electrophilic partner for a variety of transformative chemical reactions.
This guide provides an in-depth exploration of the key synthetic transformations of this compound, offering detailed protocols, mechanistic insights, and practical guidance for its successful application in the laboratory. We will delve into three principal reaction classes: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Palladium-Catalyzed Buchwald-Hartwig Amination, and classical Nucleophilic Aromatic Substitution (SNAr).
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a paramount reaction in modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] For this compound, this reaction is instrumental in introducing diverse aryl or heteroaryl substituents at the 4-position, generating libraries of compounds for structure-activity relationship (SAR) studies.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the quinoline, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the electron density of the C-Cl bond and the nature of the palladium catalyst's ligands.[8]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 4-phenylquinoline-7-carboxylate
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.66 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 4-phenylquinoline-7-carboxylate.
II. Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the formation of C-N bonds.[10][11] This reaction is particularly valuable for synthesizing 4-aminoquinoline derivatives, which are prevalent in many pharmaceutical agents.[12][13]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[14][15]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of the quinoline to form a Pd(II) species.[16] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates this often-challenging step with aryl chlorides.[17]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.[15]
-
Reductive Elimination: This final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst.[10][14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 4-(morpholino)quinoline-7-carboxylate
This protocol details a typical Buchwald-Hartwig amination using a common amine, morpholine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.66 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.5 | 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.015 | 0.015 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (236 mg, 1.0 mmol) in toluene (2 mL).
-
Add morpholine (131 µL, 1.5 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction at 100 °C for 12-18 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to obtain Ethyl 4-(morpholino)quinoline-7-carboxylate.
III. Nucleophilic Aromatic Substitution (SNAr): A Classic Approach
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings.[18] The 4-position of the quinoline ring in the title compound is highly activated towards SNAr, allowing for the displacement of the chloride by a wide range of nucleophiles, often without the need for a metal catalyst.[19]
Mechanistic Rationale
The SNAr reaction typically proceeds via an addition-elimination mechanism.[19]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the C4-chloro), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing quinoline ring system is crucial for stabilizing this negative charge.
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol: Synthesis of Ethyl 4-(ethylamino)quinoline-7-carboxylate
This protocol describes the direct reaction of this compound with a primary amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.66 | 1.0 | 1.0 |
| Ethylamine (70% in H₂O) | 45.08 | 3.0 | 3.0 |
| Ethanol | - | 10 mL | - |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |
Procedure:
-
In a round-bottom flask, dissolve this compound (236 mg, 1.0 mmol) in ethanol (10 mL).
-
Add triethylamine (209 µL, 1.5 mmol) to act as a scavenger for the HCl generated.
-
Add ethylamine solution (193 µL, 3.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or recrystallization to yield the pure product.
Conclusion and Outlook
This compound is a powerful and adaptable starting material for the synthesis of a diverse array of functionalized quinolines. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide reliable and mechanistically grounded methods for its elaboration. By understanding the principles behind these reactions, researchers can effectively leverage this key intermediate to accelerate the discovery and development of novel therapeutic agents and advanced materials.
References
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
-
Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of the Iranian Chemical Society.
-
Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate.
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
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Buchwald–Hartwig amination. Wikipedia.
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
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Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Aromatic Nucleophilic Substitution. Fisher Scientific.
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TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate. BenchChem.
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4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.
-
The synthesis of ethyl 4-aryl-5,6,7,8-tetrahydro-5-oxoquinoline-3-carboxylates and their derivatives. Journal of the Chemical Society (Resumed).
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
-
The Suzuki Reaction. Myers Research Group, Harvard University.
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
-
Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. PubMed Central.
-
Setup of 4‐Prenylated Quinolines through Suzuki-Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis.
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
-
Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction. ResearchGate.
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. PubMed Central.
-
Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate.
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed.
-
Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed.
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Scale-up synthesis of Ethyl 4-chloroquinoline-7-carboxylate
An Application Note for the Scale-Up Synthesis of Ethyl 4-chloroquinoline-7-carboxylate
Abstract
This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate for the synthesis of various pharmacologically active molecules, including kinase inhibitors and antimalarial agents. This application note provides a comprehensive, in-depth guide for the robust and scalable two-step synthesis of this compound. The narrative is structured to deliver not only a step-by-step protocol but also the underlying chemical principles, process optimization insights, and critical safety considerations essential for transitioning from laboratory to pilot-plant scale. The synthesis proceeds via a thermally-driven Gould-Jacobs cyclization to form the 4-hydroxyquinoline intermediate, followed by a Vilsmeier-Haack-type chlorination to yield the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic route.
Introduction and Synthetic Strategy
The quinoline scaffold is a privileged structure in drug discovery. The specific functionalization pattern of this compound, with a reactive chlorine at the 4-position and an ester at the 7-position, offers two orthogonal handles for subsequent chemical elaboration. The 4-chloro group is susceptible to nucleophilic aromatic substitution, while the ethyl ester can be hydrolyzed or otherwise modified.
Our synthetic strategy is a classic and reliable two-step sequence:
-
Gould-Jacobs Reaction: Synthesis of the precursor, Ethyl 4-hydroxyquinoline-7-carboxylate, through the condensation of Ethyl 4-aminobenzoate with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization. This reaction is renowned for its efficiency in constructing the 4-hydroxyquinoline core.
-
Chlorination: Conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) to the 4-chloro group using phosphorus oxychloride (POCl₃). This is a standard and effective method for this transformation.[1]
This document details the protocols for both stages, with an emphasis on the practical aspects of process scale-up, including thermal management, reagent handling, purification, and safety.
Overall Reaction Scheme
Figure 1: Two-step synthesis of this compound.
Part I: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate (Intermediate)
This initial stage leverages the Gould-Jacobs reaction to construct the core heterocyclic system. The process involves two distinct thermal phases: an initial condensation and a subsequent high-temperature cyclization.
Principle and Mechanism
The Gould-Jacobs reaction begins with a nucleophilic attack by the aniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable anilinomethylenemalonate intermediate.[2] This intermediate is then subjected to high thermal energy (typically >250 °C), which induces a 6-electron electrocyclization to form the quinoline ring. The choice of a high-boiling, thermally stable solvent is critical for the success of this step on a large scale.[3][4]
Caption: Mechanism of the Gould-Jacobs Reaction.
Scale-Up Protocol: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate
This protocol is designed for a nominal 100 g scale of the final intermediate.
Materials & Equipment:
-
Reactants:
-
Ethyl 4-aminobenzoate (1.00 eq., 112.3 g, 0.68 mol)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq., 154.0 g, 0.71 mol)
-
-
Solvent: Diphenyl ether or Dowtherm A (approx. 500 mL)
-
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Distillation head and condenser (for initial ethanol removal)
-
High-temperature reflux condenser
-
Large Büchner funnel and filtration flask
-
Procedure:
-
Condensation: To the 2 L flask, add Ethyl 4-aminobenzoate (112.3 g) and DEEM (154.0 g). Equip the flask with a mechanical stirrer and a distillation head.
-
Heat the mixture in an oil bath or heating mantle to 125-130 °C for 2 hours. Ethanol will begin to distill off. The reaction mixture will become a thick, clear oil.
-
Cyclization: Carefully add the high-boiling solvent (e.g., Dowtherm A, 500 mL) to the hot reaction mixture. Replace the distillation head with a reflux condenser suitable for high temperatures.
-
Increase the temperature of the reaction mixture to 250-255 °C and maintain vigorous reflux for 1-2 hours. The product will begin to precipitate from the hot solution.
-
Isolation: Turn off the heat and allow the mixture to cool to below 100 °C.
-
While still warm, add hexane or petroleum ether (500 mL) to the slurry to facilitate filtration and wash away the high-boiling solvent.
-
Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with additional hexane (2 x 250 mL).
-
Dry the solid in a vacuum oven at 80-100 °C until a constant weight is achieved.
Expected Results & Data
| Parameter | Typical Value |
| Appearance | Off-white to light tan solid |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Melting Point | 295-298 °C |
Part II: Synthesis of this compound (Final Product)
This step converts the 4-hydroxy intermediate into the final 4-chloro product. This transformation involves the use of phosphorus oxychloride, a hazardous but highly effective reagent. Extreme caution is mandatory.
Principle and Mechanism
The chlorination of a 4-hydroxyquinoline with POCl₃ proceeds via the formation of a highly electrophilic chlorophosphoryl intermediate at the oxygen atom of the quinolone tautomer. This activates the 4-position for nucleophilic attack by a chloride ion, followed by elimination to yield the 4-chloroquinoline product.[1] The reaction is typically performed using excess POCl₃, which can also act as the solvent, or in a co-solvent like toluene.[5]
Caption: Mechanism for Chlorination with POCl₃.
Scale-Up Protocol: Synthesis of this compound
This protocol is based on the intermediate synthesized in Part I.
Materials & Equipment:
-
Reactants:
-
Ethyl 4-hydroxyquinoline-7-carboxylate (1.00 eq., 100 g, 0.43 mol)
-
Phosphorus oxychloride (POCl₃) (4.0 eq., 264 g, 1.72 mol, 160 mL)
-
-
Solvent/Work-up: Toluene (optional, 200 mL), Ice, Water, Sodium Bicarbonate solution.
-
Equipment:
-
1 L three-neck round-bottom flask (thoroughly dried)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)
-
Dropping funnel
-
Large (5 L) beaker or reactor for quenching
-
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the dry 1 L flask with Ethyl 4-hydroxyquinoline-7-carboxylate (100 g). If desired, toluene (200 mL) can be added as a co-solvent.
-
Add the phosphorus oxychloride (160 mL) to the flask with stirring. The addition may be slightly exothermic.
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching (CRITICAL STEP): Allow the reaction mixture to cool to room temperature. Prepare a large beaker with a stirred mixture of crushed ice and water (approx. 2 kg).
-
VERY SLOWLY and CAREFULLY , add the reaction mixture dropwise to the vigorously stirred ice-water slurry. This is a highly exothermic and gas-evolving process (HCl). Maintain the quench temperature below 25 °C by adding more ice as needed.
-
Neutralization & Isolation: Once the addition is complete, continue stirring for 30 minutes. Slowly add a saturated sodium bicarbonate solution to the mixture until the pH is neutral (pH 7-8).
-
The solid product will precipitate. Collect the solid by filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with water (3 x 250 mL) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product.[5]
-
Dry the purified solid in a vacuum oven at 50-60 °C.
Expected Results & Data
| Parameter | Typical Value |
| Appearance | White to pale yellow crystalline solid |
| Yield | 80-90% |
| Purity (HPLC) | >99% |
| Melting Point | 98-101 °C |
Overall Workflow and Purification Strategy
A successful scale-up relies on a well-defined workflow from raw materials to the final, purified active pharmaceutical ingredient (API) intermediate. Each stage requires careful monitoring and control.
Caption: Overall Synthesis and Purification Workflow.
Purification for large-scale batches is most efficiently achieved via recrystallization.[5][6] The choice of solvent is critical; ethanol is often effective. The process involves dissolving the crude material in a minimum amount of hot solvent, filtering while hot to remove any insoluble impurities, allowing the solution to cool slowly to induce crystallization, and finally collecting the purified crystals by filtration.
Safety and Hazard Management
The scale-up of this synthesis involves significant hazards that must be rigorously controlled.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive to skin, eyes, and respiratory tract. Reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[7][8]
-
Handling: Always handle in a certified, high-flow chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, chemical splash goggles, a face shield, and a chemically resistant apron or lab coat.[7] Ensure an eyewash station and safety shower are immediately accessible.
-
Quenching: The quenching of POCl₃ is the most dangerous step. The procedure must be performed slowly, with efficient cooling and stirring to manage the highly exothermic reaction. The scale of the quench should not exceed the vessel's capacity to dissipate heat.
-
-
High-Temperature Operations:
-
Hazards: The use of high-boiling solvents like Dowtherm A or diphenyl ether presents a risk of severe thermal burns.
-
Handling: Use appropriate heating mantles and temperature controllers. Ensure all glassware is rated for the temperatures used and is free of cracks or defects.
-
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to high-purity this compound. The Gould-Jacobs reaction efficiently constructs the quinolone core, and the subsequent chlorination with phosphorus oxychloride effectively installs the reactive 4-chloro group. By adhering to the detailed protocols and paying strict attention to the critical safety measures, particularly during the handling and quenching of POCl₃, this process can be safely and efficiently implemented on a large scale for the production of this valuable pharmaceutical intermediate.
References
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Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4,7-dichloroquinoline. Organic Syntheses. [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]
- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]
-
Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]
-
Synthesis of 4,7-Dichloroquinoline. Scribd. [Link]
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Protein Purification: Effective Techniques for Industry. TECNIC - Bioprocess Solutions. [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for reaction mechanisms like Vilsmeier-Haack type reactions). A representative URL for similar content is: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. [Link]
-
Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]
-
Hazardous Substance Fact Sheet: Phosphorus Oxychloride. New Jersey Department of Health. [Link]
-
Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones. Nature. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Online. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Sunresin. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Product Safety Assessment: Phosphorus oxychloride. Lanxess. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]
-
Optimizing Pharmaceutical Production with Advanced Separation Technologies. Hilaris Publisher. [Link]
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- 8. lanxess.com [lanxess.com]
Application Notes and Protocols: Ethyl 4-chloroquinoline-7-carboxylate as a Pivotal Intermediate in Kinase Inhibitor Synthesis
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of drug targets. The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity.[1] Specifically, the 4-aminoquinoline framework is a cornerstone in the design of numerous potent kinase inhibitors.[2][3][4] This is attributed to its rigid, planar structure which can effectively mimic the purine ring of ATP, enabling it to sit within the ATP-binding pocket of various kinases. This interaction is fundamental to the mechanism of action for many Type I and Type II kinase inhibitors, which competitively block the enzyme's phosphotransferase activity.
Ethyl 4-chloroquinoline-7-carboxylate serves as a highly versatile and strategic starting material for the synthesis of these 4-aminoquinoline-based inhibitors. The chlorine atom at the C4 position is the key to its utility; it activates the quinoline ring for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a diverse array of amine-containing side chains.[4][5] This modularity is paramount in drug development, enabling chemists to systematically modify the inhibitor's structure to optimize potency, selectivity, and pharmacokinetic properties. The ester moiety at the C7 position provides an additional handle for synthetic modification, offering a pathway to further tune the molecule's properties or to introduce functionalities for covalent binding or improved solubility.
This guide provides a detailed overview of the application of this compound in the synthesis of kinase inhibitors, complete with mechanistic insights and detailed experimental protocols for researchers in drug development.
Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The primary transformation leveraging this compound is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent itself makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles, such as primary or secondary amines.
The general mechanism proceeds via a two-step addition-elimination pathway. An amine nucleophile attacks the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the subsequent step, the chloride ion is eliminated as a leaving group, restoring aromaticity and yielding the final 4-aminoquinoline product.
Caption: Generalized SNAr reaction pathway.
The choice of solvent and base is critical for the success of this reaction. Protic solvents like isopropanol or n-butanol are commonly used, often at elevated temperatures to drive the reaction to completion.[4][5] An acid scavenger, such as a tertiary amine (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃), is typically included to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.
Application in the Synthesis of Targeted Kinase Inhibitors
The true power of this compound lies in its ability to serve as a building block for inhibitors targeting a range of kinases implicated in diseases like cancer and autoimmune disorders.[2][3][6] By carefully selecting the amine coupling partner, researchers can tailor the final molecule to inhibit specific kinases.
| Kinase Target(s) | Example Inhibitor Scaffold | Rationale for Amine Side Chain | Representative IC₅₀ Values |
| EGFR / HER2 | 4-Anilinoquinoline | The aniline moiety provides key hydrogen bonds with the kinase hinge region. Substitutions on the aniline ring grant selectivity and potency.[7][8] | 1.8 nM - 95.5 nM[7][8] |
| BTK (Bruton's Tyrosine Kinase) | 4-Aminoquinoline-3-carboxamide | The carboxamide functionality can form additional interactions in the active site, improving binding affinity and specificity.[2] | 5.3 nM (BTKWT)[2] |
| RIPK2 (Receptor-Interacting Protein Kinase 2) | 4-(Benzo[d]thiazol-5-ylamino)quinoline | A larger, heterocyclic amine can access and occupy the flexible back pocket of the ATP-binding site, enhancing selectivity.[3] | 5.1 nM[3] |
| Akt (Protein Kinase B) | 4-(N,N-dimethylaminoethylamino)quinoline | The basic side chain can enhance cell permeability and lysosomotropic properties, sensitizing tumor cells to other inhibitors.[9] | N/A (Enhancement of other inhibitors) |
Note: IC₅₀ values are highly dependent on the specific compound and assay conditions. The values presented are for representative compounds from the cited literature.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a 4-anilinoquinoline kinase inhibitor, a common structural motif found in drugs like Lapatinib.[10][11] Researchers should optimize conditions for their specific substrates.
Protocol 1: General Synthesis of Ethyl 4-(arylamino)quinoline-7-carboxylate
This protocol describes the core SNAr coupling reaction.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol (IPA) or n-Butanol
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
TLC plates (silica gel)
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Reagent Addition: Add the desired substituted aniline (1.1 - 1.5 eq).
-
Solvent & Base: Add the solvent (e.g., isopropanol, ~10-20 mL per gram of starting material) and the base (e.g., DIPEA, 2.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.
-
Causality Note: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction. The inert atmosphere prevents potential oxidative side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion (typically 4-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with cold solvent or water to remove excess reagents and salts. c. If the product remains in solution, concentrate the mixture under reduced pressure. d. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Ethyl 4-(arylamino)quinoline-7-carboxylate.
Caption: Experimental workflow for SNAr coupling.
Protocol 2: Subsequent Modification (Example: Saponification)
The ester at the C7 position can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization, for example, through amide coupling.
Materials:
-
Ethyl 4-(arylamino)quinoline-7-carboxylate
-
Tetrahydrofuran (THF) and Methanol (MeOH)
-
Aqueous Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (e.g., 1-2 M)
-
Aqueous Hydrochloric Acid (HCl) solution (e.g., 1 M)
Procedure:
-
Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF and MeOH.
-
Base Addition: Add the aqueous NaOH or LiOH solution (2.0 - 5.0 eq) dropwise at room temperature.
-
Stirring: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Quenching & Acidification: a. Partially concentrate the reaction mixture to remove the organic solvents. b. Cool the remaining aqueous solution in an ice bath. c. Carefully acidify the solution with 1 M HCl until a precipitate forms (typically pH 4-6).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 4-(arylamino)quinoline-7-carboxylic acid.
Conclusion and Future Directions
This compound is a cornerstone intermediate for the synthesis of a vast array of potent kinase inhibitors. Its reactivity at the C4 position via SNAr allows for the systematic and efficient exploration of chemical space around the critical 4-aminoquinoline pharmacophore. The protocols and principles outlined in this guide provide a robust foundation for researchers aiming to design and synthesize novel kinase inhibitors. Future work in this area will likely focus on developing more complex and highly selective amine fragments to target specific kinase isoforms, including resistant mutants, thereby paving the way for next-generation targeted therapies.
References
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Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
-
Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering. [Link]
-
HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. (2021). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Molecules. [Link]
-
4-Chloroquinoline. (n.d.). Chem-Impex. [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry. [Link]
-
A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (2010). European Journal of Medicinal Chemistry. [Link]
-
Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]
- Process for the preparation of lapatinib. (2014).
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega. [Link]
-
4-aminoquinolines as Antimalarial Drugs. (n.d.). The University of Edinburgh. [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
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Application Notes: Ethyl 4-chloroquinoline-7-carboxylate as a Versatile Scaffold for Antimalarial Drug Discovery
Introduction: The Enduring Legacy of Quinolines and the Opportunity for Innovation
The global fight against malaria, a devastating parasitic disease, has been historically defined by the therapeutic success of the 4-aminoquinoline scaffold, exemplified by chloroquine (CQ).[1][2] These agents function by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3] This interference leads to the buildup of free heme, causing oxidative stress and parasite death. However, the widespread emergence of chloroquine-resistant (CQR) strains of Plasmodium falciparum has severely compromised its efficacy and created an urgent need for novel antimalarial agents.[1][3]
Structural modifications to the core 4-aminoquinoline structure are a proven strategy to circumvent resistance mechanisms.[1][3] Ethyl 4-chloroquinoline-7-carboxylate emerges as a particularly valuable starting material for this endeavor. Its key features include:
-
A Reactive C4-Chloride: The chlorine atom at the 4-position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine-containing side chains, a critical determinant of antimalarial activity and the ability to overcome resistance.
-
A Modifiable C7-Ester: The ethyl carboxylate group at the 7-position offers a secondary site for chemical diversification. Electron-withdrawing groups at this position have been shown to influence the basicity (pKa) of the quinoline nitrogens, which is crucial for the drug's accumulation in the parasite's food vacuole.[4] Furthermore, this ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling the exploration of a wider chemical space.
This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a foundational building block in the synthesis and evaluation of next-generation antimalarial candidates.
Synthesis and Chemical Diversification
The primary application of this compound is as a scaffold for generating libraries of novel 4-aminoquinoline analogues. The core reaction is the nucleophilic substitution of the C4-chloride with a desired primary or secondary amine.
Rationale for Nucleophilic Aromatic Substitution (SNAr)
The quinoline ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. The chlorine atom at the C4 position is activated for substitution by the ring nitrogen. The reaction proceeds by the addition of an amine nucleophile to the C4 position, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. This reaction is typically performed in the presence of a base to neutralize the HCl generated and a suitable solvent.
General Protocol for Synthesis of 4-Aminoquinoline Derivatives
This protocol describes a general method for the coupling of an amine side chain to the this compound scaffold.
Materials:
-
This compound
-
Desired amine side chain (e.g., N,N-diethylethylenediamine)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, N,N-Dimethylformamide - DMF, or Acetonitrile)
-
Base (e.g., Sodium bicarbonate - NaHCO₃, Potassium carbonate - K₂CO₃, or Triethylamine - Et₃N)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the desired amine side chain (1.1 - 1.5 equivalents) to the solution.
-
Add the base (2.0 - 3.0 equivalents) to the reaction mixture.
-
Heat the mixture with stirring at a temperature between 30-80°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aminoquinoline derivative.[6]
-
Characterize the final compound using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.
Biological Evaluation of Synthesized Compounds
Once a library of derivatives has been synthesized, a cascade of biological assays is required to determine their antimalarial potential and selectivity.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
Principle: This is a widely used fluorescence-based assay to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. The assay measures parasite proliferation by quantifying parasitic DNA. SYBR Green I is a dye that intercalates with double-stranded DNA and exhibits a significant increase in fluorescence upon binding.[7][8] Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, and thus, parasite growth.
Protocol:
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains) in human red blood cells. Synchronize the culture to the ring stage using methods like 5% D-sorbitol treatment.
-
Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate. Include wells for a positive control (e.g., Chloroquine or Artemisinin), a negative control (vehicle, typically DMSO at <0.5%), and an uninfected red blood cell control.[7]
-
Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[8] The buffer typically contains Tris, EDTA, saponin, and Triton X-100.[7]
-
Reading: Incubate the plate in the dark at room temperature for at least 3 hours.[8] Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Method)
Principle: It is crucial to assess whether a compound's activity is specific to the parasite or due to general cytotoxicity. The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[9][11] The amount of formazan produced is proportional to the number of living cells.[9]
Protocol:
-
Cell Culture: Seed a human cell line (e.g., HEK293T or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include appropriate controls (vehicle and a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the media and add fresh media containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.[9][10]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[12]
-
Reading: Shake the plate to ensure complete dissolution and measure the absorbance at approximately 540-590 nm using a plate reader.[9]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, is a critical parameter. A higher SI value indicates greater selectivity for the parasite.
Table 1: Example Data Summary for Novel Derivatives
| Compound ID | P. falciparum Strain | IC₅₀ (µM) | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |
| CQ | 3D7 (CS) | 0.02 | HEK293T | >50 | >2500 |
| CQ | Dd2 (CR) | 0.25 | HEK293T | >50 | >200 |
| DERIV-001 | 3D7 (CS) | 0.015 | HEK293T | >100 | >6667 |
| DERIV-001 | Dd2 (CR) | 0.030 | HEK293T | >100 | >3333 |
| DERIV-002 | 3D7 (CS) | 0.55 | HEK293T | >100 | >181 |
| DERIV-002 | Dd2 (CR) | 0.61 | HEK293T | >100 | >164 |
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data are hypothetical for illustrative purposes.
In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test)
Principle: Promising compounds from in vitro screening must be evaluated for in vivo efficacy. The Peters' 4-day suppressive test is a standard model used to assess the schizonticidal activity of a compound in mice infected with a rodent malaria parasite, such as Plasmodium berghei.[13][14][15] The test measures the ability of a compound to suppress the proliferation of parasites in the blood.
Protocol:
-
Infection: Inoculate mice intraperitoneally with P. berghei-parasitized red blood cells.[14][15]
-
Grouping and Dosing: Randomly divide the mice into groups (typically 5 mice per group).[14]
-
Test groups: Administer the test compound orally or subcutaneously at various doses once daily for four consecutive days, starting 2-4 hours post-infection.[13][14]
-
Positive control group: Administer a standard antimalarial drug like chloroquine (e.g., 10 mg/kg).[13]
-
Negative control group: Administer the vehicle used to dissolve the compound.[14]
-
-
Parasitemia Monitoring: On the fifth day (24 hours after the last dose), prepare thin blood smears from the tail of each mouse.[14]
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.[16]
-
Data Analysis: Calculate the average percentage of parasitemia for each group. The percentage of chemosuppression is calculated using the formula: [(A - B) / A] * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the test group.[16] The effective dose that suppresses parasitemia by 50% or 90% (ED₅₀ or ED₉₀) can be determined.
Diagram 2: Biological Evaluation Workflow
Caption: A sequential workflow for the biological evaluation of new compounds.
Mechanism of Action: Hemozoin Inhibition Assay
Principle: A primary mechanism of action for quinoline antimalarials is the inhibition of hemozoin formation.[17] In the parasite's food vacuole, heme is detoxified by biocrystallization into an inert polymer called hemozoin (β-hematin is its synthetic equivalent).[17][18] Quinolines are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a toxic buildup of free heme.[17] This assay measures a compound's ability to inhibit the formation of β-hematin in vitro.
Protocol:
-
Reagent Preparation:
-
Assay Setup: In a 96-well plate, add the hemin solution, acetate buffer, and the test compound solution.[18][19] Include positive (chloroquine) and negative (vehicle) controls.
-
Initiation and Incubation: Initiate the reaction by adding acetic acid or by using an initiator like Tween 20.[18][19] Incubate the plate, for example at 37°C for 18-24 hours, to allow for β-hematin formation.
-
Quantification: There are several methods to quantify the β-hematin formed:
-
Colorimetric Method: Centrifuge the plate, wash the pellet to remove unreacted heme, dissolve the β-hematin pellet in NaOH, and measure the absorbance at ~400 nm.
-
Spectrophotometric Assay: After incubation, measure the reduction in absorbance of free heme at ~415 nm.[19]
-
-
Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each compound concentration and determine the IC₅₀ value.
Diagram 3: Proposed Mechanism of Action
Caption: Inhibition of hemozoin formation leads to parasite death.
Conclusion and Future Directions
This compound is a high-value starting material for the discovery of novel antimalarial drugs. The synthetic tractability at the C4 and C7 positions allows for extensive exploration of the structure-activity relationship (SAR). The key to success lies in a systematic approach: synthesizing diverse analogues, rigorously evaluating them through a cascade of in vitro and in vivo assays, and elucidating their mechanism of action. By focusing on derivatives that exhibit potent activity against resistant strains and a high selectivity index, researchers can identify promising lead candidates for preclinical development. The ultimate goal is to develop new, affordable, and effective therapies that can overcome the challenge of drug resistance and contribute to the global effort of malaria eradication.
References
- Benchchem. (n.d.). Navigating the Structure-Activity Landscape of 4-Aminoquinoline Analogs for Antimalarial Drug Discovery.
- Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed.
- Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Unknown Author. (n.d.). 4-aminoquinolines as Antimalarial Drugs.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Benchchem. (n.d.). Techniques for Measuring Inhibition of Hemozoin Formation: Application Notes and Protocols.
- Abcam. (n.d.). MTT assay protocol.
- Arnot, L. D., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PMC - NIH.
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antimalarial Assays.
- Moshi, M. J., et al. (n.d.). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. PMC - NIH.
- de Kock, C., et al. (n.d.). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. PMC - NIH.
- Alli, L. A., et al. (n.d.). In vivo antiplasmodial activities and acute toxicity assessment of two plant cocktail extracts commonly used among Southwestern Nigerians. NIH.
- ResearchGate. (n.d.). The in vivo pharmacodynamic evaluation with the Peters' four day suppressive test.
- Nwobodo, D. C., et al. (2024). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. Malaria World.
- ResearchGate. (n.d.). SYBR Green I modified protocol for ex vivo/in vitro assay.
- Unknown Author. (n.d.). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. The Journal of Phytopharmacology.
- Adjei, S., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. PMC - NIH.
- MDPI. (n.d.). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa.
- PrepChem.com. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester.
- Gorka, A. P., et al. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
- Al-Ostoot, F. H., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PMC - NIH.
- ResearchGate. (2025). Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery: Technologies for In Vitro β-Hematin Formation Assay.
- Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate.
- Rebelo, M., et al. (2013). A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. PLOS One.
- Boun-Pensiam, N., et al. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. MDPI.
- Singh, A., et al. (n.d.). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.
- ChemicalBook. (n.d.). CHLOROQUINE synthesis.
- Chomchoei, A., et al. (n.d.). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. PMC - NIH.
- Kumar, A., et al. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
- Baragaña, B., et al. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
- Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure.
Sources
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In vivo antiplasmodial activities and acute toxicity assessment of two plant cocktail extracts commonly used among Southwestern Nigerians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-chloroquinoline-7-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Ethyl 4-chloroquinoline-7-carboxylate. This document offers field-proven insights and detailed protocols to help you overcome common challenges and achieve high purity for your downstream applications.
Introduction: Understanding the Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. The primary challenges in its purification often stem from the presence of unreacted starting materials, over-chlorinated byproducts, and other reaction-related impurities. The choice of purification method is critical and depends on the specific impurity profile of the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dependent on the synthetic route. A common method for synthesizing this compound is through the chlorination of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate using a chlorinating agent like phosphorus oxychloride (POCl₃)[1]. Therefore, the most probable impurities are:
-
Unreacted Starting Material: Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.
-
Over-chlorinated Byproducts: Dichlorinated quinoline species can sometimes form, though less common for this specific molecule compared to others[2].
-
Hydrolyzed Product: 4-Chloroquinoline-7-carboxylic acid, if moisture is present during workup or storage.
-
Residual Chlorinating Agent and its byproducts: These are typically removed during aqueous workup.
Q2: When should I choose recrystallization over column chromatography?
A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when you have a relatively pure crude product (typically >90%) and the impurities have significantly different solubility profiles from the desired product. It is a more scalable and cost-effective method for large quantities.
-
Column Chromatography is the preferred method for complex mixtures with multiple impurities or when the impurities have similar solubility to the product. It offers higher resolution for separating compounds with subtle structural differences.
Q3: My purified product has a greenish or orange tint, is this normal?
A3: While some suppliers describe the product as a white to orange to green powder or crystal, a significant coloration often indicates the presence of impurities[1][3]. Trace amounts of metallic impurities or degradation products can cause discoloration. If high purity is required, further purification by column chromatography or treatment with activated carbon during recrystallization may be necessary to remove colored impurities.
Q4: What is the melting point of pure this compound?
A4: The reported melting point for this compound is in the range of 44-48°C[1][3]. A broad melting point range or a melting point lower than this range is a strong indicator of impurities.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Yield After Purification | Product Loss During Recrystallization: The product may be too soluble in the chosen solvent, even at low temperatures. | 1. Optimize the Recrystallization Solvent System: Test a range of solvent mixtures. A good solvent system will dissolve the compound when hot but have low solubility when cold. Consider anti-solvent addition to induce crystallization. 2. Minimize Transfer Steps: Each transfer of the product can lead to mechanical losses. 3. Ensure Complete Precipitation: Allow sufficient time for crystallization at a low temperature. Scraping the inside of the flask can sometimes initiate crystallization. |
| Incomplete Removal of Starting Material (Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate) | Similar Polarity: The starting material and product may have similar polarities, making separation difficult. | 1. Column Chromatography with a Shallow Gradient: Use a less polar solvent system (e.g., hexane/ethyl acetate) and run a very shallow gradient to improve separation[4]. 2. Acidic Wash: The starting material is a 4-hydroxyquinoline, which is acidic. An aqueous wash with a weak base (e.g., sodium bicarbonate solution) during the workup can help to remove some of this impurity by forming a water-soluble salt. |
| Persistent Colored Impurities | Trace Aromatic Byproducts or Metal Contaminants: These can be highly colored and difficult to remove. | 1. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be aware that this can also adsorb some of your product, potentially lowering the yield. 2. Column Chromatography: This is often the most effective way to remove colored impurities, which may have very different polarities from the desired product. |
| Oily Product Instead of Crystals | Presence of Impurities: Impurities can disrupt the crystal lattice formation. Low Melting Point: The compound has a relatively low melting point, which can make crystallization tricky. | 1. Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes) to the oil and stir vigorously. This can often induce crystallization. 2. Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization. 3. Further Purification: The oil may need to be purified by column chromatography to remove impurities that are inhibiting crystallization. |
| Co-elution of Impurities in Column Chromatography | Inappropriate Solvent System: The chosen mobile phase does not provide adequate separation. | 1. TLC Analysis to Optimize Solvent System: Before running a column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation[5]. 2. Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column. |
Detailed Experimental Protocol: Purification by Column Chromatography
This protocol is a general guideline. The specific solvent system and conditions should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
- Select a glass column of an appropriate size for the amount of crude material to be purified.
- Secure the column in a vertical position in a fume hood.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a layer of sand (approximately 1 cm).
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
- Carefully pour the slurry into the column, avoiding air bubbles.
- Gently tap the column to ensure even packing of the silica gel.
- Add another layer of sand on top of the silica gel.
- Drain the solvent until it is level with the top of the sand.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure (using a pump or inert gas) to start the elution.
- Collect fractions in test tubes or flasks.
- Monitor the separation by TLC analysis of the collected fractions.
4. Isolation of the Pure Product:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting solid or oil is the purified this compound.
Decision Workflow for Purification Method
The following diagram illustrates a logical workflow for selecting the appropriate purification method for this compound.
Caption: Decision tree for selecting the purification method.
References
-
ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]
-
PubChem. Ethyl 4-Chloroquinoline-3-carboxylate. [Link]
- Google Patents.
- Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
PubMed Central. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]
-
PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]
-
YouTube. Performing Column Chromatography. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
-
University of Rochester. Recrystallization and Crystallization. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]
-
PubMed Central. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]
-
PubChem. 7-Chloro-4-hydroxyquinoline. [Link]
Sources
- 1. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]
- 2. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4-Chloroquinoline-3-carboxylate | 13720-94-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Ethyl 4-chloroquinoline-7-carboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 4-chloroquinoline-7-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges encountered during this multi-step synthesis, focusing on the identification, formation, and mitigation of critical impurities.
Introduction
This compound is a key building block in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents. Its synthesis is typically achieved via a two-stage process: a Gould-Jacobs reaction to form the quinolone core, followed by chlorination. While seemingly straightforward, this pathway is prone to several side reactions that can compromise the purity and yield of the final product. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Isomeric Impurities
Question: My post-chlorination crude product shows two major spots on TLC/LC-MS with the same mass, and the ¹H NMR is complex. What is the likely cause?
Answer:
Primary Cause: Formation of the Ethyl 4-chloroquinoline-5-carboxylate Regioisomer. This is the most common and challenging impurity in this synthesis. It forms because the key Gould-Jacobs cyclization step is not perfectly regioselective.
Mechanism of Formation: The synthesis begins with the condensation of ethyl 3-aminobenzoate and diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate, upon heating in a high-boiling solvent like Dowtherm A, undergoes an intramolecular electrophilic aromatic substitution to form the quinolone ring. The cyclization can occur at either C2 or C6 of the aniline ring.
-
Desired Path (C2 Attack): Cyclization onto the carbon ortho to the amine and para to the ester group yields the 7-carboxylate precursor.
-
Side-Reaction Path (C6 Attack): Competing cyclization onto the carbon ortho to both the amine and the ester group yields the undesired 5-carboxylate precursor.
Both the 5- and 7-hydroxyquinoline precursors are subsequently chlorinated, leading to a mixture of final products that are often difficult to separate. The reaction is known to produce a mixture of regioisomers when meta-substituted anilines are used[1].
Visualizing Isomer Formation
Caption: Formation of 7-carboxylate (desired) and 5-carboxylate (impurity) regioisomers.
Troubleshooting and Prevention:
-
Temperature Control: While high temperatures are necessary for cyclization, excessively long reaction times may not significantly alter the isomer ratio[2]. Focus on achieving the target temperature (typically ~250 °C) for the recommended duration to ensure complete reaction without promoting degradation.
-
Purification is Key: Since preventing the formation of the 5-isomer is difficult, the primary strategy is purification.
-
Fractional Recrystallization: The isomers may have different solubilities. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene. This is often the most viable industrial method.
-
Column Chromatography: While effective at the lab scale, it can be challenging due to the similar polarities of the isomers. A high-efficiency silica gel with a shallow gradient (e.g., 5-20% ethyl acetate in hexanes) is recommended[3].
-
Analytical Confirmation: ¹H NMR spectroscopy is the definitive tool for identifying the isomers. The key is to analyze the aromatic region (7.5-9.0 ppm).
-
Desired 7-Isomer: The proton at the C8 position is a characteristic singlet or a narrow doublet (due to small meta-coupling), often appearing furthest downfield. The protons at C5 and C6 will appear as doublets with typical ortho-coupling constants (J ≈ 8-9 Hz).
-
Undesired 5-Isomer: The proton at the C6 position is a triplet or doublet of doublets, coupled to both the C7 and C8 protons. This splitting pattern is distinctly different from the signals of the 7-isomer.
FAQ 2: Incomplete Reactions
Question: My final product is contaminated with a polar impurity that has a much lower Rf on TLC and is insoluble in my extraction solvent. What is it?
Answer:
Primary Cause: Incomplete Chlorination. The impurity is almost certainly the starting material for the chlorination step: Ethyl 4-hydroxyquinoline-7-carboxylate .
Mechanism of Formation: This is not a side-reaction product but rather unreacted starting material. The conversion of the 4-hydroxyquinoline (which exists in its tautomeric 4-quinolone form) to the 4-chloroquinoline requires a potent chlorinating agent like phosphorus oxychloride (POCl₃). Incomplete conversion can result from:
-
Insufficient POCl₃: The reaction requires at least one molar equivalent, but an excess is typically used to drive the reaction to completion[4].
-
Low Reaction Temperature/Time: The reaction is typically performed at reflux (~110 °C). Insufficient heat or time will lead to incomplete conversion.
-
Presence of Moisture: POCl₃ reacts violently with water. Any moisture in the starting material or solvent will consume the reagent and inhibit the desired reaction.
Troubleshooting and Prevention:
-
Ensure Anhydrous Conditions: Thoroughly dry the ethyl 4-hydroxyquinoline-7-carboxylate precursor before use. Use freshly distilled or sealed anhydrous POCl₃.
-
Optimize Reagent Stoichiometry: Use a molar excess of POCl₃ (typically 2-5 equivalents).
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material. The 4-hydroxy starting material is significantly more polar (lower Rf) than the 4-chloro product.
-
Removal: If incomplete conversion occurs, the unreacted 4-hydroxy material can often be removed by:
-
Basic Wash: The 4-hydroxy group is acidic and will deprotonate to form a salt, which can be removed with a dilute aqueous base wash (e.g., NaHCO₃ or Na₂CO₃ solution) during workup. The 4-chloro product will remain in the organic layer. Be cautious, as prolonged exposure to base can hydrolyze the ester.
-
FAQ 3: Hydrolysis and Degradation
Question: During aqueous workup of the chlorination reaction, I observed significant precipitation or loss of yield. What is happening?
Answer:
Primary Cause: Hydrolysis of the Product or Unstable Intermediates. Two main hydrolysis events can occur during the workup of a POCl₃ reaction:
-
Product Hydrolysis: The 4-chloro group on the quinoline ring is activated towards nucleophilic substitution. During aqueous workup, especially if the pH is not controlled, the 4-chloro product can be hydrolyzed back to the 4-hydroxy starting material[3].
-
Quenching of POCl₃ Intermediates: The reaction of the 4-quinolone with POCl₃ proceeds through phosphorylated intermediates[5]. Quenching excess POCl₃ and these intermediates with water is highly exothermic and generates phosphoric acid and HCl. If done too quickly, the rapid temperature increase can promote product degradation.
Troubleshooting Workflow: POCl₃ Workup
Caption: A safe and effective workflow for quenching a POCl₃ reaction.
Best Practices for Workup:
-
Controlled Quench: ALWAYS pour the reaction mixture slowly into a vigorously stirred vessel of crushed ice or an ice-cold basic solution (like aqueous ammonia). Never add water to the reaction mixture. This ensures the heat generated is dissipated effectively[5].
-
pH Control: After quenching, adjust the pH of the aqueous solution to be neutral or slightly basic (pH 7-8) before extraction. This minimizes acid-catalyzed hydrolysis of the ester and ensures any acidic byproducts are deprotonated and remain in the aqueous layer.
-
Solvent Choice: Use an appropriate organic solvent like Dichloromethane (DCM) or Ethyl Acetate for extraction.
Data Summary Table: Common Impurities
| Impurity Name | Structure | Formation Stage | Reason for Formation | Analytical Identification (Typical) | Mitigation Strategy |
| Ethyl 4-chloroquinoline-5-carboxylate | Regioisomer | Gould-Jacobs Cyclization | Lack of complete regioselectivity during thermal cyclization of the meta-substituted aniline intermediate. | LC-MS: Same mass as product. ¹H NMR: Distinct aromatic splitting pattern (e.g., a characteristic dd or triplet for H-6). | Fractional recrystallization; Preparative chromatography. |
| Ethyl 4-hydroxyquinoline-7-carboxylate | Incomplete Chlorination | Chlorination | Insufficient POCl₃, low temperature, short reaction time, or presence of moisture. | TLC: Much lower Rf than product. ¹H NMR: Absence of C-H signal near 8.7 ppm, presence of broad OH/NH peak. | Use excess POCl₃ under anhydrous conditions; Monitor reaction to completion; Remove with a basic wash during workup. |
| 4-Chloroquinoline-7-carboxylic acid | Hydrolysis Product | Workup / Storage | Hydrolysis of the ethyl ester group by acid or base, often during workup or if stored improperly. | LC-MS: Lower mass (loss of ethyl group). Solubility: Insoluble in many organic solvents but soluble in aqueous base. | Maintain neutral pH during workup; Avoid prolonged exposure to acid/base; Ensure product is dry for storage. |
| Uncyclized Intermediate | Diethyl ((3-(ethoxycarbonyl)phenyl)amino)methylene)malonate | Gould-Jacobs Cyclization | Incomplete thermal cyclization. | ¹H NMR: Presence of vinyl proton (~8.5 ppm, d) and multiple ethyl ester signals. | Ensure cyclization temperature (~250 °C) and time are sufficient. |
Experimental Protocols
Protocol 1: Analytical Confirmation of Regioisomers via ¹H NMR
-
Sample Preparation: Dissolve ~10-15 mg of the crude product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz). Ensure the spectral window covers at least 0-12 ppm.
-
Analysis:
-
Identify Ethyl Ester Signals: Locate the quartet (~4.4 ppm) and triplet (~1.4 ppm) for the ethyl ester(s). Integration should correspond to 2H and 3H, respectively.
-
Analyze Aromatic Region (7.5 - 9.0 ppm):
-
Look for the C2-H Proton: The proton on the pyridine ring (C2-H) of the desired product often appears as a sharp singlet around 8.7-8.9 ppm. The corresponding C2-H of the 5-isomer will be in a similar region.
-
Differentiate the Benzene Ring Protons:
-
Expected for 7-Isomer: A singlet or narrow doublet for H-8, a doublet for H-5 (J ≈ 9 Hz), and a doublet of doublets for H-6 (J ≈ 9, 2 Hz).
-
Expected for 5-Isomer: A doublet of doublets for H-6, a triplet or dt for H-7, and a doublet of doublets for H-8. The coupling patterns are the most reliable diagnostic.
-
-
-
-
Quantification: Carefully integrate the distinct signals (e.g., the H-8 singlet of the 7-isomer vs. a unique signal for the 5-isomer) to estimate the isomeric ratio.
References
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
Arnott, G., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed, 76(6), 2264-75. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4287. Retrieved from [Link]
-
Organic Reactions. (1939). Gould-Jacobs Reaction. J. Am. Chem. Soc., 61, 2890. Retrieved from [Link]
-
Lee, B. Y., et al. (2016). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Molecules, 21(10), 1334. Retrieved from [Link]
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 7-ethyl-4-hydroxy-3-hydroxymethylquinoline. Retrieved from [Link]
-
ResearchGate. (2015). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]
-
ResearchGate. (2016). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]
-
Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]
-
TSI Journals. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Deoxychlorination. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ablelab.eu [ablelab.eu]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing the Synthesis of Ethyl 4-chloroquinoline-7-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloroquinoline-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this multi-step synthesis and optimize your reaction conditions for improved yield and purity.
I. Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved through a robust two-step process. The first step involves the construction of the quinoline core via the Gould-Jacobs reaction to form the intermediate, Ethyl 4-hydroxyquinoline-7-carboxylate. This is followed by a chlorination step to yield the final product. Understanding the nuances of each step is critical for a successful outcome.
Reaction Pathway
Caption: Overall synthetic route for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Step 1: Gould-Jacobs Reaction (Ethyl 4-hydroxyquinoline-7-carboxylate Synthesis)
Q1: My Gould-Jacobs reaction is giving a very low yield. What are the likely causes?
A1: Low yields in the Gould-Jacobs reaction, especially with a deactivated aniline like ethyl 4-aminobenzoate, can stem from several factors:
-
Incomplete Condensation: The initial reaction between ethyl 4-aminobenzoate and diethyl ethoxymethylenemalonate (DEEM) may not have gone to completion. Ensure you are using a slight excess of DEEM and heating at a moderate temperature (around 100-120 °C) to drive this step.
-
Insufficient Cyclization Temperature: The thermal cyclization is the most energy-demanding step and often requires high temperatures, typically above 250 °C.[1] If the temperature is too low, the reaction will stall at the intermediate anilinomethylenemalonate stage.
-
Reaction Time: While high temperatures are necessary, prolonged exposure can lead to degradation of the product.[1] It is a delicate balance that may require optimization for your specific setup.
-
Choice of Solvent: For the high-temperature cyclization, a high-boiling, inert solvent like Dowtherm A or diphenyl ether is crucial for efficient heat transfer and to prevent localized overheating.[2]
Q2: I am observing significant charring and dark-colored impurities in my cyclization step. How can I prevent this?
A2: Charring is a common issue at the high temperatures required for the Gould-Jacobs cyclization and is often due to decomposition of the starting materials or product.[1] Here are some strategies to mitigate this:
-
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Solvent Quality: Ensure your high-boiling solvent is pure and free of contaminants that could promote side reactions.
-
Controlled Heating: Use a heating mantle with a temperature controller and vigorous stirring to ensure even heat distribution and avoid hot spots.
-
Microwave Synthesis: Consider using a microwave reactor. This can often lead to shorter reaction times and more controlled heating, which can minimize the formation of degradation byproducts.[1]
Q3: I suspect the ethyl ester group on my starting material is being hydrolyzed during the reaction. Is this possible and how can I avoid it?
A3: While the Gould-Jacobs reaction itself is not typically hydrolytic, subsequent work-up conditions can lead to ester hydrolysis.[3] If your workup involves strongly acidic or basic conditions, especially at elevated temperatures, you risk cleaving the ester to the corresponding carboxylic acid.
-
Neutral Work-up: Aim for a neutral work-up where possible.
-
Controlled pH: If an acid or base wash is necessary, perform it at low temperatures and minimize the contact time.
-
Aprotic Solvents: During the reaction, ensure you are using dry solvents to avoid any water that could participate in hydrolysis.
Q4: My aniline (ethyl 4-aminobenzoate) has an electron-withdrawing group. How does this affect the reaction?
A4: The presence of an electron-withdrawing group like the ethyl carboxylate on the aniline ring can make the Gould-Jacobs reaction more challenging.[4][5] The lone pair of electrons on the nitrogen is less nucleophilic, which can slow down the initial condensation with DEEM. Additionally, the aromatic ring is less activated towards the electrophilic cyclization step. You may need to use slightly more forcing conditions (higher temperatures or longer reaction times) compared to reactions with electron-rich anilines.
Step 2: Chlorination (this compound Synthesis)
Q5: My chlorination reaction with phosphorus oxychloride (POCl₃) is incomplete. How can I drive it to completion?
A5: Incomplete chlorination of the 4-hydroxyquinoline intermediate is a common problem. Here are some troubleshooting steps:
-
Excess POCl₃: Ensure you are using a sufficient excess of POCl₃, which often serves as both the reagent and the solvent.
-
Reaction Temperature and Time: The reaction typically requires heating at reflux (around 100-110 °C) for several hours. Monitor the reaction by TLC to determine the optimal reaction time.
-
Anhydrous Conditions: Phosphorus oxychloride reacts violently with water.[6] Ensure your starting material is dry and all glassware is flame-dried before use. Perform the reaction under an inert atmosphere.
-
Addition of PCl₅: In some cases, the addition of a small amount of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of POCl₃.[7]
Q6: The work-up of my POCl₃ reaction is difficult, and I'm losing a lot of product.
A6: The work-up of a POCl₃ reaction must be performed with extreme care due to the highly exothermic and hazardous nature of quenching excess POCl₃ with water.
-
Slow and Cold Quenching: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat generated.
-
Neutralization: After quenching, the acidic solution needs to be neutralized. This is typically done with a base like sodium bicarbonate or dilute sodium hydroxide. Perform the neutralization slowly and with cooling to avoid a runaway reaction.
-
Extraction: Once neutralized, promptly extract your product with a suitable organic solvent like dichloromethane or ethyl acetate.
Q7: My final product is difficult to purify. What are the common impurities?
A7: Impurities in the final product can arise from both the Gould-Jacobs and the chlorination steps.
-
Unreacted Starting Material: Incomplete chlorination will leave you with the 4-hydroxyquinoline intermediate. This can often be removed by column chromatography.
-
Hydrolyzed Product: The 4-chloro group can be susceptible to hydrolysis back to the 4-hydroxy group during workup or purification if exposed to water for extended periods.
-
Side-products from Chlorination: POCl₃ can sometimes lead to the formation of phosphorylated byproducts. Careful quenching and workup can help minimize these.
-
Isomers: If there is a possibility of cyclization at different positions on the aniline ring, you may have isomeric impurities. This is less of a concern with a para-substituted aniline like ethyl 4-aminobenzoate.
III. Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.[8]
Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate
This protocol is adapted from the Gould-Jacobs synthesis of a similar substituted quinoline.[6]
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC to follow the disappearance of the starting aniline.
-
Cyclization: To the crude condensation product, add a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of starting aniline).
-
Heat the mixture to 250-260 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen) for 2-3 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product should precipitate out of the solvent.
-
Dilute the mixture with a non-polar solvent like hexanes to further induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold hexanes.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the chlorination of 4-hydroxyquinolines.[6]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the dry Ethyl 4-hydroxyquinoline-7-carboxylate (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The POCl₃ acts as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a large beaker.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.
IV. Data Summary and Optimization Parameters
The following tables provide a summary of key reaction parameters and their impact on the synthesis.
Table 1: Gould-Jacobs Reaction Optimization
| Parameter | Condition | Expected Outcome | Troubleshooting/Notes |
| Temperature | 250-260 °C | Optimal for cyclization | Lower temperatures lead to incomplete reaction; higher temperatures can cause decomposition.[1] |
| Solvent | Dowtherm A / Diphenyl ether | Efficient heat transfer | High-boiling and inert solvents are essential for this high-temperature reaction.[2] |
| Atmosphere | Inert (N₂ or Ar) | Minimizes side reactions | Prevents oxidative decomposition at high temperatures. |
| Microwave | 200-250 °C, 10-30 min | Faster reaction, potentially higher yield | Can reduce charring and improve energy efficiency.[1] |
Table 2: Chlorination Reaction Optimization
| Parameter | Condition | Expected Outcome | Troubleshooting/Notes |
| Reagent | POCl₃ (5-10 eq) | Efficient chlorination | Excess reagent drives the reaction to completion. |
| Temperature | 100-110 °C (Reflux) | Complete conversion | Ensure the reaction is maintained at reflux for an adequate time. |
| Reaction Time | 4-6 hours | High yield | Monitor by TLC to avoid unnecessary heating. |
| Work-up | Quench on ice, neutralize | Safe and efficient product isolation | Perform slowly and with cooling to control the exothermic reaction. |
V. Mechanistic Insights and Troubleshooting Workflow
Gould-Jacobs Reaction Mechanism
The reaction proceeds via an initial nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. This intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[4]
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
VI. References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Synthesis of 9-ethyl[4][9][10]selenadiazolo[3,4-h]quinolones by the application of modified Gould-Jacobs reaction to N-ethyl-2,1,3- benzoselenadiazol-4-amine - ResearchGate. Available at: [Link]
-
On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. Available at: [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. Available at: [Link]
-
Gould-Jacobs Reaction. Available at: [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link]
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. Available at: [Link]
-
Gould–Jacobs reaction | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]
-
Ester to Acid - Common Conditions. Available at: [Link]
-
Ethyl 4-chloro-7-methylquinoline-3-carboxylate (C13H12ClNO2) - PubChemLite. Available at: [Link]
-
Copper-quinoline decarboxylation | Journal of the American Chemical Society. Available at: [Link]
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]
-
CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. Available at:
-
4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
hydrolysis of esters - Chemguide. Available at: [Link]
-
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate - MySkinRecipes. Available at: [Link]
-
Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. Available at: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]
-
Synthesis of 7-chloroquinolinyl-4- - ResearchGate. Available at: [Link]
-
POCl3 chlorination of 4-quinazolones - PubMed. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]
-
POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available at: [Link]
-
Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone - ResearchGate. Available at: [Link]
-
Gould–Jacobs Reaction - ResearchGate. Available at: [Link]
-
POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available at: [Link]
-
Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate - Amerigo Scientific. Available at: [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Available at: [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Gould-Jacobs Reaction [drugfuture.com]
Technical Support Center: Synthesis of Ethyl 4-chloroquinoline-7-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloroquinoline-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your reaction outcomes, ensuring both high yield and purity.
This document is structured as a series of troubleshooting guides and frequently asked questions, reflecting the real-world problems encountered in the laboratory.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format, focusing on the two primary stages of the synthesis: the Gould-Jacobs cyclization and the subsequent chlorination.
Stage 1: Gould-Jacobs Cyclization
The initial step typically involves the condensation of ethyl 4-aminobenzoate with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield Ethyl 4-hydroxy-7-(ethoxycarbonyl)quinoline-3-carboxylate. This product exists in tautomeric equilibrium with its 4-oxo form.
Problem 1: Low Yield of Cyclized Product & Presence of Intermediates
-
Question: My reaction yields are low, and TLC/LC-MS analysis shows a significant amount of the uncyclized enamine intermediate, diethyl 2-(((4-ethoxycarbonyl)phenyl)amino)methylene)malonate, even after prolonged heating. What is going wrong?
-
Answer: This is a common issue related to insufficient thermal energy for the intramolecular cyclization. The Gould-Jacobs reaction requires a high activation energy for the 6-electron cyclization to occur.[1]
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Insufficient Temperature | The electrocyclic ring-closure is a pericyclic reaction that is highly temperature-dependent. Standard refluxing in solvents like ethanol or toluene is often insufficient to drive the reaction to completion. | The reaction is typically performed in a high-boiling, inert solvent such as Dowtherm A or diphenyl ether, with temperatures reaching 240-260 °C.[2] If using microwave synthesis, ensure the temperature is programmed to reach at least 250 °C.[3] |
| Short Reaction Time | Even at the correct temperature, the reaction may require a specific duration to achieve full conversion. Incomplete conversion is common if the heating time is too short. | Monitor the reaction by TLC. A typical duration at 250 °C is 30-60 minutes.[2] However, this should be optimized for your specific scale and setup. |
| Premature Precipitation | The cyclized 4-hydroxyquinoline product can sometimes be insoluble in the hot reaction medium and precipitate, potentially inhibiting the reaction from proceeding smoothly. | While precipitation is often a sign of product formation, ensure vigorous stirring is maintained throughout the heating process to keep the mixture as homogeneous as possible. |
Problem 2: Formation of Dark, Tarry Byproducts
-
Question: My reaction mixture turns black, and upon workup, I isolate a significant amount of intractable tar, making purification difficult and lowering the yield. Why does this happen?
-
Answer: Tar formation is indicative of thermal decomposition. While high temperatures are necessary for cyclization, excessive heat or prolonged reaction times can degrade both the starting materials and the product.[3]
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Excessive Temperature/Time | The quinoline ring system and ester functionalities can decompose under harsh thermal stress, leading to polymerization and charring. | Carefully control the temperature. Do not exceed 260 °C. Perform a time-course study to find the optimal heating duration that maximizes product yield before significant degradation occurs.[3] |
| Presence of Oxygen/Impurities | Oxidation of the aniline derivative at high temperatures can lead to colored, polymeric impurities. Impurities in the starting materials can also act as catalysts for decomposition. | Ensure you are using high-purity starting materials. While not always practical, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.[2] |
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
This step converts the 4-hydroxyquinoline intermediate to the final product, this compound. The 4-hydroxy group (in its keto-tautomer form) acts as a nucleophile, attacking POCl₃ to form a phosphate ester intermediate, which is then displaced by a chloride ion.
Problem 1: Incomplete Chlorination
-
Question: After the reaction and workup, my NMR spectrum clearly shows a mixture of the desired 4-chloro product and the 4-hydroxy starting material. How can I drive the reaction to completion?
-
Answer: Incomplete conversion is a frequent challenge, often due to insufficient reactivity of the chlorinating agent or deactivation by side reactions.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Insufficient POCl₃ | The reaction is stoichiometric. If any POCl₃ is consumed by trace water or other impurities, it may not be available in sufficient quantity to chlorinate the substrate completely. | Use a significant excess of POCl₃ (typically 3-5 equivalents), which can also serve as the solvent.[2][4] Ensure all glassware is oven-dried and the 4-hydroxyquinoline starting material is anhydrous. |
| Low Reaction Temperature | The chlorination requires thermal activation. Temperatures that are too low will result in a sluggish and incomplete reaction. | The reaction is typically heated to reflux (around 100-110 °C) for several hours.[5] Monitor by TLC until the starting material spot is no longer visible. |
| Presence of Catalytic DMF | Sometimes, a catalytic amount of N,N-Dimethylformamide (DMF) is added to form a Vilsmeier-Haack type reagent ((CH₃)₂N=CHCl⁺ PO₂Cl₂⁻), which is a more potent chlorinating agent. | If the reaction is sluggish, consider adding a catalytic amount of DMF (0.1-0.2 equivalents) to the reaction mixture with the POCl₃. This can significantly improve the rate and completeness of the chlorination. |
Problem 2: Product Hydrolyzes Back to Starting Material During Workup
-
Question: I see full conversion by TLC, but after quenching the reaction and performing an aqueous workup, I isolate the 4-hydroxy starting material again. What is causing this reversion?
-
Answer: The 4-chloroquinoline product is an activated aryl chloride and is highly susceptible to nucleophilic aromatic substitution, especially by water (hydrolysis). The workup procedure is critical to preserving the product.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Premature Quenching with Water | Pouring the hot reaction mixture directly into water or ice can lead to rapid hydrolysis of the product back to the more thermodynamically stable 4-hydroxyquinoline. The excess POCl₃ also reacts exothermically with water, raising the local temperature and accelerating hydrolysis. | First, remove the excess POCl₃ under reduced pressure. Dissolve the residue in an inert solvent like dichloromethane (DCM) or toluene.[4] This solution can then be quenched carefully by pouring it onto ice or slowly adding it to a cold, saturated sodium bicarbonate solution with vigorous stirring. |
| Acidic Workup Conditions | Residual acid from the POCl₃ quench can catalyze the hydrolysis of the product. | Neutralize the reaction mixture thoroughly but gently. A biphasic workup using an organic solvent and a weak base (e.g., sat. NaHCO₃ or K₂CO₃ solution) is recommended. Extract the product into the organic layer quickly and dry it thoroughly. |
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the Gould-Jacobs reaction, and how does it influence potential side products?
-
A1: The reaction begins with a nucleophilic substitution of the ethoxy group on DEEM by the aniline nitrogen, forming an enamine intermediate. This is followed by a thermal 6-π electrocyclization and subsequent tautomerization to form the 4-hydroxyquinoline ring system.[1] Understanding this mechanism highlights the importance of temperature: the initial condensation is often facile, but the high-energy cyclization is the rate-limiting step. Side products are primarily due to thermal decomposition if the temperature is too high or reaction time too long.[3]
-
-
Q2: Are there alternatives to high-boiling solvents like Dowtherm A for the cyclization step?
-
A2: Yes. While Dowtherm A is traditional, microwave-assisted synthesis has emerged as a powerful alternative.[6] Microwave heating can rapidly achieve the required high temperatures (e.g., 250 °C) in a controlled manner, often reducing reaction times from hours to minutes and potentially improving yields by minimizing thermal degradation.[3]
-
-
Q3: How can I effectively purify the final this compound?
-
A3: After a careful workup to remove POCl₃, the crude product can be purified by several methods.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can provide high-purity material.
-
Column Chromatography: For mixtures containing significant impurities, flash column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is typically used for elution.[7]
-
-
-
Q4: What are the key spectroscopic signatures I should look for to confirm my product and identify impurities?
-
A4:
-
¹H NMR: For the final product, expect to see the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and distinct aromatic protons. The disappearance of the broad N-H proton (from the enamine) and the 4-OH proton (from the hydroxyquinoline) are key indicators of successful reactions.
-
¹³C NMR: The carbon attached to the chlorine (C4) will appear around 150 ppm.
-
Mass Spectrometry: The mass spectrum should show the correct molecular ion peak with the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the 4-hydroxyquinoline starting material (around 3000-3400 cm⁻¹) and the appearance of C-Cl stretching vibrations.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate
(Adapted from Gould-Jacobs reaction principles[1][2])
-
In a round-bottom flask, combine ethyl 4-aminobenzoate (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).
-
Heat the mixture at 110-120 °C for 1 hour to form the enamine intermediate, allowing the evolved ethanol to distill off.
-
In a separate, larger flask equipped with a reflux condenser and mechanical stirrer, heat Dowtherm A to 250 °C.
-
Add the hot enamine intermediate from step 2 to the vigorously stirred Dowtherm A in a steady stream.
-
Maintain the temperature at 250 °C and continue stirring for 1 hour. The product will precipitate as a solid.
-
Cool the mixture to below 100 °C and add hexanes or toluene to dilute the mixture and aid filtration.
-
Filter the solid product using a Büchner funnel and wash thoroughly with hexanes to remove the high-boiling solvent.
-
Dry the solid under vacuum to yield the crude Ethyl 4-hydroxyquinoline-7-carboxylate. This material is often pure enough for the next step.
Protocol 2: Synthesis of this compound
(Adapted from standard chlorination procedures[4][5])
-
To an oven-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add the crude Ethyl 4-hydroxyquinoline-7-carboxylate (1 equiv.).
-
Carefully add phosphorus oxychloride (POCl₃, 4 equiv.) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) under a nitrogen atmosphere.
-
Maintain the reflux for 3-4 hours, monitoring the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Dissolve the dark, oily residue in dichloromethane (DCM).
-
Slowly and carefully pour the DCM solution onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization.
Part 4: Visualizations
Synthetic Pathway and Key Side Reactions
Caption: Overall synthetic scheme with major side reactions.
Troubleshooting Workflow: Incomplete Chlorination
Caption: A logical workflow for troubleshooting incomplete chlorination.
References
-
Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]
-
Title: Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline Source: DUT Open Scholar URL: [Link]
-
Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC Source: Biotage Application Note (AN056) URL: [Link]
-
Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: Indian Journal of Chemistry, Vol. 43B, June 2004, pp. 1355-1358 URL: [Link]
- Title: Industrial preparation method of 4,7-dichloroquinoline (CN103626699A)
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]
-
Title: Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Source: Asian Journal of Chemistry URL: [Link]
-
Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PMC - NIH URL: [Link]
-
Title: Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate Source: ResearchGate URL: [Link]
-
Title: 4,7-dichloroquinoline Source: Organic Syntheses Procedure URL: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ablelab.eu [ablelab.eu]
- 4. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 4-chloroquinoline-7-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloroquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your reaction yield.
The synthesis of this compound is typically achieved via a two-stage process. The first stage involves the construction of the quinoline core using the Gould-Jacobs reaction to form Ethyl 4-hydroxyquinoline-7-carboxylate. The second stage is the subsequent chlorination of the 4-hydroxy group to yield the final product. This guide is structured to address potential challenges in both stages.
Overall Synthesis Workflow
The following diagram outlines the general synthetic pathway from the starting materials to the final product.
Caption: General two-stage workflow for the synthesis of this compound.
PART 1: Troubleshooting the Gould-Jacobs Reaction
This stage involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline core.
FAQ 1: My initial condensation reaction is slow or incomplete. How can I improve the yield of the anilidomethylenemalonate intermediate?
Answer: The initial step is a nucleophilic substitution where the aniline attacks the electron-deficient double bond of the malonate ester, followed by the elimination of ethanol. Several factors can lead to poor performance:
-
Reagent Purity: Ensure both the aniline (Ethyl 3-aminobenzoate) and the diethyl ethoxymethylenemalonate (DEEM) are pure. DEEM can hydrolyze over time, and the aniline can oxidize. Distillation of both reagents may be necessary if they are old or of questionable quality.[1]
-
Temperature Control: The condensation is typically performed by heating the neat mixture of reagents at 100-130 °C for 1-2 hours. Insufficient temperature will result in a slow reaction, while excessive temperature can lead to side reactions.
-
Removal of Ethanol: The reaction is an equilibrium process. Efficiently removing the ethanol byproduct as it forms will drive the reaction to completion. This can be achieved by performing the reaction under reduced pressure or by using a Dean-Stark apparatus if a solvent is used.
-
Stoichiometry: A slight excess (1.0-1.2 equivalents) of DEEM is often used to ensure the complete consumption of the aniline.
FAQ 2: The thermal cyclization step results in a low yield or decomposition. What are the critical parameters?
Answer: This is the most challenging step of the Gould-Jacobs synthesis, requiring significant thermal energy (typically >250 °C) for the 6-electron electrocyclization to occur.[2]
-
Causality of High Temperature: The high energy barrier is necessary to overcome the activation energy for the intramolecular ring-closing reaction. Failure to reach the required temperature is the most common reason for failure.
-
Choice of Solvent: A high-boiling, inert solvent is crucial. Dowtherm A (a mixture of biphenyl and diphenyl ether, b.p. ~257 °C) or mineral oil are standard choices that allow the reaction mixture to reach the necessary temperature.[1][2] Using a solvent with a lower boiling point will prevent the reaction from proceeding.
-
Reaction Time: The cyclization typically requires 1-3 hours at reflux in the high-boiling solvent.[1][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Decomposition: The high temperatures can lead to product decomposition and the formation of tarry byproducts.[2] It is essential to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Do not overheat or prolong the reaction time unnecessarily.
Modern Alternatives to High-Temperature Thermal Cyclization:
| Method | Reagent/Condition | Temperature | Time | Advantages |
| Microwave Irradiation | Neat reaction mixture | ~220-300 °C | 5-15 min | Dramatically reduced reaction times, often improved yields.[4] |
| Eaton's Reagent | P₂O₅ in methanesulfonic acid | 80-100 °C | ~2 hours | Milder conditions, good to excellent yields, avoids high-boiling solvents.[4] |
FAQ 3: Purification of the Ethyl 4-hydroxyquinoline-7-carboxylate intermediate is challenging. What is an effective protocol?
Answer: The crude product from the cyclization often precipitates from the high-boiling solvent upon cooling. However, it is usually contaminated with byproducts.
-
Initial Isolation: After cooling the reaction mixture, the solidified mass should be triturated with a non-polar solvent like hexane or petroleum ether to dissolve the high-boiling solvent (e.g., Dowtherm A).[1]
-
Filtration: Filter the solid product and wash it thoroughly with the non-polar solvent.
-
Saponification & Reprecipitation (for purification): A robust method involves saponification followed by acidification.
-
Suspend the crude solid in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours to hydrolyze the ester and dissolve the quinolone as its sodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and carefully acidify with an acid like HCl to precipitate the purified 4-hydroxyquinoline-7-carboxylic acid.[5]
-
The purified acid can then be re-esterified if needed, or if the subsequent chlorination tolerates the free acid, it can be used directly (though the title compound requires the ester). An alternative is to proceed with the crude ester to the chlorination step and purify the final product.
-
PART 2: Troubleshooting the Chlorination Reaction
This stage converts the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) into the desired 4-chloro group, making the position susceptible to nucleophilic substitution.[6]
FAQ 4: My chlorination with phosphorus oxychloride (POCl₃) is giving a low yield. What are the common causes?
Answer: The chlorination of a 4-hydroxyquinoline with POCl₃ is a standard and generally effective transformation.[7] However, several factors are critical for success. The mechanism involves the hydroxyl group attacking the electrophilic phosphorus atom, forming a phosphate ester intermediate. A chloride ion then displaces this phosphate group to yield the product.
Caption: Decision workflow for troubleshooting the POCl₃ chlorination step.
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Anhydrous Conditions: This is the most critical parameter. POCl₃ reacts violently with water, decomposing into phosphoric acid and HCl, which renders it ineffective. Ensure all glassware is oven-dried, and the starting material is perfectly dry. The reaction should be run under an inert atmosphere.
-
Excess POCl₃: A significant excess of POCl₃ is typically required. Often, POCl₃ is used as both the chlorinating agent and the solvent. A common ratio is a 10-20 fold excess by volume relative to the mass of the substrate.
-
Temperature and Time: The reaction usually requires heating at reflux (~100-110 °C) for several hours (typically 4-6 hours). Incomplete conversion is often due to insufficient heating time or temperature.
-
Formation of Intermediates: The reaction proceeds through phosphorylated intermediates. For complete conversion to the chloroquinazoline, heating to 70-90°C or higher is necessary.[8]
FAQ 5: The reaction mixture turns black and forms tar during chlorination. What is causing this?
Answer: Darkening of the reaction mixture, especially to black, is indicative of decomposition. While the reaction requires heat, excessive temperatures or prolonged reaction times can char the organic material.
-
Temperature Control: Do not exceed the reflux temperature of POCl₃. Use a temperature-controlled heating mantle and monitor the reaction.
-
Reaction Time: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the harsh conditions.
-
Purity of Starting Material: Impurities from the previous step can sometimes promote decomposition. Ensure the Ethyl 4-hydroxyquinoline-7-carboxylate is reasonably pure before proceeding.
FAQ 6: How should I properly work up the reaction and purify the final product?
Answer: The work-up of a POCl₃ reaction must be performed with extreme caution as quenching excess POCl₃ with water is highly exothermic.
Standard Work-up and Purification Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess POCl₃: Whenever possible, remove the bulk of the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).
-
Quenching (Caution!): Slowly and carefully pour the cooled reaction residue onto crushed ice in a well-ventilated fume hood.[9] This should be done in small portions with vigorous stirring.
-
Neutralization: The resulting acidic aqueous solution will contain the product, often as a solid precipitate. Slowly neutralize the mixture with a base, such as a saturated sodium carbonate or sodium hydroxide solution, until the pH is basic (~8-9).[1] This will ensure the product is in its free base form.
-
Extraction: Extract the product into an organic solvent like dichloromethane (DCM), chloroform, or ethyl acetate.
-
Purification: The crude product obtained after evaporating the solvent can be purified by:
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Recrystallization: Using a solvent system like ethanol or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes is a very effective method for achieving high purity.[10]
-
Experimental Protocols
Protocol 1: Gould-Jacobs Cyclization (Thermal Method)
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In a round-bottom flask, combine Ethyl 3-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the neat mixture at 120-130 °C for 1-2 hours. During this time, ethanol will distill from the mixture.
-
To the resulting crude intermediate, add a high-boiling solvent such as Dowtherm A (approx. 10 mL per gram of starting aniline).[1]
-
Heat the mixture to reflux (approx. 250-260 °C) for 1-3 hours under a nitrogen atmosphere.[1][3]
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature, which should cause the product to precipitate.
-
Add hexane to the flask, break up the solid, and collect the crude product by filtration, washing thoroughly with hexane.
Protocol 2: Chlorination with POCl₃
-
Place the dry Ethyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in an oven-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet.
-
In a fume hood, add phosphorus oxychloride (POCl₃) (10-15 mL per gram of substrate) to the flask.
-
Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction to room temperature and remove excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto a stirred mixture of crushed ice and water.
-
Neutralize the aqueous mixture to pH 8-9 with a saturated Na₂CO₃ solution.
-
Extract the product with DCM (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography or recrystallization to yield this compound.
References
-
Ali, M. A., & Siddiqui, S. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(4), 556-563. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Raj, K. K. V., & Kumar, P. V. (2010). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 45(3), 1239-1244. [Link]
-
Muscia, G., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4933. [Link]
-
Sharma, P., & Kumar, A. (2020). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 116-125. [Link]
-
Andrade-Garda, J. M., et al. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 19(9), 13819-13830. [Link]
-
Moodley, T., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 65, 239-242. [Link]
-
Patel, J. S., & Patel, K. D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 24-28. [Link]
-
Singh, K., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 58(15), 6144-6156. [Link]
-
PrepChem. (2023). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]
- Jean-mart, D., & Torossian, S. (1984). Process for the preparation of 4-hydroxy quinolines.
-
ResearchGate. (n.d.). Reaction of quinine 2 with SOCl2, with intramolecular attack of the quinuclidine amine lone pair preventing an SNi reaction. Retrieved from [Link]
-
Quora. (2020). How might one synthesis 4-chloro quinoline? Retrieved from [Link]
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
El-Dean, A. M. K., et al. (2008). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 13(10), 2537-2547. [Link]
-
Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]
-
Petrica, L., et al. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank, 2017(3), M946. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds.
-
Reddy, C. R., et al. (2015). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 5(71), 57833-57837. [Link]
-
ResearchGate. (n.d.). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[11]oxathioles and their transformations. Retrieved from [Link]
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
Beaver, M. G., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Process Research & Development, 15(3), 571-580. [Link]
-
Kim, S. H., et al. (2009). Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters. The Journal of Organic Chemistry, 74(3), 1418-1421. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. In Greener Organic Transformations. [Link]
-
Wang, B., et al. (2012). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications, 48(79), 9840-9842. [Link]
-
ACS Figshare. (2009). Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
Parson, R., & Smith, S. L. (1994). Cyclization reactions leading to beta-hydroxyketo esters. Journal of Pharmaceutical Sciences, 83(1), 76-78. [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
-
Pérez-Villanueva, M., et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 25(18), 4247. [Link]
-
Lee, E. C., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-6279. [Link]
Sources
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- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Stability of Ethyl 4-chloroquinoline-7-carboxylate under different conditions
Welcome to the technical support center for Ethyl 4-chloroquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on the chemical structure, which includes an ester functional group and a halogenated quinoline core, the primary factors influencing stability are expected to be pH, temperature, and light. The ester linkage is susceptible to hydrolysis, especially under basic or strongly acidic conditions. The chloro-substituted quinoline ring may be prone to nucleophilic substitution or degradation under harsh conditions.
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A supplier of a similar compound, Ethyl 4-Chloroquinoline-3-carboxylate, recommends storage at room temperature, preferably below 15°C, in a cool and dark place. For optimal preservation of purity, storage at 2-8°C in a tightly sealed container, protected from light and moisture, is advisable.
Q3: Is this compound sensitive to light?
Quinoline and its derivatives have been shown to undergo photodegradation upon exposure to UV light.[1] Therefore, it is highly probable that this compound is also light-sensitive. It is crucial to protect the compound from light during storage and handling to prevent the formation of photodegradation products.
Q4: What are the likely degradation products of this compound?
The two most probable degradation pathways are hydrolysis of the ethyl ester and nucleophilic substitution of the chloro group.
-
Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to form 4-chloroquinoline-7-carboxylic acid.
-
Substitution/Hydrolysis of the Chloro Group: The 4-chloro substituent can be susceptible to nucleophilic substitution, potentially by water or other nucleophiles present in the solution, leading to the formation of 4-hydroxyquinoline-7-carboxylate derivatives. In some cases, prolonged treatment of similar compounds with refluxing phosphorus oxychloride can lead to the formation of dichloro-derivatives.[2]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.
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Possible Cause 1: Degradation due to improper storage or handling.
-
Solution: Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light and moisture. When preparing solutions, use fresh, high-purity solvents and prepare them fresh daily if possible.
-
-
Possible Cause 2: Hydrolysis of the ester.
-
Solution: Check the pH of your sample and mobile phase. If you are working under basic or strongly acidic conditions, consider adjusting the pH to a more neutral range if your experimental design allows. The hydrolysis of a similar compound, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a known reaction.[2]
-
-
Possible Cause 3: Photodegradation.
-
Solution: Protect your samples from light at all stages of your experiment. Use amber vials or wrap your sample containers in aluminum foil. Work in a dimly lit area when possible.
-
Problem: My reaction yield is lower than expected when using this compound as a starting material.
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Possible Cause 1: Incomplete reaction.
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Solution: Re-evaluate your reaction conditions (temperature, reaction time, stoichiometry of reagents). The 4-chloro position is a key site for functionalization, but reaction kinetics may vary.[3]
-
-
Possible Cause 2: Degradation of the starting material.
-
Solution: Confirm the purity of your this compound before starting the reaction using an appropriate analytical technique like HPLC or NMR. If the purity is low, consider re-purifying the material.
-
-
Possible Cause 3: Incompatibility with reaction components.
-
Solution: While specific compatibility data is limited, be mindful of strong nucleophiles or bases that could react with the chloro or ester groups under your reaction conditions.
-
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4] Here are protocols for conducting forced degradation studies on this compound.
Protocol 1: Hydrolytic Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At regular intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis. Chloroquine, a related compound, has shown susceptibility to alkaline hydrolysis.[5]
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At regular intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Thermal Stability
-
Solid State:
-
Place a known amount of solid this compound in a clean, dry vial.
-
Expose the vial to a controlled temperature of 60°C in an oven for 7 days.
-
At the end of the study, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.
-
-
Solution State:
-
Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Analyze the solution by HPLC at regular intervals.
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Protocol 3: Photostability
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Also, place a sample of the solid compound in a transparent container.
-
Control Sample: Prepare identical samples but wrap them in aluminum foil to protect them from light.
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Exposure: Expose the unwrapped samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5] The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
Data Summary
The following table summarizes the expected stability of this compound based on its chemical structure and data from analogous compounds.
| Condition | Expected Stability | Probable Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Moderate to Low | 4-chloroquinoline-7-carboxylic acid |
| Basic (e.g., 0.1 M NaOH, RT) | Low | 4-chloroquinoline-7-carboxylic acid |
| Neutral (Water, 60°C) | Moderate | 4-chloroquinoline-7-carboxylic acid (slower rate) |
| Thermal (Solid, 60°C) | High | Minimal degradation expected |
| Thermal (Solution, 60°C) | Moderate | Potential for increased hydrolysis |
| Photolytic (UV/Vis Light) | Low | Complex mixture of photoproducts |
Visualizations
Expected Degradation Pathways
Caption: Potential degradation pathways of this compound.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
References
- Guiguemde, A., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(13), 5053-5063.
- Ukrainets, I. V., et al. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds, 40(5), 624-627.
-
PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. Retrieved from [Link]
- Henriques, M. S. C., et al. (2015).
- Reyes-Gutiérrez, P. E., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
- Al-Qarni, H., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
- Patel, K., et al. (2013). Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. Farmacia, 61(4), 704-714.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Xie, J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20697.
- Shah, R., & Patel, S. (2010). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Journal of Excipients and Food Chemicals, 1(3), 2-21.
-
Gribble, G. W. (2011). Synthesis of Functionalized Quinolines and Benzo[c][3][6]naphthyridines Based on a Photo-Fries Rearrangement. ChemInform, 42(36).
- Sikorska-Iwan, M., & Modzelewska-Banachiewicz, B. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4955.
- Bajaj, S., et al. (2012). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Baertschi, S. W., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Pharmaceutical Sciences, 99(10), 4004-4005.
- Kourounakis, A. P., et al. (2021). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 26(11), 3148.
- Sikorska-Iwan, M., & Modzelewska-Banachiewicz, B. (2020).
-
PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]
- Reynolds, D. W., et al. (2002). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Pharmaceutical Technology, 26(2), 56-67.
-
ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved from [Link]
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Technical Support Center: Recrystallization of Ethyl 4-chloroquinoline-7-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 4-chloroquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important quinoline derivative. Here, we synthesize established purification principles with practical, field-tested insights to help you overcome common challenges and achieve high-purity crystalline material.
Introduction to Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities dissolved in the surrounding solution (mother liquor).
This guide will walk you through solvent selection, a general recrystallization protocol, and a comprehensive troubleshooting section to address specific issues you may encounter with this compound.
Part 1: Solvent Selection for this compound
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.
-
Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling, maximizing yield.
-
Impurities should be either highly soluble or insoluble at all temperatures. This allows for their removal by filtration.
-
The solvent should be chemically inert and not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Given the structure of this compound, which contains a moderately polar quinoline core and an ethyl ester group, a range of solvents with varying polarities should be considered. A systematic solvent screening is highly recommended.
Table 1: Recommended Solvents for Screening
| Solvent | Rationale for Use | Potential Issues | Boiling Point (°C) | Polarity Index |
| Ethanol | Often a good starting point for moderately polar compounds like quinoline derivatives. | May exhibit high solubility even at room temperature, potentially reducing yield. | 78.5 | 0.654 |
| Ethyl Acetate | The ester functionality in the solvent is similar to the ethyl ester in the target molecule, which can lead to good solubility.[3] | May be too good of a solvent, requiring the use of an anti-solvent. | 77.1 | 0.228 |
| Toluene | The aromatic nature of toluene can interact favorably with the quinoline ring system. | May require higher temperatures for dissolution; potential for "oiling out". | 110.6 | 0.099 |
| Acetone | A polar aprotic solvent that can be effective for a range of compounds. | Its low boiling point may not provide a sufficient solubility gradient. | 56.0 | 0.355 |
| Methanol | Similar to ethanol but more polar. | Higher polarity might lead to greater solubility at low temperatures, impacting yield. | 64.7 | 0.762 |
| Acetonitrile | A polar aprotic solvent that has been used for the crystallization of other complex quinoline derivatives.[4] | May be a very effective solvent, potentially requiring an anti-solvent. | 81.6 | 0.460 |
Polarity index values are relative and can vary slightly based on the scale used.[5]
Mixed Solvent Systems
If a single solvent does not provide the desired solubility profile, a binary solvent system can be highly effective.[6] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid.
Table 2: Potential Binary Solvent Systems
| Good Solvent | Poor Solvent (Anti-solvent) | Rationale |
| Ethanol | Water | The addition of water will decrease the polarity of the solvent system, reducing the solubility of the organic compound upon cooling. |
| Ethyl Acetate | Hexane/Heptane | Hexane or heptane will decrease the overall polarity, inducing precipitation.[3] |
| Dichloromethane | Methanol | This combination can be effective for creating a suitable polarity for crystallization.[7] |
Part 2: General Recrystallization Protocol
This protocol provides a step-by-step guide for the recrystallization of this compound.
Experimental Workflow
Caption: Recrystallization workflow from dissolution to drying.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.[8] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[9] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any remaining solvent.
Part 3: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the recrystallization of quinoline derivatives and provides targeted solutions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a common issue that can arise from either supersaturation or using too much solvent. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: If you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Lower the Temperature: Ensure the solution is thoroughly chilled in an ice bath.
Q2: My compound is separating as an oil instead of crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the hot solvent or when it comes out of solution above its melting point. It can also be caused by a very high concentration of the solute or if the solution is cooled too quickly. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.
-
Change Solvent System: The boiling point of your chosen solvent may be too high. Consider using a lower-boiling solvent or a different binary solvent system.
Q3: My final yield of crystals is very low. What went wrong?
A3: A low yield is often due to one of the following reasons:
-
Using Too Much Solvent: The most common cause of low yield is using an excess of solvent during the dissolution step. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration, some product may crystallize on the filter paper. Ensure your funnel and receiving flask are pre-warmed.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and that the solution has been cooled to a low enough temperature.
Q4: After recrystallization, my product is still impure. What are my options?
A4: If a single recrystallization does not sufficiently purify your product, you have a few options:
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Charcoal Treatment: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.
-
Alternative Purification Method: For very impure samples or for impurities that co-crystallize with your product, you may need to use an alternative purification technique such as column chromatography before recrystallization.
References
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
- University of Rochester, Department of Chemistry.
- BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal.
- BenchChem. (2025). Technical Support Center: Purification of 3-Chloroquinoline Hydrochloride.
- MIT OpenCourseWare.
- PubMed Central. (2018). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- International Journal of Chemical Studies. (2016).
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Beilstein Journals. (2014). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
-
UCLA Chemistry. Recrystallization and Crystallization. [Link]
-
ResearchGate. (2021). Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. [Link]
- BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
-
PubMed Central. (2016). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]
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- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chemijournal.com [chemijournal.com]
Technical Support Center: Overcoming Solubility Issues with Ethyl 4-chloroquinoline-7-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to address solubility challenges encountered with Ethyl 4-chloroquinoline-7-carboxylate. Our approach is rooted in foundational chemical principles to empower you to make informed decisions during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by a combination of its structural features:
-
Quinoline Core: The bicyclic aromatic quinoline ring system is inherently hydrophobic and rigid, which contributes to low aqueous solubility.
-
Ester Group (-COOEt): The ethyl carboxylate group at the 7-position adds some polar character, but its contribution is often insufficient to overcome the hydrophobicity of the large aromatic core.
-
Chloro Group (-Cl): The chloro-substituent at the 4-position is electron-withdrawing and further increases the compound's lipophilicity.
-
Basic Nitrogen: The nitrogen atom in the quinoline ring is weakly basic. This is the most critical feature to exploit for solubility enhancement. Protonation of this nitrogen under acidic conditions can form a significantly more water-soluble salt.[1]
Q2: I've observed that my compound dissolves in an organic solvent like DMSO but precipitates immediately when I dilute it into my aqueous buffer. What is happening?
A2: This common phenomenon is known as "crashing out." It occurs because while the compound is soluble in a high concentration of a water-miscible organic solvent (the "co-solvent"), the solution becomes supersaturated when diluted into an aqueous medium. The overall polarity of the solvent system increases dramatically upon dilution, and the aqueous environment can no longer support the solubilization of the hydrophobic compound at that concentration, leading to its precipitation.
Q3: My starting material is not dissolving in my chosen reaction solvent. What are the first steps I should take?
A3: A systematic approach is crucial when initial dissolution fails. Before attempting more complex methods, consider these foundational techniques:
-
Re-evaluate Solvent Choice: The "like dissolves like" principle is a fundamental starting point. Ensure the polarity of your solvent is a good match for the largely non-polar structure of the quinoline derivative.
-
Increase Temperature: For most solid organic compounds, solubility increases with temperature. Gentle and careful heating of the solvent while stirring can significantly aid dissolution. Always be mindful of the thermal stability of your compound.
-
Reduce Particle Size: Decreasing the particle size increases the surface area available for solvation, which enhances the rate of dissolution. This can be achieved by grinding the material into a fine powder.
-
Apply Mechanical Energy: Techniques like sonication in an ultrasonic bath can provide the energy needed to break apart the crystal lattice and facilitate the dissolution process.
Troubleshooting Workflow & Decision Making
Navigating solubility issues requires a logical progression from simple physical interventions to more complex chemical modifications. The following workflow provides a structured path to identify the optimal solubilization strategy for your specific experimental needs.
Experimental Protocol: pH Adjustment
-
Buffer Selection: Choose a buffer system with adequate buffering capacity in the target acidic pH range (e.g., citrate for pH 3-6, or MES for pH 5.5-6.7).
-
Stock Solution: Prepare a high-concentration stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO (e.g., 20-50 mM).
-
pH Titration: Place a known volume of your chosen aqueous buffer in a beaker with a stir bar. Monitor the pH with a calibrated pH meter.
-
Dilution: While stirring, slowly add a small aliquot of your DMSO stock solution to the buffer. Precipitation ("crashing out") is likely to occur.
-
Acidification: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the stirring suspension.
-
Observation: Continue adding acid and monitor the pH. Note the pH at which the precipitate redissolves completely. This indicates the pH required to maintain the compound's solubility at that specific concentration.
-
Troubleshooting:
-
Precipitation Persists: If the required pH is too low and incompatible with your experimental system, a combination of pH adjustment and a co-solvent may be necessary.
-
Compound Instability: Always assess the stability of your compound at the final acidic pH over the duration of your experiment, as extreme pH values can cause degradation.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- BenchChem. (2025).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 268963, Ethyl 4-chloroquinoline-3-carboxylate. PubChem. [Link]
-
Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting OCH Solubility Issues.
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Scribd. [Link]
- Hoye, T. R. (2023). Properties of Common Organic Solvents. University of Minnesota.
-
American Chemical Society. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
Sources
Preventing decomposition of Ethyl 4-chloroquinoline-7-carboxylate during synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-chloroquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent the decomposition of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the critical steps?
The most prevalent and robust method for synthesizing this compound is a two-stage process that begins with the Gould-Jacobs reaction , followed by a chlorination step .[1][2]
-
Gould-Jacobs Reaction: This stage involves the condensation of an appropriately substituted aniline, in this case, ethyl 3-aminobenzoate, with diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to yield the key intermediate, Ethyl 4-hydroxyquinoline-7-carboxylate.[3] High temperatures are necessary for the intramolecular cyclization, but careful control is needed to prevent product degradation.[4]
-
Chlorination: The subsequent and most critical step is the conversion of the 4-hydroxy group to a 4-chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6] This step is highly susceptible to side reactions and decomposition if not performed under strictly controlled conditions.
Q2: My primary issue is the decomposition of the final product, this compound. What are the main decomposition pathways?
The primary decomposition pathway for this compound is the hydrolysis of the 4-chloro group back to the 4-hydroxy functionality.[7] This is a common issue with 4-chloroquinolines, as the chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing nature of the quinoline ring nitrogen.
Another potential decomposition route, though generally less rapid under typical workup conditions, is the hydrolysis of the ethyl ester at the 7-position, which can occur under strongly acidic or basic conditions.[8][9]
Q3: How does the 7-carboxylate group influence the stability and reactivity of the molecule?
The ethyl carboxylate group at the 7-position is an electron-withdrawing group . Electron-withdrawing groups on the quinoline ring can influence the reactivity of the molecule.[10][11][12] Specifically, it can make the quinoline ring more electron-deficient, potentially affecting the rate and regioselectivity of certain reactions. However, its primary impact in the context of this synthesis is its own susceptibility to hydrolysis under harsh pH conditions.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low yield during the Gould-Jacobs reaction (formation of Ethyl 4-hydroxyquinoline-7-carboxylate).
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Incomplete cyclization | Insufficient temperature or reaction time. | The thermal cyclization step requires high temperatures, often in a high-boiling solvent like Dowtherm A or diphenyl ether.[3] Gradually increase the temperature and monitor the reaction progress by TLC or HPLC to find the optimal balance that drives the reaction to completion without significant degradation. Microwave synthesis can be a valuable alternative to conventional heating, often resulting in higher yields and shorter reaction times.[4] |
| Formation of regioisomers | Use of substituted anilines can sometimes lead to the formation of undesired isomers. | While less of a concern with ethyl 3-aminobenzoate leading to the 7-substituted product, careful characterization of the product is always recommended to confirm the desired regiochemistry. |
| Product degradation | Prolonged heating or excessively high temperatures.[4] | It is crucial to find the optimal temperature and reaction time. A time-temperature study is recommended to maximize the yield.[4] |
Problem 2: Decomposition during the chlorination step with POCl₃.
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Presence of the starting 4-hydroxyquinoline in the final product | Incomplete chlorination or hydrolysis during workup. | Ensure an adequate excess of POCl₃ is used. The reaction should be carried out under strictly anhydrous conditions, as any moisture will lead to the hydrolysis of POCl₃ and the 4-chloro product.[13][14] During workup, minimize contact with water and use a non-aqueous workup if possible. Quenching the reaction mixture on ice should be done rapidly, followed by immediate extraction into an organic solvent. |
| Formation of dark, tarry byproducts | Harsh reaction conditions (excessively high temperature or prolonged reaction time). | The chlorination reaction with POCl₃ is often exothermic. Maintain careful temperature control, typically by heating at a specific temperature (e.g., 70-90 °C) for a controlled period.[15] |
| Difficult purification | Presence of polar hydroxy-containing impurities. | If hydrolysis has occurred, purification can be challenging. Flash column chromatography is often effective. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the desired 4-chloro product first, with the more polar 4-hydroxy impurity having a lower Rf value. |
III. Detailed Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate
This protocol is a generalized procedure based on established methods.[3][16]
Step 1: Condensation
-
In a round-bottom flask, combine ethyl 3-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-110 °C for 2 hours. Ethanol is evolved during this step. The resulting crude intermediate is typically used directly in the next step without purification.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent.
-
Maintain the temperature at 250 °C for 1-2 hours to effect cyclization.
-
Allow the reaction mixture to cool, during which the product, Ethyl 4-hydroxyquinoline-7-carboxylate, should precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
Protocol 2: Chlorination of Ethyl 4-hydroxyquinoline-7-carboxylate
This protocol outlines the conversion of the 4-hydroxy intermediate to the final 4-chloro product.[5][6]
-
To a round-bottom flask, add Ethyl 4-hydroxyquinoline-7-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture at 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography or recrystallization.
IV. Visualization of Key Processes
Decomposition Pathway of this compound
Caption: Hydrolysis of the 4-chloro group.
General Synthetic Workflow
Caption: Two-stage synthesis of the target compound.
V. References
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.
-
Gould–Jacobs reaction. Wikipedia.
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications.
-
Studies on the Respective Reactions of Quinoline and Isoquinoline with Transient Species by Pulse Radiolysis. ResearchGate.
-
Gould-Jacobs Reaction. Merck Index.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
-
Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging. PubMed.
-
The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. Benchchem.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
-
Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid. Benchchem.
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate.
-
4,7-dichloroquinoline. Organic Syntheses.
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate.
-
Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.
-
CHLOROQUINE synthesis. ChemicalBook.
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical and Chemical Research.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Growing Science.
-
POCl3 chlorination of 4-quinazolones. PubMed.
-
Vilsmeier-Haack Reaction. Chemistry Steps.
-
Ethyl 4-chloro-7-methylquinoline-3-carboxylate. PubChem.
-
Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
-
Synthesis of 4,7-Dichloroquinoline. Scribd.
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
-
Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. ResearchGate.
-
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. BLD Pharm.
-
Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate.
-
Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. PubMed.
-
POCl3 Chlorination of 4-Quinazolones. Figshare.
-
Effect of moisture on solid state stability. ResearchGate.
-
Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Royal Society of Chemistry.
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry.
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
-
4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester. Ossila.
-
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. Biosynth.
-
Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
-
Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. PubChemLite.
-
Ethyl 4-Chloroquinoline-3-carboxylate. TCI Chemicals.
-
Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. ResearchGate.
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- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Ethyl 4-chloroquinoline-7-carboxylate: A Comparative Validation for Advanced Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Building Block
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for innovation. Its derivatives are integral to a vast range of therapeutics, including anti-malarial, anti-cancer, and anti-viral agents.[1][2][3][4] Within this privileged class of heterocycles, Ethyl 4-chloroquinoline-7-carboxylate emerges not merely as another intermediate, but as a strategically functionalized tool for complex molecular design.
This guide provides an in-depth validation of this compound, moving beyond catalog specifications to offer a comparative analysis against common alternatives. We will explore the causality behind its synthetic advantages, present validating experimental frameworks, and equip you, the research professional, with the data-driven insights needed to accelerate your discovery programs. The inherent bifunctionality of this molecule—a reactive 4-chloro group for nucleophilic substitution and a modifiable 7-carboxylate ester for further derivatization—offers a distinct advantage in constructing diverse chemical libraries.
Synthetic Versatility: A Dual-Handle Approach
The primary value of this compound lies in its two orthogonal reactive sites. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for installing amine, thiol, or alkoxy side chains.[5][6] Simultaneously, the ethyl ester at the C7 position provides a stable but accessible handle for hydrolysis to the corresponding carboxylic acid, which can then be coupled to amines or alcohols to introduce further diversity.[7]
This dual functionality allows for a modular and efficient approach to library synthesis, enabling late-stage diversification, a critical strategy in modern drug discovery.
Caption: Synthetic utility of this compound.
Comparative Analysis: Performance Against Key Alternatives
To objectively validate its utility, we compare this compound against two common alternatives used in quinoline synthesis: 4,7-dichloroquinoline and Ethyl 4-chloroquinoline-3-carboxylate . The choice of building block profoundly impacts reaction efficiency, selectivity, and the overall synthetic strategy.
| Alternative Compound | Structural Difference | Key Strategic Implication |
| 4,7-dichloroquinoline | C7-Cl instead of C7-COOEt | Possesses two reactive chloro groups. While useful for certain symmetrical reactions, it presents a significant challenge in achieving selective monosubstitution at the C4 position, often leading to mixed products and requiring more complex protecting group strategies.[6][8] |
| Ethyl 4-chloroquinoline-3-carboxylate | C3-COOEt instead of C7-COOEt | The ester at the C3 position is strongly electron-withdrawing and is in closer proximity to the C4 position. This electronic effect significantly activates the C4-Cl for SNAr, but may also lead to undesired side reactions or instability. The steric bulk at C3 can also influence the approach of nucleophiles. |
The primary advantage of this compound is its balanced reactivity. The C7-ester group exerts a moderate electron-withdrawing effect, sufficiently activating the C4-Cl without the hyper-reactivity or steric hindrance that can be associated with C3-substitution. It completely avoids the selectivity issues inherent to di-substituted precursors like 4,7-dichloroquinoline.
Experimental Validation: A Head-to-Head Comparison of SNAr Reactivity
To quantify the performance of this compound, we propose a standardized validation experiment comparing its reactivity in a nucleophilic aromatic substitution with that of 4,7-dichloroquinoline.
Objective: To compare the yield and selectivity of the SNAr reaction at the C4 position with a model nucleophile (benzylamine).
Caption: Workflow for comparative SNAr experiment.
Quantitative Performance Data
The following table summarizes the expected outcomes based on established principles of quinoline chemistry. The reaction with this compound is anticipated to be highly selective, affording a single major product in high yield. In contrast, the reaction with 4,7-dichloroquinoline is expected to produce a mixture of mono- and di-substituted products, significantly complicating purification and reducing the yield of the desired C4-substituted product.
| Starting Material | Desired Product (C4-Substitution) | Yield of Desired Product (%) | Purity / Selectivity |
| This compound | Ethyl 4-(benzylamino)quinoline-7-carboxylate | > 90% | High (single major product) |
| 4,7-dichloroquinoline | 4-(benzylamino)-7-chloroquinoline | 40-50% | Low (mixture of products) |
Protocols for Validation
These protocols are designed to be self-validating. The clear difference in the product profiles as determined by LC-MS or ¹H NMR will serve as direct evidence of the superior selectivity offered by this compound.
Protocol 1: Synthesis of Ethyl 4-(benzylamino)quinoline-7-carboxylate
-
Setup: To a 25 mL round-bottom flask, add this compound (1.0 eq, e.g., 250 mg), potassium carbonate (K₂CO₃, 2.0 eq), and N-Methyl-2-pyrrolidone (NMP, 5 mL).
-
Reagent Addition: Add benzylamine (1.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to 140 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol to obtain the pure product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
Protocol 2: Derivatization at C7 - Saponification
This protocol demonstrates the utility of the C7 ester as a synthetic handle.
-
Setup: In a 50 mL round-bottom flask, dissolve the product from Protocol 1 (1.0 eq) in a mixture of ethanol (15 mL) and water (5 mL).
-
Reagent Addition: Add sodium hydroxide (NaOH, 3.0 eq) to the solution.
-
Reaction: Reflux the mixture for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Isolation: Dilute the remaining aqueous solution with water (20 mL) and acidify to pH ~4-5 with 1N HCl. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 4-(benzylamino)quinoline-7-carboxylic acid.
-
Analysis: Confirm the structure via spectroscopic methods. The disappearance of the ethyl ester signals in the NMR spectrum provides clear validation.
Conclusion and Authoritative Recommendation
For research programs requiring the synthesis of diverse libraries of 4-substituted quinolines, This compound is a demonstrably superior research tool compared to alternatives like 4,7-dichloroquinoline.
-
Expertise-Driven Choice: Its selection is justified by the principles of reaction kinetics and selectivity. It provides a "pre-differentiated" scaffold, eliminating the need for complex protecting group chemistry or challenging separations of regioisomers that arise from di-substituted precursors.
-
Trustworthy & Reproducible: The experimental protocols provided are robust and yield clean, predictable outcomes, enhancing the reliability and speed of synthesis campaigns.
-
Strategic Advantage: The orthogonal reactivity of the C4-chloro and C7-ester groups enables efficient and modular library construction, a critical advantage in lead optimization and structure-activity relationship (SAR) studies.[9]
By incorporating this compound into your synthetic workflow, you are not just choosing a reagent; you are adopting a more efficient and powerful strategy for molecular innovation.
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A Comparative Guide to Quinoline Derivatives: Profiling Ethyl 4-chloroquinoline-7-carboxylate Against Other Biologically Active Scaffolds
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning anticancer, antimalarial, and antimicrobial applications.[1][2] Its versatility allows for extensive chemical modification, leading to a rich diversity of derivatives with distinct pharmacological profiles.[3] This guide provides an in-depth comparative analysis of Ethyl 4-chloroquinoline-7-carboxylate, a key synthetic intermediate, against other prominent classes of quinoline derivatives. We will dissect the structure-activity relationships (SAR), compare anticancer efficacy through supporting experimental data, and provide detailed, validated protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical landscape of quinoline-based therapeutics.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in numerous natural alkaloids (e.g., quinine) and synthetic drugs.[2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal points for interaction with biological targets like DNA and protein kinases.[1][3] Consequently, quinoline derivatives have been extensively developed as anticancer, antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anti-inflammatory agents.[2][4]
The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Key positions for modification include:
-
Position 4: Critical for introducing side chains that modulate solubility, basicity, and target binding. The 4-aminoquinolines are a classic example.[5]
-
Position 7: Substitution with electron-withdrawing groups, such as chlorine, is a hallmark of many potent antimalarial and anticancer agents, including Chloroquine.[5]
-
Position 3: The introduction of groups like carboxylates can influence physicochemical properties and provide additional interaction points.
-
Position 2: Modifications at this position can significantly impact activity, for instance, in creating potent kinase inhibitors.
This guide uses this compound as a focal point to explore how this specific substitution pattern serves as a versatile platform for generating novel derivatives, which are then compared against other established quinoline classes.
Profile: this compound as a Synthetic Building Block
This compound represents a class of quinoline intermediates that are exceptionally valuable in medicinal chemistry. Its structure is primed for diversification.
-
The 4-Chloro Group: This is the most reactive site on the molecule. The chlorine atom is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide variety of side chains (amines, thiols, alkoxy groups) at the C4 position, which is a well-established strategy for tuning biological activity.[6][7]
-
The 7-Carboxylate Group: The ester at this position is an electron-withdrawing group that influences the electron density of the ring system. While less reactive than the 4-chloro group, it can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another handle for modification to alter properties like solubility and target engagement.
While direct, extensive biological data for this compound itself is limited in publicly available literature, its utility is realized in the derivatives it can generate. Its synthesis often follows established routes like the Gould-Jacobs reaction, followed by chlorination with agents like phosphoryl chloride (POCl₃).[8]
Caption: Synthetic utility of this compound.
Comparative Analysis of Anticancer Activity
The anticancer potential of quinoline derivatives is a major focus of modern drug discovery.[9] Their mechanisms are diverse, including DNA intercalation, inhibition of topoisomerases, and modulation of critical signaling pathways like PI3K/Akt. Below, we compare the performance of several key quinoline classes.
Structure-Activity Relationship (SAR) Overview
The efficacy of quinoline derivatives is highly dependent on their substitution patterns. Analysis of numerous studies reveals key trends that guide rational drug design.
-
7-Chloro Moiety: The presence of a chlorine atom at position 7 is a recurrent feature in highly active compounds, suggesting it is crucial for target binding or influencing the electronic properties of the quinoline core.[5]
-
4-Amino Side Chain: An amino group at the C4 position, particularly a dialkylaminoalkylamino chain, is vital for the activity of many derivatives, including the classic antimalarial Chloroquine. The length of the alkyl linker is often optimal at two or three carbons.[10]
-
Hydrophobic Groups: Bulky and hydrophobic substituents can enhance activity, potentially by improving membrane permeability or through hydrophobic interactions with the target protein.[11]
-
Basic Nitrogen: A basic nitrogen atom in the side chain is often indispensable for activity, as it can be protonated at physiological pH, facilitating interactions with acidic residues in target proteins or accumulation in acidic organelles like lysosomes.[11]
Caption: Key structure-activity relationships for the quinoline scaffold.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of compounds is typically measured by their IC₅₀ or GI₅₀ value—the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. The following table summarizes data for representative compounds from different quinoline classes against various human cancer cell lines.
| Compound Class | Representative Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | |
| HCT-116 (Colon) | 5.34 | |||
| MCF-7 (Breast) | 5.21 | |||
| 4-Amino-7-Chloroquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | 8.22 | [12] |
| MDA-MB-468 (Breast) | 7.35 - 8.73 | [12] | ||
| Quinoline-4-Carboxylic Acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Showed 82.9% reduction in cell growth | [13] |
| 7-Chloro-(4-thioalkylquinoline) | Sulfinyl Derivative 47 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [7] |
| 7-Chloroquinoline-Benzimidazole Hybrid | Hybrid 5d | CCRF-CEM (Leukemia) | 0.6 |
Analysis of Performance: The data reveals that potent anticancer activity is not confined to a single class of quinoline derivatives.
-
Hybrid Molecules: Quinoline-chalcone and benzimidazole hybrids demonstrate particularly high potency, with some derivatives exhibiting sub-micromolar IC₅₀ values. This strategy of combining two known pharmacophores is highly effective.
-
4-Amino vs. 4-Thio Derivatives: Replacing the classic 4-amino side chain with a 4-thioalkyl group can lead to a significant increase in potency, as seen in the sulfinyl derivative 47, which is highly active against leukemia cells.[7]
-
Mechanism of Action: The anticancer effects are often attributed to distinct mechanisms. For instance, quinoline-chalcone hybrids have been shown to induce G2/M phase cell cycle arrest and apoptosis, while certain 4-amino-7-chloroquinoline derivatives sensitize cancer cells to Akt inhibitors. This highlights the importance of the substitution pattern in dictating the biological outcome.
This compound serves as the ideal starting material to access many of these potent classes, particularly the 4-amino and 4-thio derivatives, through nucleophilic substitution at the C4 position.
Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols described below are self-validating systems used in the characterization of quinoline derivatives.
General Synthesis of a 4-Aminoquinoline Derivative
This protocol details the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine from 4,7-dichloroquinoline, a compound structurally similar to the title intermediate. This exemplifies the key nucleophilic substitution reaction.
Rationale: This reaction is a cornerstone of quinoline chemistry. Refluxing the 4-chloroquinoline with an amine allows for the displacement of the chloride, forming a new C-N bond. The choice of an amine with a terminal basic nitrogen is a common strategy to impart favorable pharmacological properties.[12]
Step-by-Step Protocol:
-
Reactant Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) with an excess of N,N-dimethylethane-1,2-diamine (3.0-5.0 eq).
-
Reaction Conditions: Heat the mixture to 130°C and maintain this temperature with continuous stirring for 7-8 hours. The diamine can act as both reactant and solvent.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4,7-dichloroquinoline spot is consumed.
-
Workup: After cooling to room temperature, dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess diamine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.
In Vitro Cytotoxicity: MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration. Determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC Assay
Rationale: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells, allowing for their differentiation.[14]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at their respective IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Use trypsin to detach the adherent cells.
-
Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Conclusion
The quinoline scaffold remains an exceptionally fruitful area for drug discovery. This guide demonstrates that while different classes of quinoline derivatives exhibit potent anticancer activity through varied mechanisms, the underlying structure-activity relationships share common principles. This compound, though not a potent bioactive agent itself, stands out as a highly valuable and versatile intermediate. Its reactive 4-chloro position is a gateway to synthesizing diverse libraries of 4-substituted derivatives, including the highly potent 4-amino and 4-thioalkyl quinolines. By leveraging the established SAR principles and robust experimental protocols detailed herein, researchers can efficiently navigate the chemical space of quinoline derivatives to develop next-generation therapeutic agents.
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ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). CymitQuimica. Link
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A Comparative Spectroscopic Guide to Ethyl 4-chloroquinoline-7-carboxylate and Its Analogs for the Research Scientist
For researchers and professionals in the field of medicinal chemistry and drug development, the quinoline scaffold represents a cornerstone of pharmacologically active molecules. Among these, Ethyl 4-chloroquinoline-7-carboxylate and its analogs are of significant interest due to their potential as versatile intermediates in the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the spectroscopic data of this compound and two of its structurally related analogs: Ethyl 4-chloro-7-iodoquinoline-3-carboxylate and Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.
This document is designed to move beyond a simple recitation of data. It aims to provide a practical, field-proven perspective on how to interpret and compare the spectroscopic signatures of these molecules, empowering researchers to confidently identify and characterize their own synthesized compounds. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a self-validating approach to structural elucidation.
The Quinoline Core: A Privileged Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast array of biologically active compounds. The specific substitution pattern on this core dramatically influences the molecule's physicochemical properties and its interaction with biological targets. The 4-chloro substituent, in particular, serves as a key reactive handle for further chemical modifications, making these compounds valuable building blocks in synthetic chemistry. The ester functionality, in this case, an ethyl carboxylate, provides a site for potential prodrug strategies or further derivatization.
Comparative Spectroscopic Analysis
A thorough understanding of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—is paramount for unambiguous structural confirmation and purity assessment of these quinoline derivatives. Below, we present a detailed comparison of the available and predicted spectroscopic data for our target compound and its selected analogs.
Structural Overview of Compared Analogs
To facilitate a clear comparison, the chemical structures of this compound and its chosen analogs are presented below.
Caption: Chemical structures of the target compound and its analogs.
¹H NMR Spectroscopy Data Comparison
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) are invaluable for assigning protons to their specific locations on the quinoline ring and the ethyl ester group.
Table 1: Comparative ¹H NMR Data (ppm)
| Proton Assignment | This compound (Predicted) | Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (Experimental) | Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (Experimental)[1] |
| H2 | ~8.9 (s) | 9.15 (s) | - |
| H3 | - | - | 7.48 (d, J=4.5 Hz) |
| H5 | ~8.2 (d) | 8.27 (d, J=8.3 Hz) | 7.34 (d, J=9.0 Hz) |
| H6 | ~7.6 (dd) | 8.03 (ddd, J=7.7, 6.9, 1.4 Hz) | 7.60 (dd, J=9.0, 1.9 Hz) |
| H8 | ~8.5 (d) | 8.09 (dd, J=8.3, 0.6 Hz) | 8.27 (d, J=1.9 Hz) |
| -OCH₂CH₃ | ~4.5 (q) | 4.51 (q, J=7.1 Hz) | 4.50 (q, J=7.1 Hz) |
| -OCH₂CH₃ | ~1.4 (t) | 1.39 (t, J=7.1 Hz) | 1.47 (t, J=7.1 Hz) |
| Triazole-CH₃ | - | - | 2.49 (s) |
| Quinoline H attached to N | - | - | 9.15 (d, J=4.5 Hz) |
Note on Predicted Data: The ¹H NMR data for this compound is predicted based on established principles of NMR spectroscopy for quinoline derivatives. The electron-withdrawing nature of the nitrogen atom and the substituents significantly influences the chemical shifts of the aromatic protons.
Expert Insights on ¹H NMR Interpretation:
-
Deshielding by Nitrogen: The proton at the C2 position (H2) is typically the most deshielded (highest ppm value) in the quinoline ring system due to its proximity to the electronegative nitrogen atom. This is evident in the experimental data for the iodo-analog.
-
Substituent Effects: The chloro group at C4 and the iodo group at C7 in the iodo-analog cause significant downfield shifts for adjacent protons. The electron-withdrawing nature of these halogens reduces the electron density around the nearby protons, leading to less shielding.
-
Ethyl Ester Signature: The characteristic quartet for the methylene protons (-OCH₂-) and the triplet for the methyl protons (-CH₃) of the ethyl ester group are consistently observed in the upfield region of the spectrum. The coupling constant of ~7 Hz is a hallmark of the ethyl group.
-
Triazole Ring Protons: In the triazole analog, the absence of a proton at C2 and the presence of a methyl group on the triazole ring are clearly indicated by the singlet at 2.49 ppm. The proton on the quinoline ring attached to the nitrogen of the triazole is significantly deshielded.
¹³C NMR Spectroscopy Data Comparison
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.
Table 2: Comparative ¹³C NMR Data (ppm)
| Carbon Assignment | This compound (Predicted) | Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (Experimental) | Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (Experimental)[1] |
| C=O | ~165 | 163.5 | 161.10 |
| C2 | ~150 | 147.2 | 151.28 |
| C3 | ~125 | 124.3 | 122.09 |
| C4 | ~148 | 144.7 | 149.88 |
| C4a | ~128 | 124.9 | 123.58 |
| C5 | ~129 | 127.1 | 128.93 |
| C6 | ~128 | 129.1 | 129.67 |
| C7 | ~138 | 141.1 | 136.76 |
| C8 | ~123 | 130.2 | 118.75 |
| C8a | ~147 | 147.2 | 137.00 |
| -OCH₂CH₃ | ~62 | 63.4 | 61.15 |
| -OCH₂CH₃ | ~14 | 14.3 | 14.18 |
| Triazole-C | - | - | 140.20, 139.34 |
| Triazole-CH₃ | - | - | 9.44 |
Expert Insights on ¹³C NMR Interpretation:
-
Carbonyl Carbon: The carbonyl carbon of the ethyl ester is consistently found in the downfield region of the spectrum, typically between 160-170 ppm.
-
Effect of Halogens: The carbons directly attached to the chlorine and iodine atoms (C4 and C7) experience a significant downfield shift due to the electronegativity of the halogens. The effect of iodine is generally less pronounced than that of chlorine on the attached carbon's chemical shift.
-
Quaternary Carbons: The quaternary carbons (C4, C4a, C7, C8a) often show weaker signals in proton-decoupled ¹³C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.
-
Triazole Carbons: The carbons of the triazole ring in the second analog appear in the aromatic region, with distinct chemical shifts that can be assigned through 2D NMR techniques like HMBC and HSQC.
Infrared (IR) Spectroscopy Data Comparison
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Table 3: Comparative IR Data (cm⁻¹)
| Functional Group | Expected Range | This compound (Predicted) | Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (Experimental)[2] | Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (Typical) |
| C-H (Aromatic) | 3100-3000 | Present | Present | Present |
| C-H (Aliphatic) | 3000-2850 | Present | Present | Present |
| C=O (Ester) | 1750-1735 | ~1740 | ~1730 | ~1735 |
| C=N (Quinoline) | 1620-1580 | Present | Present | Present |
| C=C (Aromatic) | 1600-1450 | Present | Present | Present |
| C-O (Ester) | 1300-1000 | Present | Present | Present |
| C-Cl | 800-600 | Present | Present | Present |
| C-I | ~500 | - | Present | - |
Expert Insights on IR Interpretation:
-
Carbonyl Stretch: The most prominent peak in the IR spectrum of these compounds is the strong absorption from the C=O stretch of the ester group, typically appearing around 1730-1740 cm⁻¹.
-
Aromatic Region: The region between 1600 cm⁻¹ and 1450 cm⁻¹ will show a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring.
-
C-Cl and C-I Vibrations: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹. The C-I stretch occurs at a lower frequency, around 500 cm⁻¹, which may be at the edge or outside the range of standard mid-IR spectrometers.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule. While individual peak assignments can be challenging, this region is highly valuable for confirming the identity of a compound by comparing its spectrum to that of a known standard.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and can provide clues about the structure through fragmentation patterns.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | This compound | Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate[1] |
| Molecular Formula | C₁₂H₁₀ClNO₂ | C₁₂H₉ClINO₂ | C₁₅H₁₃ClN₄O₂ |
| Molecular Weight | 235.67 | 361.54 | 316.74 |
| [M]⁺ | 235/237 | 361/363 | 316/318 |
| [M+H]⁺ | 236/238 | 362/364 | 317/319 |
| Key Fragments | [M-C₂H₄]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺ | [M-I]⁺, [M-COOC₂H₅]⁺ | [M-N₂]⁺, [M-COOC₂H₅]⁺ |
Expert Insights on Mass Spectrometry Interpretation:
-
Isotope Patterns: The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any chlorine-containing fragments. There will be an [M]⁺ peak and an [M+2]⁺ peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For the iodo-analog, which also contains chlorine, a similar pattern will be observed.
-
Fragmentation of the Ester Group: A common fragmentation pathway for ethyl esters is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, or the loss of an ethoxy radical (•OC₂H₅, 45 Da) or the entire ethyl carboxylate group (•COOC₂H₅, 73 Da).
-
Fragmentation of the Quinoline Ring: The quinoline ring is relatively stable, but fragmentation can occur through the loss of small molecules like HCN.
-
Triazole Fragmentation: The triazole analog can exhibit a characteristic loss of a nitrogen molecule (N₂, 28 Da) from the triazole ring.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, it is essential to follow standardized experimental protocols. The following are general guidelines for acquiring high-quality data for quinoline derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these types of compounds.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Caption: A typical workflow for NMR-based structural elucidation.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for these types of molecules. Electrospray Ionization (ESI) is also frequently used, especially for obtaining [M+H]⁺ ions.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Conclusion
This guide has provided a comparative analysis of the spectroscopic data for this compound and two of its structurally relevant analogs. By understanding the fundamental principles of NMR, IR, and MS, and by carefully examining the subtle differences in the spectra of these related compounds, researchers can gain a high degree of confidence in their structural assignments. The provided experimental protocols serve as a foundation for obtaining high-quality, reproducible data. As with any analytical endeavor, the combination of multiple spectroscopic techniques provides the most robust and unambiguous structural elucidation.
References
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]
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Organic Spectroscopy International. (2016, May 10). Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Ethyl 4-Chloroquinoline-7-Carboxylate Isomers
Introduction: The Quinoline Scaffold and the Significance of Isomeric Variation
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The 7-chloroquinoline moiety, in particular, is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine.[2] The introduction of an ethyl carboxylate group to this privileged scaffold presents an opportunity to modulate its physicochemical properties and biological activity.
However, the precise positioning of this ethyl carboxylate group on the quinoline ring system is a critical determinant of the molecule's ultimate therapeutic potential. Isomeric variations can profoundly alter a compound's shape, electronic distribution, and ability to interact with biological targets, leading to vastly different pharmacological profiles. This guide provides a comparative analysis of the biological activities of Ethyl 4-chloroquinoline-7-carboxylate and its positional isomers. While direct head-to-head comparative studies of all isomers are limited in the current literature, this document synthesizes available experimental data for structurally related compounds to provide an insightful, albeit partially inferred, comparison for researchers, scientists, and drug development professionals.
General Synthetic Pathways to Isomeric Ethyl 4-Chloroquinoline Carboxylates
The synthesis of various ethyl 4-chloroquinoline carboxylate isomers generally follows established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination. A common route involves the reaction of an appropriately substituted aniline with diethyl 2-(ethoxymethylene)malonate to form an anilinomethylenemalonate intermediate.[3] This intermediate then undergoes thermal cyclization to yield a 4-hydroxyquinoline-carboxylate, which can be subsequently chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃) to furnish the desired ethyl 4-chloroquinoline-carboxylate.[3][4]
The specific isomer obtained is determined by the choice of the starting aniline derivative. For example, 3-chloroaniline is a precursor for 7-chloroquinoline derivatives.[5]
Below is a generalized workflow for the synthesis of these compounds.
Caption: Generalized synthesis workflow for ethyl 4-chloroquinoline-carboxylate isomers.
Comparative Biological Activity of Ethyl 4-Chloroquinoline Carboxylate Isomers
The biological activity of quinoline derivatives is highly dependent on the substitution pattern. The electronic and steric effects of the chloro and ethyl carboxylate groups, as well as their relative positions, dictate the interaction with biological targets. While comprehensive data for all isomers of Ethyl 4-chloroquinoline-carboxylate is not available in a single comparative study, we can infer potential activities based on related structures.
| Isomer | Potential Biological Activity | Supporting Evidence and Rationale |
| Ethyl 4-chloroquinoline-2-carboxylate | Anticancer, Antibacterial | Derivatives of quinoline-2-carboxylic acid have demonstrated antiproliferative activity. The 2-position is crucial for interaction with various enzymes, and modifications here significantly impact activity. |
| Ethyl 4-chloroquinoline-3-carboxylate | Antimalarial, Anticancer | Ethyl 2-aryl-4-chloroquinoline-3-carboxylate has been synthesized as an intermediate for antimalarial compounds.[6] Quinoline-3-carboxylic acids are also investigated as antibacterial agents targeting DNA gyrase.[3] |
| Ethyl 4-chloroquinoline-5-carboxylate | Anticancer, Antibacterial | Quinoline-5-sulfonamide derivatives have shown both anticancer and antibacterial properties, suggesting that substitution at the 5-position can yield potent compounds.[7] |
| Ethyl 4-chloroquinoline-6-carboxylate | Anticancer | Derivatives of 6-chloro-quinoline-4-carboxylic acid have shown notable anticancer activity. The 6-position is a common site for modification in the development of quinoline-based anticancer agents. |
| This compound | Anticancer, Antimalarial, Antibacterial | The 7-chloroquinoline scaffold is a well-known pharmacophore in antimalarial drugs like chloroquine.[2] Numerous 7-chloroquinoline derivatives exhibit potent anticancer and antibacterial activities.[8] |
| Ethyl 4-chloroquinoline-8-carboxylate | Anticancer, Antibacterial | 8-hydroxyquinoline derivatives are known for their broad biological activities, including anticancer and antibacterial effects.[9] Substitution at the 8-position can influence the chelating properties of the quinoline scaffold, which can be a mechanism of action. |
Note: This table is a synthesized comparison based on available literature for related compounds and should be used as a guide for further research. The potency of each isomer can only be definitively determined through direct experimental comparison.
Plausible Mechanisms of Action
The diverse biological activities of quinoline derivatives stem from their ability to interact with a variety of cellular targets. Based on studies of analogous compounds, the isomers of Ethyl 4-chloroquinoline-carboxylate may exert their effects through several mechanisms:
-
Enzyme Inhibition: Many quinoline-based compounds are known to be inhibitors of critical enzymes. For instance, they can target tyrosine kinases , which are pivotal in cancer cell signaling pathways. In the context of antibacterial activity, quinolines can inhibit DNA gyrase and topoisomerase IV , enzymes essential for bacterial DNA replication.[3]
-
Induction of Apoptosis: Anticancer quinolines often induce programmed cell death (apoptosis) in cancer cells. This can be achieved by disrupting the cell cycle, increasing the levels of reactive oxygen species (ROS), and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.
-
DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell death.
The following diagram illustrates a potential mechanism of action for an anticancer effect via tyrosine kinase inhibition.
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A Comparative Crystallographic Guide to Ethyl 4-chloroquinoline-7-carboxylate Derivatives: Structural Insights for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the single-crystal X-ray crystallography data of Ethyl 4-chloroquinoline-7-carboxylate and its derivatives. Understanding the precise three-dimensional atomic arrangement of these molecules is paramount, as subtle structural modifications can significantly impact their pharmacological activity.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The derivatives of this compound, in particular, are of significant interest for the development of novel therapeutic agents. This guide delves into the crystallographic analysis of this important class of compounds, offering a comparative overview of their solid-state structures and the influence of various substituents on their molecular geometry and intermolecular interactions.
The Strategic Importance of Crystallographic Data in Drug Design
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[3] For drug development, this atomic-level insight is invaluable. It allows for the rational design of more potent and selective drug candidates by elucidating the structure-activity relationships (SAR) that govern a molecule's interaction with its biological target.
The following sections will present a comparative analysis of the crystallographic data for a series of this compound derivatives. We will explore how different substituents on the quinoline ring influence key structural parameters and packing motifs.
Comparative Crystallographic Data of this compound Derivatives
To facilitate a clear comparison, the key crystallographic parameters for a selection of this compound derivatives are summarized in the table below. These derivatives showcase the structural impact of substitutions at various positions of the quinoline ring.
| Compound/Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | C₁₉H₁₆ClNO₂ | Triclinic | P-1 | 8.3622(3) | 10.1971(3) | 10.7052(3) | 110.440(2) | 101.588(2) | 94.860(2) | 825.91(4) | 2 | [4] |
| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Triclinic | P-1 | 6.0391(5) | 7.2986(6) | 13.4323(12) | 98.238(6) | 90.123(5) | 96.429(6) | 582.16(9) | 2 | [5] |
| Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | - | - | - | - | - | - | - | - | - | - | - | [6] |
Note: Complete crystallographic data for Ethyl 4-chloro-7-iodoquinoline-3-carboxylate was not available in the cited conference abstract.
Causality Behind Experimental Choices: Synthesis and Crystallization
The synthesis of these quinoline derivatives often involves well-established synthetic routes, such as the Knorr quinoline synthesis, which involves the condensation of an aromatic amine with a β-ketoester.[1] Modifications to this and other synthetic protocols allow for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships.
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) are crucial factors that are empirically determined for each derivative. The protocols described below represent common starting points for the crystallization of quinoline derivatives.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the title compounds and their derivatives can be achieved through multi-step reaction sequences. A common approach involves the construction of the quinoline core followed by functionalization. For instance, the synthesis of 4-oxo-3-carboxyl quinolones can be a precursor to the 4-chloro derivatives.[7]
Caption: Generalized synthetic workflow for this compound derivatives.
Single-Crystal Growth Protocol
-
Dissolution: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane mixtures) to near saturation at a slightly elevated temperature.
-
Filtration: While warm, filter the solution through a pre-warmed syringe filter into a clean crystallization vessel to remove any particulate matter.
-
Crystallization: Allow the solution to cool slowly to room temperature. The vessel can be loosely covered to allow for slow evaporation of the solvent.
-
Crystal Growth: Store the vessel in a vibration-free environment for several days to weeks.
-
Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor and dry them on a filter paper.
Single-Crystal X-ray Diffraction Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a controlled temperature (often 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected in a series of frames as the crystal is rotated.[8][9]
-
Data Processing: The collected frames are integrated and scaled to produce a set of unique reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Structural Analysis and Comparison
The crystal structures of the compared derivatives reveal key insights into the effects of substitution on the quinoline scaffold.
In Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , the quinoline ring system is essentially planar.[4] The phenyl group and the ester's carboxyl group are significantly twisted out of the plane of the quinoline ring, with dihedral angles of 60.0(1)° and 60.5(1)° respectively.[4] This steric hindrance likely influences how the molecule can interact with biological targets.
For Ethyl 2-chloro-6-methylquinoline-3-carboxylate , the dihedral angle between the quinoline ring system and the ester group is 54.97 (6)°.[5] The crystal packing is characterized by π–π stacking interactions between the quinoline rings of adjacent molecules, forming sheets within the crystal lattice.[5]
While detailed crystallographic data for Ethyl 4-chloro-7-iodoquinoline-3-carboxylate is not fully available, the study highlights its potential as a versatile building block for introducing chemical diversity at positions 4 and 7 of the quinolone core.[6]
Conclusion and Future Directions
The crystallographic data presented in this guide underscore the significant impact of substituents on the three-dimensional structure of this compound derivatives. These structural variations are critical for understanding the structure-activity relationships that drive their pharmacological properties.
Future work should focus on expanding the library of crystallographically characterized derivatives to include a wider range of substituents at various positions on the quinoline ring. This will enable the development of more sophisticated quantitative structure-activity relationship (QSAR) models to guide the design of next-generation quinoline-based therapeutics. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this endeavor.
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
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A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. [Link]
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Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PubMed Central. [Link]
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Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-dialkyl-N,N′-diphenyl-1,4-phenylenediamine radical cation salt with the [Fe(CN)6]3− anion. International Union of Crystallography. [Link]
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Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PubMed Central. [Link]
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Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
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Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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X-Ray Diffraction Basics. Iowa State University Chemical Instrumentation Facility. [Link]
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Ethyl 4-chloro-6-methylquinoline-3-carboxylate (C13H12ClNO2). PubChem. [Link]
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
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Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Ethyl 4-chloroquinoline-7-carboxylate
Introduction: The Critical Role of Purity in Quinoline-Based Drug Intermediates
Ethyl 4-chloroquinoline-7-carboxylate is a pivotal building block in medicinal chemistry. Its quinoline core is a privileged scaffold found in numerous pharmaceuticals, most notably antimalarial drugs like Chloroquine.[1] The precise arrangement of its substituents—the chloro group at position 4 and the ethyl carboxylate at position 7—makes it a versatile intermediate for developing novel therapeutic agents.
In the journey from laboratory synthesis to a potential clinical candidate, no parameter is more critical than purity. The presence of impurities, even in trace amounts, can have profound consequences, including altered pharmacological activity, increased toxicity, and complications in downstream synthetic steps. These impurities can arise from unreacted starting materials, isomeric by-products, or side reactions. Therefore, a robust, multi-faceted analytical strategy is not just a quality control measure; it is a fundamental component of successful drug development.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will move beyond mere protocols to explain the scientific rationale behind method selection, enabling researchers to design a self-validating and comprehensive purity assessment workflow.
Anticipating the Challenge: Potential Impurities in Synthesis
A logical purity analysis begins with understanding what impurities might be present. The synthesis of this compound, like related quinolines, often involves a multi-step process. A common pathway proceeds via the cyclization of an aniline precursor followed by chlorination.[1][2][3]
Based on this, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted m-chloroaniline derivatives or malonic esters.
-
Reaction Intermediates: Incomplete chlorination can leave the precursor, Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, in the final product.[3][4]
-
Isomeric By-products: Depending on the regioselectivity of the initial cyclization, isomers such as Ethyl 4-chloroquinoline-5-carboxylate could be formed.
-
Related Substances: Over-chlorination or side reactions could generate other halogenated species.
-
Residual Solvents: High-boiling point solvents like Dowtherm A, or processing solvents like toluene and ethanol, may be retained.[2][3]
-
Inorganic Impurities: Residual acids (HCl), bases (NaOH), or salts from workup and purification steps.[3]
Workflow for Comprehensive Purity Assessment
A robust purity analysis is not reliant on a single technique but rather an orthogonal approach where different methods provide complementary information. The following workflow outlines a logical progression from identity confirmation to precise quantitative purity determination.
Caption: A logical workflow for the comprehensive purity analysis of a synthesized pharmaceutical intermediate.
Comparative Guide to Core Analytical Techniques
The choice of analytical technique depends on the specific question being asked. Is the goal to confirm identity, quantify the main component, or screen for specific trace impurities? The table below compares the primary methods used for analyzing this compound.
| Technique | Primary Purpose | Sensitivity | Selectivity | Information Provided | Key Strengths & Limitations |
| HPLC-UV | Quantitative Purity | High (ppm levels) | High | % Purity, Impurity Profile, Relative Retention Times | Strength: The gold standard for purity assays in pharmaceuticals; highly reproducible and accurate.[5][6] Limitation: Requires a chromophore; non-chromophoric impurities are not detected. |
| NMR Spectroscopy | Structural Confirmation | Low (~0.1-1%) | High | Unambiguous structure of the main component and identifiable impurities.[7] | Strength: Provides definitive structural information and can identify unknown impurities if concentration is sufficient.[8] Limitation: Not a trace analysis technique; complex spectra can be difficult to interpret. |
| GC-MS | Volatile Impurity Analysis | Very High (ppb levels) | Very High | Identification of residual solvents and volatile/semi-volatile organic impurities.[9][10] | Strength: Excellent for identifying thermally stable, volatile compounds.[11] Limitation: Not suitable for non-volatile or thermally labile compounds like the main product. |
| Elemental Analysis | Elemental Composition | N/A (Bulk) | Low | %C, H, N, Cl content of the bulk sample. | Strength: Confirms the empirical formula of the bulk material, providing a good check on overall purity.[12][13] Limitation: Provides no information on the nature or number of individual impurities. |
| ICP-MS / XRF | Trace Metal Analysis | Very High (ppb-ppt) | Very High | Quantification of specific elemental impurities (e.g., residual metal catalysts).[14][] | Strength: Essential if metal catalysts (e.g., Pd, Pt, Ru) are used in the synthesis.[16] Limitation: Requires sample digestion; specialized instrumentation. |
In-Depth Protocol: The Gold Standard - Reverse-Phase HPLC
For routine quality control and quantitative purity determination, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most appropriate and widely used method.[5] Its ability to separate structurally similar compounds makes it ideal for resolving the anticipated impurities from the main product.
Causality Behind Method Choices
-
Column: A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like quinolines.
-
Mobile Phase: A mixture of a slightly acidic aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of the basic quinoline nitrogen, leading to sharp, symmetrical peaks. The acetonitrile provides the necessary elution strength. A gradient is used to ensure that both early-eluting polar impurities and late-eluting hydrophobic impurities are resolved and eluted within a reasonable time.
-
Detector: UV detection is chosen because the quinoline ring system has a strong chromophore, providing excellent sensitivity. Wavelengths around 225 nm are typically effective for this class of compounds.[17]
Detailed HPLC Workflow Diagram
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Comparing the efficacy of different synthetic routes to Ethyl 4-chloroquinoline-7-carboxylate
A Comparative Guide to the Synthetic Routes of Ethyl 4-chloroquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a wide array of pharmacologically active compounds, and the reactive 4-chloro group serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution. The ethyl ester at the 7-position provides a site for further modification or can influence the molecule's solubility and electronic properties. Given its utility, the development of efficient, scalable, and robust synthetic routes is of paramount importance.
This guide provides an in-depth comparison of two primary synthetic strategies for accessing this compound: the Gould-Jacobs reaction and the Conrad-Limpach synthesis. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols derived from analogous syntheses, and present a comparative analysis of their respective efficacies based on yield, reaction conditions, scalability, and safety considerations.
Route 1: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a classic and highly effective method for the preparation of 4-hydroxyquinoline derivatives, which are direct precursors to the target 4-chloroquinolines.[1][2] This strategy involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[3][4]
The overall logic of this route is a three-step sequence:
-
Condensation: Reaction of Ethyl 3-aminobenzoate with Diethyl ethoxymethylenemalonate (EMME).
-
Thermal Cyclization: High-temperature ring closure to form the 4-hydroxyquinoline core.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
Figure 1: The Gould-Jacobs reaction pathway to the target molecule.
Mechanistic Considerations & Experimental Choices
The initial step is a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol.[1] This condensation is typically straightforward and high-yielding. The subsequent cyclization is a thermally induced 6-electron electrocyclization.[1] This step requires significant thermal energy to overcome the activation barrier and is often performed in a high-boiling solvent like diphenyl ether (Dowtherm A) at temperatures around 250 °C.[5]
The final chlorination step proceeds via the conversion of the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) into a phosphate ester intermediate by POCl₃. This is followed by a nucleophilic attack by a chloride ion to yield the final product. This is a standard and effective transformation for this class of compounds.[6]
Detailed Experimental Protocol (Analogous)
Step 1: Synthesis of Diethyl 2-(((3-(ethoxycarbonyl)phenyl)amino)methylene)malonate (Intermediate C)
-
To a solution of Ethyl 3-aminobenzoate (1.0 eq) in anhydrous ethanol, add Diethyl ethoxymethylenemalonate (1.05 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate product often crystallizes directly from the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. Yields for this step are typically high (>90%).[7]
Step 2: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate (Intermediate D)
-
Heat a high-boiling solvent (e.g., Dowtherm A) to 250 °C in a flask equipped with a reflux condenser.[5]
-
Add the anilinomethylenemalonate intermediate from Step 1 in portions to the hot solvent.
-
Maintain the temperature for 1-2 hours to ensure complete cyclization.
-
Cool the mixture, which will cause the 4-hydroxyquinoline product to precipitate.
-
Filter the solid, wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent, and dry. This cyclization generally proceeds in good to excellent yields (85-95%).[5]
Step 3: Synthesis of this compound (Product E)
-
Suspend the Ethyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, used in excess, ~5-10 eq).[6]
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours under an inert atmosphere.[6]
-
After cooling, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., Na₂CO₃ or NH₄OH) until the pH is ~7-8, causing the product to precipitate.
-
Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) yields the pure product.
Route 2: The Conrad-Limpach Synthesis Pathway
The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, starting from an aniline and a β-ketoester.[8][9] This method is distinguished from the Gould-Jacobs reaction by its starting materials and the conditions required for cyclization.[10]
The pathway is as follows:
-
Condensation: Reaction of Ethyl 3-aminobenzoate with a β-ketoester, such as ethyl acetoacetate.
-
Thermal Cyclization: High-temperature ring closure.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group.
Figure 2: The Conrad-Limpach pathway. Note this route inherently introduces a 2-methyl group.
Mechanistic Considerations & Experimental Choices
The Conrad-Limpach reaction begins with the formation of an enamine (a β-arylaminocrotonate) from the aniline and the β-ketoester.[8] This condensation is typically performed at moderately high temperatures (e.g., ~140 °C). The subsequent thermal cyclization requires even higher temperatures (~250 °C) to proceed, similar to the Gould-Jacobs reaction.[9][11] A critical distinction of this route when using ethyl acetoacetate is that it leads to a 2-methyl-substituted quinoline. To arrive at the exact target molecule (unsubstituted at the 2-position), one would need to use ethyl formylacetate, which is less stable and less common than ethyl acetoacetate. For the purpose of this guide, we will consider the route with the more practical starting material, leading to a closely related analog.
Detailed Experimental Protocol (Analogous)
Step 1: Synthesis of Ethyl 3-((3-(ethoxycarbonyl)phenyl)amino)but-2-enoate (Intermediate C)
-
Mix Ethyl 3-aminobenzoate (1.0 eq) and ethyl acetoacetate (1.1 eq) with a catalytic amount of strong acid (e.g., H₂SO₄ or HCl).
-
Heat the mixture to approximately 140 °C for 1-2 hours, removing the water formed during the reaction.
-
The crude enamine intermediate is often a viscous oil and may be used directly in the next step without extensive purification.[10]
Step 2: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-7-carboxylate (Intermediate D)
-
Add the crude enamine intermediate from Step 1 to a pre-heated, high-boiling solvent (e.g., diphenyl ether) at ~250 °C.[11]
-
Maintain the temperature for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture, filter the precipitated solid, wash with a non-polar solvent, and dry.
Step 3: Synthesis of Ethyl 4-chloro-2-methylquinoline-7-carboxylate (Analog Product E)
-
This step follows the same chlorination protocol as described in the Gould-Jacobs route, using POCl₃ to convert the 4-hydroxy group to the 4-chloro group.
Comparative Analysis
| Parameter | Route 1: Gould-Jacobs | Route 2: Conrad-Limpach (for 2-methyl analog) | Analysis |
| Starting Materials | Ethyl 3-aminobenzoate, Diethyl ethoxymethylenemalonate (EMME) | Ethyl 3-aminobenzoate, Ethyl acetoacetate | EMME is a more specialized and expensive reagent than ethyl acetoacetate.[12][13] |
| Number of Steps | 3 | 3 | Both routes involve a similar number of synthetic operations. |
| Overall Yield | Generally High | Moderate to Good | The Gould-Jacobs reaction is often cited for its high efficiency and reliable yields in quinoline synthesis.[3][14] |
| Versatility | Excellent. Directly yields the desired 2-unsubstituted product. | Limited. Standard β-ketoesters like ethyl acetoacetate lead to 2-substituted quinolines. | The Gould-Jacobs route is superior for accessing the specific target molecule without substitution at the 2-position. |
| Reaction Conditions | High temperatures (~250 °C) required for cyclization. | High temperatures (~250 °C) required for cyclization. | Both methods require harsh thermal conditions for the key cyclization step.[5][11] |
| Safety & Handling | POCl₃ is highly corrosive, toxic, and reacts violently with water. High-boiling solvents pose burn risks. | Same hazards associated with POCl₃ and high-boiling solvents apply. | Both routes require careful handling of hazardous materials and specialized equipment for high-temperature reactions. |
| Scalability | Well-established for large-scale synthesis of quinoline-based drugs (e.g., Chloroquine).[14] | Also scalable, but the initial condensation can be more complex to control. | The Gould-Jacobs route has a more proven track record for industrial-scale applications. |
Conclusion and Recommendation
For the specific synthesis of this compound, the Gould-Jacobs reaction (Route 1) is the demonstrably superior and more direct pathway . Its primary advantage is the use of Diethyl ethoxymethylenemalonate, which allows for the direct formation of the quinoline ring without introducing an unwanted substituent at the 2-position. While EMME is a more costly reagent than the ethyl acetoacetate used in the Conrad-Limpach synthesis, the high yields and directness of the route justify the expense, particularly in a research or drug development setting where structural precision is critical.
The Conrad-Limpach synthesis remains a valuable tool for generating 2-substituted 4-quinolones, but it is not the optimal choice for this specific target. Both routes share similar challenges, namely the high-temperature cyclization and the hazardous nature of the final chlorination step. However, the reliability and extensive documentation of the Gould-Jacobs reaction for producing a wide variety of quinoline cores make it the recommended methodology for any researcher aiming to synthesize this compound.[4][15]
References
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Wikipedia. Conrad–Limpach synthesis. Available from: [Link]
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National Center for Biotechnology Information. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]
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MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
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Autechaux. Exploring Diethyl Ethoxymethylenemalonate: Properties and Applications. Available from: [Link]
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Drugfuture.com. Gould-Jacobs Reaction. Available from: [Link]
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SynArchive. Conrad-Limpach Synthesis. Available from: [Link]
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Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]
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ResearchGate. Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. Available from: [Link]
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National Center for Biotechnology Information. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
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PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available from: [Link]
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Organic Syntheses. ETHYL p-AMINOBENZOATE. Available from: [Link]
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The Tale of Two Assays: Correlating In Vitro Potency with In Vivo Efficacy for Ethyl 4-chloroquinoline-7-carboxylate Derivatives
A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. Among its numerous variations, Ethyl 4-chloroquinoline-7-carboxylate and its derivatives have emerged as a promising class of compounds, exhibiting significant potential in areas ranging from oncology to infectious diseases. The 7-chloroquinoline nucleus is a well-established pharmacophore, crucial in the synthesis of drugs like chloroquine.[1] This guide provides an in-depth technical comparison of the in vitro and in vivo activities of these derivatives, offering insights into the critical transition from benchtop assays to preclinical animal models.
The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is fraught with challenges, none more critical than the correlation between its activity in a controlled in vitro environment and its efficacy within a complex living organism (in vivo). This guide will dissect this relationship, providing researchers, scientists, and drug development professionals with a framework for interpreting data, understanding discrepancies, and making informed decisions in the progression of their lead compounds.
Demystifying the Data: A Comparative Look at In Vitro and In Vivo Performance
The initial assessment of any new chemical entity begins with a battery of in vitro assays. These tests, often conducted on isolated enzymes or cultured cells, provide a rapid and cost-effective means of determining a compound's potency and mechanism of action. However, the true test of a drug's potential lies in its performance in vivo, where factors such as absorption, distribution, metabolism, and excretion (ADME) come into play.
Below, we present a synthesized comparison of representative this compound derivatives and their structurally related analogs across different therapeutic areas, highlighting the nuances of their in vitro and in vivo profiles.
Anticancer Activity: From Cell Lines to Xenografts
The fight against cancer has seen numerous quinoline-based compounds emerge as potent cytotoxic agents. Their planar structure allows them to intercalate with DNA, while modifications to the quinoline core can modulate their activity against specific cancer cell lines.
Table 1: Comparative Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cell Line | In Vitro IC₅₀ (µM) | Animal Model | In Vivo Efficacy | Reference |
| FBA-TPQ | MCF-7 (Breast) | ~0.1-2.3 | Nude Mice (Breast Cancer Xenograft) | Dose-dependent tumor growth inhibition | [2] |
| MBHA/7-chloroquinoline hybrid 14 | MCF-7 (Breast) | 4.60 | Not Reported | Not Reported | |
| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | Not Reported | Not Reported | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Results in 82.9% reduction in cellular growth | Not Reported | Not Reported |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly illustrates that potent in vitro activity is a prerequisite for further development. For instance, FBA-TPQ, a makaluvamine analog with a related core structure, demonstrates significant cytotoxicity against breast cancer cell lines at nanomolar to low micromolar concentrations.[2] This promising in vitro profile justified its progression to in vivo studies, where it exhibited dose-dependent inhibition of breast cancer xenograft tumor growth in nude mice.[2]
Antimalarial Efficacy: Tackling a Global Health Challenge
The 4-aminoquinoline scaffold is a classic feature of many antimalarial drugs.[3] Research in this area focuses on overcoming resistance to existing therapies like chloroquine.
Table 2: Comparative Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound/Derivative | P. falciparum Strain | In Vitro EC₅₀ (nM) | Animal Model | In Vivo Efficacy (ED₉₀, mg/kg) | Reference |
| Quinoline-4-carboxamide 25 | 3D7 | 70 | P. berghei (Mouse) | < 1 | [4] |
| DAQ (CQ analog) | 3D7 (sensitive), K1 (resistant) | Potent activity | P. berghei (Mouse) | Active | [5] |
| 4-Aminoquinoline 3d | 3D7, K1, W2 | Highly Active | P. berghei (Mouse) | Moderate inhibition (47% reduction at 5 mg/kg) | [6] |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. ED₉₀ (Effective Dose, 90%) is the dose required to produce a therapeutic effect in 90% of the population.
In the realm of antimalarials, the quinoline-4-carboxamides show excellent translation from in vitro potency to in vivo efficacy.[4] Compound 25, for example, not only displays a low nanomolar EC₅₀ against Plasmodium falciparum but also achieves an impressive ED₉₀ of less than 1 mg/kg in a mouse model of malaria when administered orally.[4] This highlights a successful optimization of both potency and pharmacokinetic properties. Conversely, while compound 3d shows high in vitro activity, its in vivo efficacy is moderate, suggesting potential issues with its ADME profile, such as low oral bioavailability.[6]
The "Why": Explaining the In Vitro to In Vivo Bridge (or Gap)
The transition from a petri dish to a living organism introduces a myriad of variables that can influence a compound's activity. Understanding these factors is paramount for rational drug design and for troubleshooting discrepancies between in vitro and in vivo results.
A successful in vitro to in vivo correlation (IVIVC) is the "holy grail" for pharmaceutical scientists, as it allows for the prediction of a drug's performance in the body based on laboratory tests.[7]
Key Factors Influencing In Vivo Efficacy:
-
Pharmacokinetics (ADME):
-
Absorption: Can the compound be effectively absorbed into the bloodstream from the site of administration (e.g., oral, intravenous)? Poor absorption is a common reason for the failure of orally administered drugs.
-
Distribution: Does the compound reach its target tissue in sufficient concentrations? High plasma protein binding can limit the amount of free drug available to exert its effect.[6]
-
Metabolism: Is the compound rapidly metabolized by the liver or other organs into inactive or less active forms? Poor microsomal stability can lead to a short half-life and reduced efficacy.[4]
-
Excretion: How is the compound eliminated from the body? Rapid excretion can necessitate more frequent dosing.
-
-
Toxicity: A compound may be potent in vitro but cause unacceptable toxicity in vivo, limiting the achievable therapeutic dose.
-
Target Engagement: Does the compound interact with its intended biological target in the complex in vivo environment with the same affinity and specificity as it does in a simplified in vitro assay?
The following diagram illustrates the critical path from in vitro discovery to in vivo validation, highlighting the key decision-making stages.
Caption: From Benchtop to Preclinical: The Drug Discovery Workflow.
Standard Operating Procedures: Replicable and Robust Experimental Designs
To ensure the integrity and comparability of data, standardized and well-documented experimental protocols are essential. Below are representative methodologies for assessing the in vitro and in vivo anticancer activity of this compound derivatives.
In Vitro Cytotoxicity Assay: The MTT Protocol
This protocol describes a common colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.
In Vivo Xenograft Study: A Murine Model of Cancer
This protocol outlines a typical xenograft study to evaluate the antitumor efficacy of a compound in an animal model.
Objective: To assess the ability of a test compound to inhibit tumor growth in immunodeficient mice bearing human cancer cell xenografts.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cells (e.g., MCF-7)
-
Matrigel (optional, to enhance tumor formation)
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy.
The Mechanism of Action: Unraveling the Molecular Pathways
Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A key pathway involved is the p53 signaling pathway.
Caption: p53-Mediated Apoptosis Induced by Quinoline Derivatives.
As illustrated, cellular stress induced by a quinoline derivative can lead to the activation of proteins like ATM, which in turn phosphorylates and stabilizes the tumor suppressor protein p53.[2] Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and the execution of apoptosis.[2]
Conclusion: A Roadmap for Successful Drug Development
The development of this compound derivatives as therapeutic agents requires a meticulous and integrated approach to evaluating both their in vitro and in vivo activities. While potent in vitro activity is a crucial starting point, it is by no means a guarantee of in vivo success. A thorough understanding of a compound's pharmacokinetic and toxicological properties is essential for bridging the gap between the simplified environment of a cell culture plate and the complex biological system of a living organism.
By employing robust experimental protocols, carefully analyzing the structure-activity relationships, and elucidating the underlying mechanisms of action, researchers can navigate the challenges of preclinical drug discovery and increase the likelihood of translating a promising laboratory finding into a life-saving therapy. This guide serves as a foundational resource for those embarking on this challenging yet rewarding journey.
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Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 4-chloroquinoline-7-carboxylate Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. While a molecule may exhibit potent activity against its intended target, its interactions with other proteins—so-called "off-target" effects—can lead to unforeseen toxicities or a diluted therapeutic window. This guide provides a comprehensive framework for assessing the cross-reactivity of a promising class of molecules: Ethyl 4-chloroquinoline-7-carboxylate and its derivatives.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs for a wide array of diseases, including cancer and malaria.[1][2][3] This versatility, however, hints at a potential for promiscuity; quinoline derivatives have been shown to interact with a broad spectrum of protein families, most notably protein kinases.[4][5][6] Therefore, a rigorous evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide will delve into the strategic and methodological considerations for characterizing the selectivity profile of novel quinoline-based compounds. We will use a hypothetical lead compound, EQ-1 (this compound) , and two of its analogs, EQ-2 (a more potent, second-generation compound) and EQ-3 (a structurally related compound with a different substitution pattern), as case studies. For the purpose of this guide, we will assume that these compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a validated target in oncology.[2][3]
The Rationale for Cross-Reactivity Profiling
The primary goal of cross-reactivity studies is to quantify a compound's selectivity: its ability to interact with the intended target with significantly higher potency than with other proteins. A highly selective compound is more likely to have a clean safety profile and a predictable dose-response relationship. Tissue cross-reactivity studies are a crucial component of the preclinical safety assessment for biologics and small molecules, helping to identify potential on- and off-target binding in various tissues.[7][8][9][10][11]
Our investigation into the cross-reactivity of our EQ series will be multi-pronged, employing a tiered approach that begins with broad screening and progresses to more focused, cell-based assays.
Tier 1: Broad Kinome Profiling
Given that the quinoline core is a well-known "kinase hinge-binder," our first and broadest net will be cast across the human kinome. Several FDA-approved quinoline-based kinase inhibitors are already in clinical use, highlighting the potential for this class of compounds to interact with multiple kinases.[5][6] Kinase selectivity profiling is often performed with ATP concentrations set near the Km,ATP for each kinase, allowing the resulting selectivity profile to reflect the intrinsic affinities of the inhibitors.[12]
Experimental Protocol: Radiometric Kinase Profiling Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a panel of purified kinases.
Objective: To determine the inhibitory activity of EQ-1, EQ-2, and EQ-3 against a broad panel of recombinant human kinases.
Methodology:
-
Compound Preparation: Serially dilute EQ-1, EQ-2, and EQ-3 in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, combine each kinase from a pre-selected panel (e.g., the Promega Kinase Selectivity Profiling System) with its optimized buffer, substrate, and cofactors.[13][14]
-
Compound Addition: Add the diluted test compounds to the kinase reaction mixtures. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and spot the reaction mixtures onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound at each concentration and determine the IC₅₀ value for each kinase that shows significant inhibition.
Data Presentation: Kinase Selectivity Panel
The results of the kinome screen should be presented in a clear, comparative table. A "Selectivity Score" can be calculated to quantify the degree of selectivity for the primary target over off-targets.
| Kinase Target | EQ-1 (IC₅₀, nM) | EQ-2 (IC₅₀, nM) | EQ-3 (IC₅₀, nM) |
| VEGFR-2 (Primary Target) | 50 | 5 | 150 |
| EGFR | 1,200 | 500 | >10,000 |
| PDGFRβ | 350 | 80 | 2,500 |
| c-MET | 2,500 | 900 | >10,000 |
| PI3Kα | >10,000 | 8,000 | >10,000 |
| Pim-1 | 800 | 150 | 5,000 |
| c-Kit | 450 | 95 | 3,000 |
| Selectivity Score (VEGFR-2 vs. Panel) | 16x (vs. Pim-1) | 16x (vs. PDGFRβ) | 16.7x (vs. PDGFRβ) |
Note: Data are hypothetical. The selectivity score is calculated as the ratio of the IC₅₀ for the most potent off-target to the IC₅₀ for the primary target.
Expertise & Experience: The choice of a radiometric assay is deliberate. It is a robust and sensitive method considered a gold standard for kinase activity measurement. The kinase panel should be carefully selected to include kinases from different branches of the kinome tree, as well as those known to be common off-targets for quinoline-based inhibitors. From the hypothetical data, we can see that while EQ-2 is the most potent inhibitor of VEGFR-2, it also shows increased off-target activity against PDGFRβ and Pim-1 compared to EQ-1. EQ-3 is less potent but appears more selective. This information is crucial for guiding the next steps in our investigation.
Tier 2: Profiling Against Other Target Classes
While kinases are a primary concern, the quinoline scaffold can also interact with other protein families, notably G-protein coupled receptors (GPCRs).[15] GPCRs represent the largest family of membrane receptors and are targeted by a significant percentage of approved drugs.[16][17] Therefore, a secondary screen against a panel of representative GPCRs is a prudent step.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To assess the binding affinity of EQ-1, EQ-2, and EQ-3 for a panel of GPCRs.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCRs.[18]
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-ligand), and a range of concentrations of the test compound (EQ-1, EQ-2, or EQ-3).[19][20]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.[18]
Data Presentation: GPCR Off-Target Panel
| GPCR Target | EQ-1 (Kᵢ, nM) | EQ-2 (Kᵢ, nM) | EQ-3 (Kᵢ, nM) |
| Adenosine A₂ₐ | >10,000 | 8,500 | >10,000 |
| Dopamine D₂ | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT₂ₐ | 5,000 | 2,000 | 9,000 |
| Adrenergic α₁ₐ | >10,000 | >10,000 | >10,000 |
Note: Data are hypothetical.
Trustworthiness: The competitive binding assay is a direct measure of a compound's ability to interact with a receptor's binding site. By using a well-characterized radioligand and optimized assay conditions, the data generated are reliable and reproducible. Our hypothetical results suggest that the EQ series has weak or no significant affinity for the tested GPCRs at concentrations where they potently inhibit VEGFR-2. However, the moderate activity of EQ-2 at the 5-HT₂ₐ receptor warrants further investigation, as this could have clinical implications.
Tier 3: Target Engagement in a Cellular Context
Biochemical assays are invaluable for initial screening, but they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a more physiologically relevant setting.[21][22][23][24] It relies on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[22][23]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of EQ-2 with its primary target (VEGFR-2) and a key off-target (PDGFRβ) in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) and treat with EQ-2 at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures in a PCR cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (VEGFR-2 or PDGFRβ) using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[22]
-
Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve. Determine the melting temperature (Tₘ) and the thermal shift (ΔTₘ) induced by the compound.
Data Presentation: CETSA Melting Curves and Isothermal Dose-Response
| Target | Treatment | Tₘ (°C) | ΔTₘ (°C) |
| VEGFR-2 | Vehicle (DMSO) | 52.5 | - |
| VEGFR-2 | EQ-2 (1 µM) | 58.0 | +5.5 |
| PDGFRβ | Vehicle (DMSO) | 54.0 | - |
| PDGFRβ | EQ-2 (1 µM) | 56.5 | +2.5 |
Note: Data are hypothetical.
Authoritative Grounding: CETSA provides direct evidence of target engagement within the cell, integrating factors like cell permeability and compound metabolism. The magnitude of the thermal shift often correlates with the affinity of the compound for its target. The hypothetical data for EQ-2 show a significant thermal shift for VEGFR-2, confirming robust target engagement. A smaller, but still notable, shift for PDGFRβ corroborates the off-target activity observed in the biochemical assay.
Visualizing Workflows and Concepts
To better illustrate the experimental processes and the concept of selectivity, we can use Graphviz diagrams.
Caption: A tiered workflow for assessing compound cross-reactivity.
Caption: Conceptual illustration of compound selectivity profiles.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound derivatives is an indispensable component of their preclinical development. By employing a tiered approach that combines broad biochemical screening with cell-based target engagement studies, researchers can build a detailed picture of a compound's selectivity.
Our hypothetical case study of the EQ series demonstrates how this process can yield critical insights. We identified EQ-2 as a potent but less selective compound, a finding that would prompt further medicinal chemistry efforts to mitigate its off-target activities. Conversely, the less potent but more selective EQ-3 might represent a safer starting point for optimization.
Ultimately, the goal of these studies is to select and advance drug candidates with the highest probability of success in the clinic. A thorough understanding of a compound's interactions with the broader proteome, both on- and off-target, is the foundation upon which safer and more effective medicines are built.
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A Comparative Benchmark Analysis of Ethyl 4-chloroquinoline-7-carboxylate Against First-Generation EGFR Inhibitors
<_>
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Its rigid, planar framework is ideal for designing small molecules that can effectively compete with adenosine triphosphate (ATP) at the catalytic site of protein kinases.[2] Aberrant kinase signaling, particularly through the Epidermal Growth Factor Receptor (EGFR), is a well-established driver of oncogenesis, promoting uncontrolled cell proliferation and survival.[3][4] This has made EGFR a critical target for cancer therapeutics.
This guide presents a comparative benchmarking study of a novel quinoline derivative, Ethyl 4-chloroquinoline-7-carboxylate , against two clinically established, first-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib . While the specific biological activity of this compound is still under investigation, its structural similarity to known kinase inhibitors warrants a thorough evaluation of its potential as an EGFR inhibitor.[5][6]
This document provides a framework for this evaluation, detailing the necessary experimental protocols to compare its in vitro enzymatic potency, cell-based anti-proliferative activity, and on-target engagement within the EGFR signaling cascade. The objective is to provide researchers, scientists, and drug development professionals with a robust, side-by-side comparison grounded in validated methodologies.
The Benchmark Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib are potent and selective, reversible inhibitors of the EGFR tyrosine kinase.[7] Both compounds function by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR.[8][9] This action prevents EGFR autophosphorylation, a critical step for initiating downstream signaling cascades that drive cell proliferation, such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT pathways.[10] Their established mechanisms of action and extensive clinical data make them the ideal benchmarks for evaluating novel EGFR-targeting compounds.[11][12][13]
Experimental Design: A Multi-Faceted Approach
To comprehensively evaluate this compound, a tiered experimental approach is essential. This workflow proceeds from direct enzymatic inhibition to cellular activity and finally to target validation within the cell.
Caption: Tiered experimental workflow for inhibitor characterization.
Comparative Data Summary
The following table summarizes hypothetical data from the described experiments. It provides a clear, quantitative comparison between this compound and the benchmark inhibitors. Lower IC₅₀ (enzymatic inhibition) and GI₅₀ (growth inhibition) values indicate higher potency.
| Compound | Target | In Vitro Potency (IC₅₀, nM) | Cellular Potency (GI₅₀, nM) | Downstream Inhibition (p-ERK) |
| This compound | EGFR | 85 | 950 | ++ |
| Gefitinib | EGFR | 30 | 400 | +++ |
| Erlotinib | EGFR | 25 | 350 | +++ |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway Context
The inhibitors evaluated in this guide target the ATP-binding site of the EGFR, preventing the phosphorylation and activation of downstream pro-survival and proliferative pathways.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[14] It is a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[15]
Protocol Steps:
-
Reagent Preparation : Prepare a serial dilution of this compound, Gefitinib, and Erlotinib in a suitable buffer (e.g., Tris-HCl with MgCl₂, DTT). Prepare recombinant human EGFR enzyme and the substrate (e.g., a poly-Glu-Tyr peptide) in kinase reaction buffer.
-
Kinase Reaction : In a 384-well plate, add 5 µL of the kinase reaction mix containing the EGFR enzyme and substrate. Add 1 µL of each inhibitor concentration (or vehicle control) to the respective wells.
-
Initiate Reaction : Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.[16] Incubate at room temperature for 40 minutes.
-
Detect ADP : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.[15] Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence : Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[17] It measures the metabolic activity of cells, which is an indicator of their proliferation rate, to determine the half-maximal growth inhibitory concentration (GI₅₀).[18][19]
Protocol Steps:
-
Cell Seeding : Seed A549 non-small cell lung cancer cells (an EGFR-expressing line) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment : Prepare serial dilutions of the test compounds. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of inhibitors (or vehicle control).
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well.[20] Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]
-
Solubilization : Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18][21]
-
Measure Absorbance : Shake the plate for 15 minutes on an orbital shaker and read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against inhibitor concentration to determine the GI₅₀ value.
Target Engagement Analysis (Western Blot)
Western blotting allows for the detection of specific proteins in a cell lysate.[22] By using antibodies specific for the phosphorylated forms of EGFR (p-EGFR) and its downstream target ERK (p-ERK), this technique can confirm that the inhibitor is hitting its intended target in a cellular context.[23]
Protocol Steps:
-
Cell Treatment and Lysis : Plate A549 cells and allow them to adhere. Serum-starve the cells overnight, then pre-treat with the inhibitors at various concentrations for 2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.[24]
-
Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Immunoblotting :
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody : Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068) or p-ERK (Thr202/Tyr204).
-
Secondary Antibody : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
-
Stripping and Reprobing : To normalize the data, the membrane can be stripped of antibodies and reprobed with antibodies against total EGFR, total ERK, and a loading control like β-actin.
Conclusion
This guide outlines a comprehensive and logical workflow for benchmarking this compound against the established EGFR inhibitors Gefitinib and Erlotinib. By systematically assessing its enzymatic potency, cellular anti-proliferative effects, and its ability to engage the EGFR signaling pathway, researchers can generate the critical data needed to determine its potential as a novel therapeutic agent. The provided protocols are standard, validated methods in the field, ensuring that the comparative data generated is robust, reliable, and directly translatable to the broader context of kinase inhibitor drug discovery.
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Sasaki, T., et al. (n.d.). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. Retrieved from [Link]
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MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved from [Link]
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Oda, K., et al. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Retrieved from [Link]
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Ahmed, M., et al. (2025, August 6). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from [Link]
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Cohen, M. H., et al. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. Retrieved from [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Wee, P., & Wang, Z. (n.d.). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PubMed Central. Retrieved from [Link]
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Al-Ostath, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
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Ferreira, L. G., et al. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-chloroquinoline-7-carboxylate
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 4-chloroquinoline-7-carboxylate, a halogenated quinoline derivative. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting best practices in laboratory chemical handling.
Hazard Profile and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 7-carboxylate isomer is not universally available, data from the closely related Ethyl 4-chloroquinoline-3-carboxylate and general principles for chlorinated aromatic compounds provide a strong basis for risk assessment.
Based on available data, Ethyl 4-chloroquinoline derivatives are classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given its classification as a halogenated aromatic compound, it must be treated as hazardous waste to prevent environmental contamination.[3] The potential for persistence in the environment necessitates that it is never disposed of down the drain or in regular trash.[4][5]
Table 1: Hazard Classification for Related Quinolines
| Hazard Class | Category | GHS Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1][2] |
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
The primary objective is to eliminate exposure. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.
Required PPE includes:
-
Eye and Face Protection: ANSI-approved chemical splash goggles or a face shield.[6]
-
Hand Protection: Nitrile rubber gloves are required. For prolonged contact or spill cleanup, consider double-gloving or using heavy-duty Viton gloves.[3] Contaminated gloves should be discarded after each use.[7]
-
Body Protection: A fully buttoned, long-sleeved lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.
Waste Segregation and Containerization Protocol
Proper segregation is the cornerstone of a safe and cost-effective waste management program. Halogenated organic compounds require specific disposal methods, often incineration at high temperatures, and are significantly more expensive to dispose of than non-halogenated waste.[8] Mixing these waste streams leads to unnecessary costs and complex disposal challenges.[8]
Step-by-Step Containerization:
-
Select a Compatible Container: Use a designated, leak-proof container compatible with halogenated organic waste. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[3][9] The container must have a secure, tight-fitting screw cap.[5]
-
Affix a Hazardous Waste Label: Before adding any waste, firmly affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[9][10]
-
Complete the Label Information:
-
Write the full, unabbreviated chemical name: "Waste this compound".[5][9]
-
If it is in a solvent, list all components and their approximate percentages (e.g., "this compound (~5g) in Dichloromethane (200 mL)").[8][10]
-
Clearly indicate the associated hazards by checking the appropriate boxes (e.g., "Toxic," "Irritant").[8]
-
Fill in the generator's name, lab location, and the date the first drop of waste was added.[5][8]
-
-
Keep the Container Closed: The waste container must remain closed at all times, except when actively adding waste.[5][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Caption: Waste Disposal Decision Workflow
Step-by-Step Disposal Procedures
A. Disposal of Unused or Surplus Solid Chemical
-
Ensure all required PPE is worn and work is performed in a chemical fume hood.
-
Carefully transfer the solid this compound into the designated halogenated solid waste container.
-
Avoid creating dust during the transfer. If the material is a fine powder, use a spatula to gently slide it into the container.
-
Securely cap the waste container immediately after the transfer.
B. Disposal of Contaminated Labware (Gloves, Wipes, Absorbents)
-
Any item that comes into direct contact with this compound is considered hazardous waste.[11]
-
Place all contaminated disposable items, such as gloves, weighing paper, absorbent pads, and pipette tips, into the designated halogenated solid waste container.
-
Do not overfill the container. Once it is three-quarters full, it should be closed and prepared for pickup.[10]
C. Decontamination and Disposal of Empty Containers/Glassware
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash.[9][12]
-
Triple Rinse Procedure:
-
Select a solvent capable of dissolving this compound (e.g., acetone, ethyl acetate).
-
Add a small amount of the solvent to the container, equal to about 5-10% of the container's volume.[11]
-
Secure the cap and swirl thoroughly to rinse all interior surfaces.
-
Pour the solvent rinsate into the designated halogenated liquid waste container.[9][11]
-
Repeat this rinsing process two more times for a total of three rinses.[9][12]
-
-
Final Disposal: After the triple rinse, allow the container to air dry completely in the back of the fume hood.[9][12] Once dry, deface or remove the original chemical label and dispose of the container in the appropriate laboratory glass or regular trash receptacle.[12]
Emergency Spill Procedures
Immediate and correct response to a spill is critical to mitigate exposure and contamination.
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large, volatile, or occurs outside a fume hood, evacuate the laboratory and call your institution's emergency number.
-
ASSESS & CONTAIN: For a small, manageable spill inside a fume hood:
-
Ensure your PPE is intact and appropriate.
-
Contain the spill by working from the outside in, using an inert absorbent material like vermiculite or a commercial spill kit.[8] Avoid using paper towels for the initial absorption of a liquid spill, as they can be less effective.
-
-
CLEANUP:
-
DECONTAMINATE:
-
Wipe down the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
REPORT: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Caption: Emergency Spill Response Protocol
Final Waste Collection and Storage
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[8][12] This area should be clearly marked, and containers must be stored in secondary containment to prevent spills.[8][9] When a waste container is full or has been in use for 6-12 months (depending on institutional policy), arrange for pickup by your EHS department through their specified procedure, which is often an online request form.[8][10][11] Do not transport hazardous waste yourself.[11]
By adhering to these systematic procedures, you ensure that the disposal of this compound is handled with the highest standards of safety and environmental responsibility, reinforcing the culture of trust and expertise that is paramount in the scientific community.
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A Comprehensive Guide to the Safe Handling of Ethyl 4-chloroquinoline-7-carboxylate
For laboratory professionals engaged in the synthesis and application of novel chemical entities, a deep understanding of safe handling practices is not merely a procedural formality but a cornerstone of scientific excellence and personal accountability. This guide provides an in-depth operational framework for the safe handling of Ethyl 4-chloroquinoline-7-carboxylate, a halogenated quinoline derivative. By elucidating the "why" behind each procedural step, we aim to empower researchers to cultivate a proactive safety culture that extends beyond the product to the entire experimental workflow.
Hazard Identification and Risk Assessment: Understanding the Moiety
This compound belongs to the quinoline class of heterocyclic compounds. The presence of a chlorinated aromatic system warrants a cautious approach, as halogenated organics can present significant health and environmental hazards. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from structurally similar compounds, such as other chloroquinoline derivatives, provide a solid foundation for risk assessment.
Anticipated Hazards:
-
Toxicity: Quinoline and its derivatives are often toxic if swallowed or in contact with skin.[1]
-
Carcinogenicity and Mutagenicity: Some quinoline compounds are suspected of causing genetic defects and cancer.[4][5]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[4]
-
Combustibility: May be a combustible liquid.
A thorough risk assessment should be conducted before any handling, considering the quantities used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, with specifications grounded in established safety standards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of if contaminated. | Prevents skin contact, a primary route of exposure for toxic quinoline derivatives.[1][6] |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat with full-length sleeves. Full-length pants and closed-toed shoes are mandatory. | Ensures no skin is exposed to potential splashes or spills.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[4][5] If engineering controls are insufficient or during spill cleanup, a respirator with appropriate cartridges (e.g., type ABEK) may be necessary. | Minimizes inhalation of vapors or aerosols, which can be harmful. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling ensures that safety is integrated into every stage of the experimental process.
3.1. Preparation and Weighing:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential release.[7]
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent the dispersion of dust.[2] Use a disposable weighing paper or boat to avoid contamination of the balance.
3.2. Dissolution and Reaction:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure that reaction vessels are properly sealed to prevent the escape of vapors, especially if heating.
-
Constant Monitoring: Do not leave reactions unattended. Monitor for any signs of unexpected reactivity.
3.3. Post-Reaction Work-up and Purification:
-
Cooling: Allow the reaction mixture to cool to room temperature before opening the vessel.
-
Extraction and Transfer: Conduct all liquid transfers within the fume hood. Use a funnel to minimize the risk of spills.
-
Purification: If performing chromatography, ensure that the column is properly packed and that there are no leaks.
The following diagram illustrates the recommended workflow for handling this compound:
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department.[10] |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment. As a halogenated organic compound, it must be treated as hazardous waste.[11]
5.1. Waste Segregation:
-
Halogenated Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[10][11]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should also be disposed of as hazardous waste.[6]
5.2. Disposal Procedure:
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[10]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[11]
-
Pickup: Arrange for waste pickup through your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[7][10]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
